Oligoadenylate
Description
Properties
CAS No. |
61172-40-5 |
|---|---|
Molecular Formula |
C30H38N15O19P3 |
Molecular Weight |
1005.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1 |
InChI Key |
SIIZPVYVXNXXQG-KGXOGWRBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)OP(=O)(O)OCC7[C@H]([C@H](C(O7)N8C=NC9=C(N=CN=C98)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N |
Synonyms |
(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine 2',5'-(PA)3 2',5'-adenylate trimer 2',5'-linked triadenylic acid 2',5'-oligoadenylate 2'-5'-oligoadenylate trimer 2-5A tetramer adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid oligo(A) oligoadenylate PAPAPA |
Origin of Product |
United States |
Foundational & Exploratory
The 2'-5' Oligoadenylate Synthetase (OAS)/RNase L Pathway: A Core Antiviral Defense Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2'-5' oligoadenylate (2-5A) synthetase (OAS)/ribonuclease L (RNase L) pathway is a critical component of the innate immune response to viral infections. Induced by interferons, this pathway leads to the degradation of both viral and cellular RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells. This technical guide provides a comprehensive overview of the 2-5A/RNase L pathway, detailing its molecular mechanisms, key enzymatic players, and its broad-spectrum antiviral activity. The guide includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to the 2'-5' this compound (OAS)/RNase L Pathway
The 2-5A system is an interferon-regulated enzymatic cascade that plays a pivotal role in the host's defense against a wide range of viruses.[1][2] The pathway is initiated by the recognition of viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern (PAMP) produced during the replication of many viruses.[3][4] This recognition triggers a series of events culminating in the degradation of RNA within the infected cell, thus creating an antiviral state.[5][6]
The core components of this pathway are the 2'-5' this compound synthetases (OAS) and the 2-5A-dependent ribonuclease L (RNase L).[5][7] Upon activation by dsRNA, OAS enzymes synthesize 2'-5' linked oligoadenylates (2-5A), which in turn act as second messengers to activate RNase L.[6][8] Activated RNase L is a potent endoribonuclease that cleaves single-stranded RNA (ssRNA), leading to the cessation of protein synthesis and the induction of apoptosis, thereby limiting viral spread.[1][9]
The Molecular Players and Their Functions
The 2-5A/RNase L pathway is orchestrated by a family of proteins with distinct roles and regulation.
2'-5' this compound Synthetases (OAS)
In humans, the OAS gene family is located on chromosome 12 and comprises four members: OAS1, OAS2, OAS3, and OASL.[10][11] These proteins are generally induced by interferons, and the catalytically active members (OAS1, OAS2, and OAS3) synthesize 2-5A from ATP upon binding to dsRNA.[4][12]
-
OAS1, OAS2, and OAS3: These enzymes contain one, two, and three OAS units, respectively.[13] They are all activated by dsRNA, but exhibit different requirements for the length and structure of the activating RNA.[14][15] Notably, OAS3 has been identified as the primary enzyme required for RNase L activation in response to several human viruses, as it potently synthesizes the trimeric and longer forms of 2-5A necessary for robust RNase L activation.[16][17]
-
OASL: The OAS-like (OASL) protein contains an OAS domain but lacks the catalytic activity to synthesize 2-5A.[12][18] Instead, it possesses two C-terminal ubiquitin-like domains and plays a role in antiviral immunity through RNase L-independent mechanisms, such as enhancing RIG-I signaling.[2]
2'-5' Oligoadenylates (2-5A)
2-5A molecules are unique signaling molecules characterized by their 2'-5' phosphodiester bonds, in contrast to the 3'-5' bonds found in DNA and RNA.[2][9] They are synthesized by OAS enzymes from ATP and have the general formula pppA(2'p5'A)n, where 'n' can range from 2 to over 30.[3][19] The trimeric and tetrameric forms of 2-5A are the most potent activators of RNase L.[3] 2-5A is a transient signaling molecule, rapidly degraded by cellular 2'-phosphodiesterases and 5'-phosphatases.[3]
Ribonuclease L (RNase L)
RNase L is a latent endoribonuclease that is ubiquitously expressed in mammalian cells.[1] It is the sole known effector of 2-5A.[5] RNase L exists as an inactive monomer until it binds to 2-5A, which induces its dimerization and activation.[3][20] Activated RNase L cleaves single-stranded viral and cellular RNAs, primarily at the 3' side of UpUp and UpAp sequences.[3][9] This indiscriminate RNA degradation leads to a global shutdown of protein synthesis and can trigger apoptosis, effectively eliminating virus-infected cells.[1][9]
The Antiviral Response Mechanism
The activation of the OAS/RNase L pathway is a tightly regulated process that unfolds in a series of steps:
-
Interferon Induction: Viral infection triggers the production of interferons (IFNs), which bind to their receptors on neighboring cells and initiate a signaling cascade (JAK-STAT pathway) that upregulates the expression of hundreds of interferon-stimulated genes (ISGs), including the OAS genes.[5][19]
-
dsRNA Recognition and OAS Activation: In IFN-primed cells, the presence of viral dsRNA activates the latent OAS enzymes.[3][4] The different OAS isoforms exhibit preferences for dsRNA of varying lengths, with longer dsRNAs generally being more potent activators.[14][15]
-
2-5A Synthesis: Activated OAS enzymes utilize ATP to synthesize 2'-5' oligoadenylates (2-5A).[7]
-
RNase L Activation: 2-5A molecules bind to the ankyrin repeat domain of inactive RNase L monomers, inducing a conformational change that promotes dimerization and activation of its endoribonuclease activity.[3][21]
-
RNA Degradation and Antiviral Effects: Activated RNase L dimers cleave both viral and cellular ssRNAs, leading to the inhibition of viral replication and host protein synthesis.[9][20] The degradation of ribosomal RNA (rRNA) is a hallmark of robust RNase L activation.[2] Furthermore, the RNA cleavage products generated by RNase L can be recognized by other pattern recognition receptors like RIG-I and MDA5, further amplifying the innate immune response.[22][23]
-
Apoptosis Induction: Sustained activation of RNase L can trigger apoptosis, a form of programmed cell death, which serves as a crucial mechanism to eliminate infected cells and prevent the spread of the virus.[1][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and molecules of the 2-5A/RNase L pathway.
| Enzyme | Substrate | K_m_ | V_max_ | Activator | K_app_ for Activator | Reference(s) |
| OAS1 | ATP | 7.5 ± 0.4 µM | (1.04 ± 0.02) x 10⁴ M⁻¹s⁻¹ (k_cat_/K_m,2_) | poly(I:C) | ~1 µM | [5] |
| OAS3 | ATP | - | - | poly(I:C) | Lower than OAS1 | [9] |
| RNase L | RNA | - | - | 2-5A | - | [24] |
Table 1: Enzyme Kinetic Parameters. Note: Detailed kinetic parameters for all OAS isoforms and RNase L are not consistently reported across the literature. The provided values for OAS1 represent the dimerization of ATP, the initial step in 2-5A synthesis. OAS3 is noted to be activated at substantially lower concentrations of dsRNA than OAS1.
| Ligand | Receptor | Dissociation Constant (K_D_) | Reference(s) |
| 2-5A | RNase L (full-length) | 40 pM | [12][14] |
| 2-5A | RNase L (full-length) | 57 ± 16 nM | [4][21] |
| 2-5A | RNase L (ANK domain only) | 376 ± 10 nM | [4][21] |
Table 2: Binding Affinities. Note: There is a significant range in the reported K_D_ values for the 2-5A/RNase L interaction, which may be attributed to different experimental conditions and methodologies.
| Compound | Virus | Assay | EC_50_ / EC_90_ | Reference(s) |
| 2-5A-antisense chimera (NIH8281) | Respiratory Syncytial Virus (RSV) A2 | Virus Yield Reduction (monkey cells) | EC_90_ = 0.02 µM | [25] |
| 2-5A-antisense chimera (NIH8281) | Respiratory Syncytial Virus (RSV) A2 | Virus Yield Reduction (human cells) | EC_90_ = 0.1 µM | [25] |
| 2-5A-antisense chimera (NIH8281) | Various RSV strains | Cytopathic Effect Inhibition | EC_50_ = 0.1 - 1.6 µM | [25] |
| 2-5A-antisense chimera (NIH351) | Respiratory Syncytial Virus (RSV) A2 | - | 50- to 90-fold more potent than ribavirin | [19] |
Table 3: Antiviral Activity of 2-5A-based Compounds.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the 2-5A/RNase L pathway.
In Vitro Synthesis of 2'-5' this compound (2-5A)
This protocol describes the enzymatic synthesis of 2-5A using purified OAS enzyme.
Materials:
-
Purified OAS enzyme (e.g., recombinant human OAS1 or OAS3)
-
OAS Dilution Buffer: 50 mM NaCl, 25 mM HEPES (pH 6.8), 5% glycerol[9]
-
5x OAS Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 75 mM Magnesium Acetate, 1 mM DTT, 0.2 mM EDTA (pH 7.5), 0.5 mg/mL BSA, 10% (v/v) glycerol[9]
-
ATP solution (4 mM, pH 7.5)[9]
-
α-³²P-labeled ATP (for radioactive detection)
-
Poly(I:C) (synthetic dsRNA analog)[9]
-
Nuclease-free water
Procedure:
-
Dilute the purified OAS enzyme to the desired concentration in OAS Dilution Buffer.[9]
-
Prepare the reaction mixture in a final volume of 20 µL by adding the following components in order:
-
4 µL of 5x OAS Reaction Buffer
-
4 µL of diluted OAS enzyme
-
4 µL of poly(I:C) at the desired concentration
-
4 µL of 4 mM ATP (spiked with α-³²P-labeled ATP for detection)
-
4 µL of nuclease-free water[9]
-
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).[9]
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Analyze the synthesized 2-5A products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Measurement of OAS Enzyme Activity
This protocol outlines a colorimetric assay to quantify OAS activity by measuring the pyrophosphate (PPi) produced during 2-5A synthesis.
Materials:
-
Cell lysates or purified OAS enzyme
-
Poly(I:C)-conjugated Sepharose beads[3]
-
MESG-based pyrophosphate assay kit
-
Bradford assay reagent for protein quantification
Procedure:
-
Prepare cell lysates using a suitable lysis buffer (e.g., M-PER).[3]
-
Quantify the total protein concentration in the lysates using the Bradford assay.[3]
-
Incubate a known amount of protein (e.g., 20 µg) with pre-washed Poly(I:C)-conjugated Sepharose beads for 30 minutes at 30°C to allow for adsorption and activation of OAS.[3]
-
Wash the beads to remove unbound proteins.
-
Initiate the OAS reaction by adding a reaction mixture containing ATP.
-
Measure the production of pyrophosphate over time using a MESG-based colorimetric assay according to the manufacturer's instructions, which detects the conversion of MESG to a purine-based product with an absorbance peak at 360 nm.[3]
-
Calculate the reaction velocity from the linear range of the time course.[7]
RNase L Activity Assay
This protocol describes a fluorescence-based assay to measure the ribonuclease activity of RNase L.
Materials:
-
Purified RNase L or cell extracts containing RNase L
-
RNase L binding buffer
-
2-5A (trimer or tetramer)
-
Fluorescence Resonance Energy Transfer (FRET)-labeled RNA substrate (e.g., RNaseAlert™)[26]
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of RNase L in binding buffer.[15]
-
In a 96-well plate, add the RNase L solution to the appropriate wells.
-
Add the 2-5A activator to the desired final concentration.
-
Add the FRET-labeled RNA substrate.[26]
-
Immediately measure the fluorescence signal over time using a plate reader with the appropriate excitation and emission wavelengths (e.g., λex = 485 nm and λem = 540 nm for RNaseAlert™).[26]
-
The increase in fluorescence intensity corresponds to the cleavage of the FRET substrate and is proportional to the RNase L activity.
Detection of RNA Degradation by RNase L
This protocol describes the analysis of ribosomal RNA (rRNA) degradation, a hallmark of RNase L activation in cells.
Materials:
-
Virus-infected or 2-5A-transfected cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Agilent 2100 Bioanalyzer with RNA chips (e.g., RNA 6000 Nano) or denaturing agarose (B213101) gel electrophoresis equipment
-
Ethidium (B1194527) bromide or other RNA stain
Procedure:
-
Harvest the cells at the desired time points post-infection or transfection.
-
Extract total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.[27]
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Analyze the integrity of the extracted RNA:
-
Agilent Bioanalyzer: Load an equal amount of RNA onto an RNA chip and analyze using the Agilent 2100 Bioanalyzer. The software will generate an electropherogram showing the 18S and 28S rRNA peaks and a corresponding RNA Integrity Number (RIN). A decrease in the height of the 18S and 28S rRNA peaks and the appearance of smaller RNA fragments are indicative of RNA degradation.[27]
-
Denaturing Agarose Gel Electrophoresis: Run an aliquot of the RNA sample on a denaturing agarose gel stained with ethidium bromide. Intact total RNA will show two prominent bands corresponding to the 28S and 18S rRNA. RNase L-mediated degradation will result in a smear of lower molecular weight RNA fragments and a decrease in the intensity of the intact rRNA bands.[28]
-
Visualizing the Pathway and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The 2'-5' this compound Synthetase (OAS)/RNase L signaling pathway.
Caption: Experimental workflow for measuring OAS enzyme activity.
Conclusion
The 2'-5' this compound synthetase (OAS)/RNase L pathway represents a fundamental and potent arm of the innate immune system's antiviral defenses. Its intricate regulation and broad-spectrum activity against a multitude of viruses make it a compelling target for the development of novel antiviral therapeutics. A thorough understanding of the molecular mechanisms, enzyme kinetics, and experimental methodologies detailed in this guide is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this critical antiviral pathway. Future research will likely focus on further elucidating the specific roles of different OAS isoforms in various viral infections and on the development of small molecule modulators of the pathway for therapeutic intervention.
References
- 1. Kinetic and Mechanistic Studies of Human this compound Synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2-5A system in viral infection and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assays for the Interferon-Induced Enzyme 2′,5′ this compound Synthetases | Springer Nature Experiments [experiments.springernature.com]
- 7. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for 2′-5′-Oligoadenylate Binding and Enzyme Activity of a Viral RNase L Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. 2'-5'-oligoadenylate synthase - Wikipedia [en.wikipedia.org]
- 14. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. up.lublin.pl [up.lublin.pl]
- 17. Untitled Document [ucl.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Potent inhibition of respiratory syncytial virus replication using a 2-5A-antisense chimera targeted to signals within the virus genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining degradation intermediates and the pathway of 3’ to 5’ degradation of histone mRNA using high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Activation of RNase L by 2',5'-oligoadenylates. Kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-5A-DNA conjugate inhibition of respiratory syncytial virus replication: effects of oligonucleotide structure modifications and RNA target site selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. static.igem.org [static.igem.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Methods to Check RNA Integrity | Thermo Fisher Scientific - US [thermofisher.com]
Beyond RNA Degradation: A Technical Guide to the Non-Canonical Functions of Oligoadenylate Synthetases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2'-5' oligoadenylate synthetase (OAS) family of proteins are interferon-stimulated genes renowned for their canonical role in antiviral defense through the activation of RNase L, leading to RNA degradation. However, a growing body of evidence reveals a diverse repertoire of non-canonical, RNase L-independent functions that significantly expand their role in cellular signaling, innate immunity, and disease pathogenesis. This technical guide provides an in-depth exploration of these alternative functions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding these non-canonical roles is critical for developing novel therapeutic strategies that target the multifaceted activities of OAS proteins in a range of conditions, from infectious diseases and cancer to neurodegenerative disorders.
Introduction: The Expanding World of OAS Proteins
The classical function of OAS proteins is to sense viral double-stranded RNA (dsRNA) and, in response, synthesize 2'-5' linked oligoadenylates (2-5A).[1][2][3] These 2-5A molecules act as second messengers to activate the latent endoribonuclease RNase L, which then degrades both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[1][2][3][4] This canonical pathway is a cornerstone of the innate immune response to viral infections.
However, several members of the OAS family, including specific isoforms of OAS1, OAS2, and the OAS-like protein (OASL), exhibit functions that are independent of their enzymatic activity or do not require RNase L.[1][5] These non-canonical roles include the regulation of protein translation, modulation of other innate immune signaling pathways, and involvement in cellular processes such as apoptosis, cell proliferation, and DNA damage response. This guide delves into the molecular mechanisms of these non-canonical functions, providing a comprehensive resource for researchers and drug development professionals.
Non-Canonical Functions of the OAS Family
The non-canonical functions of OAS proteins are diverse and often specific to the particular OAS family member and even its specific isoform. These functions highlight the remarkable versatility of this protein family beyond their well-established role in the OAS/RNase L pathway.
Translational Regulation by OAS1
A significant non-canonical function of OAS1, particularly the human p46 isoform, is its ability to enhance the translation of a select set of mRNAs.[6] This function is independent of its enzymatic activity.[6] OAS1 p46 can bind to AU-rich elements (AREs) in the 3' untranslated region (UTR) of specific mRNAs, including those for cGAS (cyclic GMP-AMP synthase) and IRF1 (interferon regulatory factor 1), thereby increasing their protein expression.[6] This mechanism is crucial for both antiviral and antibacterial responses.[6][7] The antiviral activity of OAS1 against West Nile Virus (WNV) is mediated through this translational enhancement of cGAS, while its antibacterial activity against pathogens like Listeria monocytogenes and Francisella novicida is dependent on the upregulation of IRF1.[6]
Interestingly, while the antiviral activity of human OAS1 against SARS-CoV-2 relies on its canonical RNase L-dependent function, its activity against WNV is mediated by this non-canonical mechanism of protecting IFNβ mRNA from translational shutdown.[5][8][9][10]
Modulation of Innate Immune Signaling by OASL
The OAS-like protein (OASL) is enzymatically inactive in humans due to the absence of key catalytic residues.[2] However, it plays a critical role in modulating innate immune signaling through protein-protein interactions. Human OASL contains two C-terminal ubiquitin-like (Ubl) domains that are crucial for its function.[11][12][13]
-
Enhancement of RIG-I Signaling: Human OASL can bind to the RIG-I (retinoic acid-inducible gene I) pattern recognition receptor, enhancing its signaling cascade and leading to increased production of type I interferons.[2][5][14][15] This interaction potentiates the antiviral response against a number of RNA viruses.[15]
-
Inhibition of cGAS Signaling: In contrast to its role in RIG-I signaling, human OASL can also interact with the DNA sensor cGAS. This interaction inhibits the enzymatic activity of cGAS, thereby limiting interferon production in response to DNA viruses.[5] This dual functionality highlights the context-dependent role of OASL in fine-tuning the innate immune response.
Regulation of Cell Cycle and Proliferation
OAS proteins have been implicated in the regulation of cell growth and proliferation. Studies have shown that knockdown of OAS1, OAS2, and OAS3 can suppress the proliferation of epidermal keratinocytes by inhibiting cell cycle progression.[16] This suggests a potential role for OAS proteins in hyperproliferative disorders like psoriasis.[16]
Involvement in Apoptosis
The OAS family has also been linked to the regulation of apoptosis. Some studies have reported that OAS1 can promote tumor cell apoptosis.[1] Furthermore, a specific isozyme of OAS has been described as a dual-function pro-apoptotic protein belonging to the Bcl-2 family.[1]
DNA Damage Response and PARP Inhibition
Recent evidence has uncovered a role for OAS1 in the cellular response to DNA damage. OAS1 can suppress the activity of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[17] Knockout of OAS1 leads to a significant increase in PAR accumulation following oxidative stress.[17] This suggests that OAS1 may protect cells from DNA damage-induced cell death by inhibiting PARP-mediated necroptosis (parthanatos).[17]
Role in Neuroinflammation and Neurodegeneration
OAS1 has emerged as a potential modulator of neuroinflammatory processes and has been genetically linked to the risk of Alzheimer's disease.[18][19][20][21][22] In the context of neuroinflammation, OAS proteins may influence the immune response by modulating RNA stability and protein synthesis in microglia.[18] Increased expression of OAS1 has been observed in astrocytes carrying mutations associated with Alzheimer's disease.[19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key non-canonical signaling pathways of OAS proteins.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the non-canonical functions of OAS proteins.
Table 1: Effect of OAS1 on Viral and Bacterial Replication
| Pathogen | Cell Type | OAS1 Manipulation | Effect on Replication/Growth | Reference |
| West Nile Virus (WNV) | Human cells | Knockout of OAS1 | Increased sensitivity to WNV | [6] |
| West Nile Virus (WNV) | cGAS-KO cells | Inducible expression of OAS1 p46 | No suppression of WNV replication | [6] |
| Listeria monocytogenes | THP1 cells | Knockout of OAS1 | Increased bacterial growth | [6] |
| Francisella novicida | THP1 cells | Knockout of OAS1 | Increased bacterial growth | [6] |
| Encephalomyocarditis virus (EMCV) | HepG2 and Vero cells | Treatment with recombinant porcine OAS1 | Dose-dependent reduction in infectious virions | [3] |
| Vesicular stomatitis virus (VSV) | Vero cells | Treatment with recombinant porcine OAS1 | Reduction in infectious virions | [3] |
| Herpes simplex virus 2 (HSV-2) | Vero cells | Treatment with recombinant porcine OAS1 | 6-fold reduction in infectious virions | [3] |
Table 2: Impact of OAS Knockout on PARP Activity
| Cell Line | OAS Gene Knockout | Stimulus | Effect on PAR Accumulation | Reference |
| HME | OAS1 | H₂O₂ | ~10-fold increase | [17] |
| HME | OAS2 | H₂O₂ | No significant effect | [17] |
| HME | OAS3 | H₂O₂ | No significant effect | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to investigate the non-canonical functions of OAS.
OAS Activity Assays
Objective: To measure the enzymatic activity of OAS proteins.
Method 1: Coupled Spectrophotometric Assay [23]
-
Enzyme Purification: Purify OAS enzyme from cell lysates using Polyinosinic:polycytidylic acid (poly I:C) bound to activated sepharose beads.
-
Enzymatic Reaction: The purified and activated OAS enzyme polymerizes ATP, releasing pyrophosphates.
-
Phosphate (B84403) Detection: The generated pyrophosphates are converted to phosphate by inorganic phosphatase.
-
Signal Generation: The phosphate is then used in a reaction involving the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) and the catalyst purine (B94841) nucleoside phosphorylase (PNP). This converts MESG to a purine base product.
-
Measurement: The absorbance of the purine base product is measured at 360 nm.
Method 2: Continuous, Enzyme-Coupled Fluorescence Assay [24]
-
Pyrophosphate Hydrolysis: The pyrophosphate (PPi) produced from ATP dimerization by OAS1 is hydrolyzed by pyrophosphatase into two equivalents of inorganic phosphate.
-
Inosine (B1671953) Conversion: The phosphate is used by PNP to convert inosine into ribose-1-phosphate (B8699412) and hypoxanthine.
-
Oxidation and H₂O₂ Production: Hypoxanthine is oxidized by xanthine (B1682287) oxidase (XO) to uric acid and hydrogen peroxide (H₂O₂).
-
Fluorescent Signal Generation: Horseradish peroxidase (HRP) uses the H₂O₂ to convert Amplex Red into the highly fluorescent resorufin (B1680543).
-
Measurement: The fluorescence of resorufin is measured (λex = 540 nm, λem = 600 nm).
RNA-Protein Interaction Studies
Objective: To identify and characterize the interaction between OAS proteins and specific mRNAs.
Method: RNA-Protein Crosslinking and Immunoprecipitation (CLIP) (as mentioned in[6])
-
Cell Culture and Crosslinking: Culture cells expressing the OAS protein of interest. Treat cells with a crosslinking agent (e.g., formaldehyde (B43269) or UV irradiation) to covalently link proteins to interacting RNA molecules.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin and RNA.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the OAS protein of interest, coupled to magnetic beads. This will pull down the OAS protein and any crosslinked RNA.
-
Washing: Perform stringent washes to remove non-specifically bound proteins and RNA.
-
RNA Isolation: Elute the protein-RNA complexes and treat with proteinase K to digest the protein, releasing the RNA.
-
RNA Analysis: Analyze the isolated RNA using techniques such as RT-qPCR to quantify specific target mRNAs or RNA-sequencing to identify all interacting RNA molecules.
Analysis of Protein-Protein Interactions
Objective: To investigate the interaction between OASL and other signaling proteins like RIG-I and cGAS.
Method: Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells co-expressing tagged versions of OASL and the potential interacting protein (e.g., FLAG-tagged OASL and HA-tagged RIG-I).
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) coupled to beads.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins and analyze the eluate by Western blotting using an antibody against the other tag (e.g., anti-HA antibody). The presence of a band for the second protein indicates an interaction.
Implications for Drug Development
The non-canonical functions of OAS proteins present novel opportunities for therapeutic intervention.
-
Targeting Translational Regulation: Modulators of the OAS1-mRNA interaction could be developed to either enhance or suppress the translation of specific proteins involved in antiviral, antibacterial, or inflammatory responses.
-
Modulating Innate Immune Signaling: Small molecules or biologics that disrupt or stabilize the interaction between OASL and RIG-I or cGAS could be used to fine-tune the innate immune response in various diseases, including viral infections and autoimmune disorders.
-
Cancer Therapeutics: Given the role of OAS proteins in cell cycle control, apoptosis, and the DNA damage response, targeting these non-canonical functions could be a viable strategy in cancer therapy. For instance, inhibiting the anti-apoptotic or pro-proliferative functions of certain OAS proteins could enhance the efficacy of conventional cancer treatments.
-
Neurodegenerative Diseases: Elucidating the precise role of OAS1 in neuroinflammation could lead to the development of therapies aimed at modulating its activity to mitigate the progression of diseases like Alzheimer's.
Conclusion
The this compound synthetase family of proteins are much more than simple activators of RNase L. Their non-canonical functions in translational control, modulation of key innate immune sensors, and regulation of fundamental cellular processes like cell cycle, apoptosis, and DNA damage response, position them as critical hubs in cellular signaling. A comprehensive understanding of these diverse roles is essential for the scientific and drug development communities. Future research should continue to unravel the complexities of OAS signaling, paving the way for the development of novel and highly specific therapeutic agents that harness the multifaceted nature of these remarkable proteins.
References
- 1. The Many Faces of this compound Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase-like (OASL) proteins: dual functions and associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context-Specific Diversity of Antimicrobial Functions of Interferon-Stimulated Genes [mdpi.com]
- 6. Non-canonical roles of this compound Synthetase 1 during viral and bacterial infections - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. A non-canonical function of OAS1 to combat viral and bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A non-canonical mechanism of antiviral activity of this compound Synthetase 1 (2024) | Munesh Kumar Harioudh [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of the 2′–5′-oligoadenylate synthetase ubiquitin-like family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the this compound synthetases-like protein and does it have therapeutic potential for influenza? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral activity of human this compound synthetases-like (OASL) is mediated by enhancing retinoic acid-inducible gene I (RIG-I) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OAS1, OAS2, and OAS3 Contribute to Epidermal Keratinocyte Proliferation by Regulating Cell Cycle and Augmenting IFN-1‒Induced Jak1‒Signal Transducer and Activator of Transcription 1 Phosphorylation in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppressing PARylation by 2′,5′‐this compound synthetase 1 inhibits DNA damage‐induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical role of Oas1g and STAT1 pathways in neuroinflammation: insights for Alzheimer’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. OAS1: A Protective Mechanism for Alzheimer's Disease? An Exploration of Data and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
evolution of OAS genes across species
An In-depth Technical Guide on the Evolution of Oligoadenylate Synthetase (OAS) Genes Across Species
Introduction
The 2'-5'-oligoadenylate synthetase (OAS) gene family represents a crucial component of the innate immune system, providing a first line of defense against viral infections in a wide range of species.[1] These genes are typically induced by interferons and their protein products are activated by viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern.[2] Upon activation, OAS enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of both viral and host RNA and thereby inhibiting viral replication.[3][4] The dynamic evolution of the OAS gene family, characterized by gene duplication, loss, and strong positive selection, reflects a long-standing evolutionary arms race between hosts and viral pathogens.[5] This technical guide provides a comprehensive overview of the , details key experimental methodologies for their study, and presents the canonical OAS signaling pathway.
Evolutionary History and Diversification of the OAS Gene Family
The OAS gene family is ancient, with orthologs found across the animal kingdom, indicating its origin predates the emergence of the interferon system.[1] In vertebrates, the OAS gene family has expanded and diversified, typically comprising four members: OAS1, OAS2, OAS3, and OAS-like (OASL).[2] These members are distinguished by the number of OAS domains their proteins contain, a result of gene fusion and duplication events.[6] OAS1 contains a single OAS domain, OAS2 has two, and OAS3 possesses three.[2] The OASL protein has a single OAS domain but is typically enzymatically inactive and features two C-terminal ubiquitin-like domains.[6]
The distribution and copy number of these genes vary significantly across species, highlighting a dynamic evolutionary history shaped by lineage-specific adaptations.
Data Presentation: Distribution of OAS Gene Family Members
The following table summarizes the presence and copy number of OAS gene family members in a selection of vertebrate species, illustrating the diversity of the OAS gene repertoire.
| Species | Phylum/Class | OAS1 | OAS2 | OAS3 | OASL | Notes |
| Human (Homo sapiens) | Mammalia | 1 | 1 | 1 | 1 | The canonical four-member OAS family. |
| Mouse (Mus musculus) | Mammalia | 8 (Oas1a-h) | 1 | 1 | 2 (Oasl1, Oasl2) | Significant expansion of the Oas1 gene cluster. |
| Cattle (Bos taurus) | Mammalia | Multiple | 1 | Absent | 1 | OAS3 gene has been lost.[7] |
| Pig (Sus scrofa) | Mammalia | 1 | 1 | Absent | 1 | OAS3 gene has been lost. |
| Dog (Canis lupus familiaris) | Mammalia | 1 | 1 | 1 | 2 | |
| Camel (Camelus dromedarius) | Mammalia | 1 | Absent | Absent | 1 | Loss of OAS2 and OAS3.[7] |
| Pangolin (Manis javanica) | Mammalia | 1 | 1 | Absent | Absent | Loss of OAS3 and OASL.[7] |
| Bat (Rhinolophus ferrumequinum) | Mammalia | 1 | 1 | 1 | 1 | Diversification of OAS paralogs has been observed in bats.[7] |
| Chicken (Gallus gallus) | Aves | Absent | Absent | Absent | 1 | Lacks the canonical OAS1, OAS2, and OAS3 genes. |
| Zebrafish (Danio rerio) | Actinopterygii | Absent | Absent | Absent | Present | Lacks the canonical OAS1, OAS2, and OAS3 genes. |
Molecular Evolution: Gene Duplication, Loss, and Positive Selection
The evolution of the OAS gene family is characterized by frequent gene duplication and loss events, leading to the varied gene repertoires observed across different lineages.[7] For instance, the expansion of the Oas1 gene cluster in mice suggests a response to specific pathogenic pressures in that lineage. Conversely, the loss of OAS2 and OAS3 in camelids and the absence of most canonical OAS genes in birds and fish highlight lineage-specific evolutionary trajectories.[7]
Furthermore, OAS genes, particularly OAS1, show strong evidence of positive selection, where the rate of non-synonymous substitutions exceeds the rate of synonymous substitutions.[8] This indicates that changes at the amino acid level have been repeatedly favored by natural selection, likely driven by the need to recognize and combat a diverse and rapidly evolving array of viral pathogens.[8] The sites under positive selection are often concentrated in the dsRNA-binding domain of the OAS1 protein, suggesting an ongoing co-evolutionary struggle at the host-pathogen interface.[8]
The Canonical OAS-RNase L Signaling Pathway
The primary function of the catalytically active OAS proteins is to activate the endoribonuclease RNase L. This signaling cascade is a critical component of the innate antiviral response.
Caption: Canonical OAS-RNase L Signaling Pathway.
Experimental Protocols: A Workflow for Evolutionary and Functional Analysis of OAS Genes
The following provides a generalized workflow for the identification, evolutionary analysis, and functional characterization of OAS genes in a species of interest.
Caption: Experimental Workflow for OAS Gene Analysis.
Gene Discovery and Sequencing
-
Objective: To obtain the nucleotide sequence of OAS gene orthologs from the species of interest.
-
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from tissue or cell samples of the target species using standard commercial kits or phenol-chloroform extraction protocols.
-
Sequencing:
-
Whole-Genome Sequencing (WGS): For species with no available reference genome, WGS is performed using next-generation sequencing platforms (e.g., Illumina, PacBio).
-
Targeted Sequencing: If a reference genome is available or for targeted analysis, specific OAS gene exons can be amplified using PCR with primers designed from conserved regions of known OAS genes from related species. The PCR products are then sequenced using Sanger or next-generation sequencing methods.
-
-
Gene Identification and Annotation:
-
Homology-based identification: The sequenced genome is searched for OAS gene orthologs using BLAST or similar algorithms with known OAS protein sequences as queries.
-
Gene Prediction: Gene prediction software (e.g., AUGUSTUS, GENSCAN) is used to identify open reading frames (ORFs) and exon-intron boundaries.
-
Annotation: The identified gene models are manually curated and annotated based on sequence similarity, domain architecture, and comparison with known OAS genes.
-
-
Evolutionary Analysis
-
Objective: To understand the evolutionary relationships and selective pressures acting on the identified OAS genes.
-
Methodology:
-
Phylogenetic Analysis:
-
Sequence Alignment: The protein sequences of the newly identified OAS genes are aligned with a curated set of OAS sequences from other species using multiple sequence alignment programs like MAFFT or Clustal Omega.
-
Phylogenetic Tree Reconstruction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian inference (e.g., MrBayes). The statistical support for the tree topology is assessed using bootstrapping or posterior probabilities.
-
-
In Silico Analysis of Positive Selection:
-
Codon-based Alignment: The corresponding nucleotide sequences for the aligned proteins are used to create a codon-based alignment.
-
dN/dS Analysis: The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (ω) is calculated using software packages like PAML (Phylogenetic Analysis by Maximum Likelihood).
-
Likelihood Ratio Tests (LRTs): Site-specific models (e.g., M7 vs. M8) and branch-site models are used to perform LRTs to identify specific codons and lineages that have been subject to positive selection (ω > 1).
-
-
Functional Validation
-
Objective: To experimentally determine the antiviral activity of the identified OAS proteins.
-
Methodology:
-
Gene Cloning and Expression: The coding sequences of the identified OAS genes are cloned into a mammalian expression vector. The constructs are then transfected into a suitable cell line (e.g., HEK293T, A549).
-
Antiviral Activity Assay:
-
Cell Culture: Cells expressing the OAS protein of interest and control cells (e.g., expressing an empty vector) are infected with a reporter virus (e.g., a GFP-expressing virus) or a pathogenic virus.
-
Quantification of Viral Replication: Viral replication is quantified at a set time point post-infection using methods such as:
-
Plaque assay: To determine the titer of infectious virus particles.
-
Quantitative PCR (qPCR): To measure the amount of viral genomic RNA.
-
Flow cytometry or fluorescence microscopy: To quantify the percentage of infected cells if a reporter virus is used.
-
Western blot: To detect the expression of viral proteins.
-
-
-
RNase L Activation Assay:
-
Cell Lysate Preparation: Lysates are prepared from cells expressing the OAS protein and control cells.
-
In vitro 2-5A Synthesis: The lysates are incubated with ATP and a dsRNA analog (e.g., poly(I:C)).
-
RNase L Activity Measurement: The ability of the synthesized 2-5A to activate RNase L is assessed by measuring the degradation of a fluorescently labeled RNA substrate or by observing the cleavage of ribosomal RNA (rRNA) using capillary electrophoresis or gel electrophoresis.
-
-
Conclusion and Implications for Drug Development
The evolution of the OAS gene family is a compelling example of host-pathogen co-evolution, characterized by dynamic changes in gene content and rapid adaptation at the molecular level. Understanding the species-specific differences in the OAS gene repertoire and the functional consequences of positive selection is crucial for several reasons. For researchers and scientists, it provides fundamental insights into the evolution of innate immunity. For drug development professionals, this knowledge is critical for the rational design of antiviral therapies that target the OAS-RNase L pathway and for the selection of appropriate animal models for preclinical studies. The diversity of OAS-mediated antiviral responses across species underscores the importance of considering the specific host genetic background when developing broadly acting antiviral agents.
References
- 1. The Many Faces of this compound Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive Evolution of the OAS Gene Family Provides New Insights into the Antiviral Ability of Laurasiatherian Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. FUNCTIONAL EVOLUTION OF THE OAS1 VIRAL SENSOR: INSIGHTS FROM OLD WORLD PRIMATES - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of RNase L as a 2-5A Effector: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interferon-induced antiviral response is a cornerstone of innate immunity. A critical effector pathway within this response is the 2',5'-oligoadenylate (2-5A) system, which culminates in the activation of a latent endoribonuclease, RNase L. This technical guide provides an in-depth exploration of the discovery and characterization of RNase L as the effector molecule of the 2-5A pathway. We will delve into the core signaling cascade, present key quantitative data, and provide detailed experimental protocols for the seminal experiments that elucidated this crucial antiviral mechanism.
The OAS-RNase L Signaling Pathway: An Overview
The 2-5A/RNase L system is a highly regulated pathway initiated by the presence of viral double-stranded RNA (dsRNA), a common hallmark of viral replication.[1][2] This pathway is integral to the antiviral state induced by interferons (IFNs).[1][2]
Pathway Activation:
-
Interferon Induction: Upon viral infection, host cells produce and secrete interferons. IFNs then bind to their receptors on the same or neighboring cells, initiating a signaling cascade that leads to the upregulation of numerous interferon-stimulated genes (ISGs).[1] Among these are the 2',5'-oligoadenylate synthetases (OAS).[1]
-
OAS Activation: The OAS proteins are a family of enzymes that function as dsRNA sensors.[3][4] In their inactive state, they are monomeric. Upon binding to viral dsRNA, OAS enzymes undergo a conformational change and become activated.[3][4] In humans, OAS3 is the principal enzyme required for RNase L activation.[5]
-
Synthesis of 2-5A: Activated OAS enzymes utilize ATP to synthesize 2',5'-linked oligoadenylates, commonly known as 2-5A.[1][3] These molecules are unusual in their 2'-5' phosphodiester bonds, distinguishing them from the 3'-5' linkages found in DNA and RNA.[1] The predominant and most biologically active form is the 5'-triphosphorylated trimer, ppp5'A(2'p5'A)2A.
-
RNase L Activation: 2-5A acts as a second messenger, binding with high affinity and specificity to the ankyrin repeat domain of the latent, monomeric RNase L.[1][3] This binding induces a conformational change in RNase L, leading to its dimerization and the formation of a catalytically active enzyme.[1][3]
-
RNA Degradation: Activated RNase L is a potent endoribonuclease that cleaves single-stranded viral and cellular RNAs, primarily at UpUp and UpAp sequences.[1][6] This widespread RNA degradation inhibits protein synthesis, thereby halting viral replication and potentially inducing apoptosis in the infected cell.[1][6]
Diagram of the OAS-RNase L Signaling Pathway:
Caption: The OAS-RNase L signaling cascade from dsRNA recognition to RNA degradation.
Quantitative Data on 2-5A Binding and RNase L Activation
The interaction between 2-5A and RNase L is characterized by high affinity and specificity. Various studies have quantified this interaction, providing crucial insights into the activation mechanism.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of 2-5A to RNase L | |||
| ~40 pM | Radioactively labeled 2-5A binding assay | [1] | |
| 57 ± 16 nM (full-length RNase L) | Surface Plasmon Resonance (SPR) | [7][8] | |
| 376 ± 10 nM (isolated ANK domain) | Surface Plasmon Resonance (SPR) | [7][8] | |
| Activation Concentration | |||
| Subnanomolar levels of 2-5A | Not specified | [1] | |
| Stoichiometry | |||
| 1:1 (2-5A : RNase L monomer) for dimerization | Not specified |
Key Experimental Protocols
The elucidation of the OAS-RNase L pathway relied on a series of key in vitro and in cellulo experiments. The following sections provide detailed protocols for these foundational assays.
In Vitro RNase L Activity Assay (rRNA Cleavage Assay)
This assay is a hallmark method to determine the activation of RNase L by observing the specific cleavage of ribosomal RNA (rRNA).
Objective: To assess the catalytic activity of RNase L upon activation by 2-5A.
Materials:
-
Purified recombinant RNase L
-
Synthetic 2-5A (ppp5'A(2'p5'A)2A)
-
Total RNA or purified ribosomal RNA
-
RNase-free water
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
RNA loading dye
-
Agarose (B213101) gel or polyacrylamide gel
-
Gel electrophoresis apparatus
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
UV transilluminator or other gel imaging system
-
For cell-based assays:
-
Cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
Transfection reagent (for 2-5A or poly(I:C) delivery)
-
Poly(I:C) (dsRNA mimic)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Bioanalyzer (e.g., Agilent 2100)
-
Protocol:
-
Reaction Setup (In Vitro):
-
In an RNase-free microcentrifuge tube, prepare the reaction mixture on ice.
-
Add reaction buffer to the desired final volume.
-
Add the RNA substrate (e.g., 1 µg of total RNA).
-
Add purified RNase L to a final concentration of ~10-100 nM.
-
To the experimental tube, add 2-5A to a final concentration of ~1-10 nM. To the control tube, add an equal volume of RNase-free water.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of RNA loading dye containing a denaturing agent (e.g., formamide).
-
Heat the samples at 65-70°C for 5 minutes to denature the RNA.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel (1.5-2%) or a denaturing polyacrylamide gel (for higher resolution).
-
Run the gel according to standard procedures to separate the RNA fragments.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the RNA bands under UV light.
-
In the lane containing activated RNase L, characteristic cleavage products of the 28S and 18S rRNA will be visible as distinct bands of smaller size compared to the intact rRNA in the control lane.
-
Cell-Based rRNA Cleavage Assay Workflow:
Caption: Workflow for assessing RNase L activation in cells via rRNA cleavage.
2-5A Binding Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of biomolecular interactions.
Objective: To quantify the binding affinity (Kd) of 2-5A to RNase L.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Biotinylated 2-5A
-
Streptavidin (for SA chip)
-
Purified RNase L (full-length and/or domains)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Protocol:
-
Ligand Immobilization:
-
Immobilize biotinylated 2-5A onto a streptavidin (SA) sensor chip surface according to the manufacturer's instructions. Aim for a low immobilization level to minimize mass transport limitations.
-
A reference flow cell should be prepared without the ligand to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of purified RNase L in running buffer, ranging from low nanomolar to micromolar concentrations.
-
-
Binding Measurement:
-
Inject the different concentrations of RNase L over the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) in real-time. The association phase is followed by a dissociation phase where only running buffer is injected.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Logical Diagram of SPR Experiment:
Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment.
Fluorescence-Based Binding Assay
Fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) can be used to monitor the binding of 2-5A to RNase L in solution.
Objective: To determine the binding affinity of 2-5A to RNase L in a homogenous solution.
Materials:
-
Fluorescently labeled 2-5A (e.g., with fluorescein) or a FRET-based biosensor for 2-5A
-
Purified RNase L
-
Binding buffer (similar to SPR running buffer)
-
96- or 384-well microplates (black, low-binding)
-
Plate reader with fluorescence polarization or FRET capabilities
Protocol (Fluorescence Polarization Example):
-
Assay Setup:
-
In a microplate, add a fixed, low concentration of fluorescently labeled 2-5A to each well.
-
Add increasing concentrations of purified RNase L to the wells.
-
Include control wells with only the fluorescent probe (no protein) and buffer only.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
As RNase L binds to the fluorescently labeled 2-5A, the molecular weight of the complex increases, leading to slower tumbling and an increase in fluorescence polarization.
-
Plot the change in fluorescence polarization as a function of the RNase L concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
Conclusion
The discovery of RNase L as the effector of the 2-5A pathway was a landmark in our understanding of innate antiviral immunity. The elegant series of experiments, from the initial observation of an IFN-induced ribonuclease activity to the detailed characterization of its activation by the novel second messenger 2-5A, has provided a solid foundation for further research. The quantitative data and experimental protocols outlined in this guide serve as a resource for researchers and drug development professionals seeking to further explore this critical pathway and its potential as a therapeutic target. The continued investigation of the OAS-RNase L system holds promise for the development of novel antiviral strategies.
References
- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structural Basis of dsRNA Recognition and Activation of Oligoadenylate Synthetase (OAS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are crucial intracellular sensors of double-stranded RNA (dsRNA), a hallmark of viral infection. Upon binding to dsRNA, OAS enzymes undergo a significant conformational change, leading to their activation and the synthesis of 2'-5'-linked oligoadenylates (2-5A). These 2-5A molecules, in turn, activate RNase L, a latent endoribonuclease, which degrades both viral and cellular RNAs, thereby inhibiting viral replication and inducing an antiviral state. This technical guide provides a comprehensive overview of the structural and molecular mechanisms governing dsRNA recognition by OAS proteins, with a primary focus on human OAS1. It details the key structural features of the OAS-dsRNA complex, the quantitative parameters of their interaction and enzymatic activity, and the experimental methodologies employed to elucidate these processes.
Introduction to the OAS-RNase L Pathway
The OAS-RNase L pathway is a critical component of the innate immune response to viral infections.[1] Interferon-stimulated genes (ISGs) include the OAS family of proteins, which act as cytosolic pattern recognition receptors (PRRs) for viral dsRNA.[2] In humans, this family comprises OAS1, OAS2, OAS3, and the catalytically inactive OAS-like protein (OASL).[2][3] While all catalytically active OAS proteins synthesize 2-5A in response to dsRNA, they exhibit different requirements for the length of the dsRNA activator.[4][5] OAS1 is activated by shorter dsRNAs of at least 18-20 base pairs, whereas OAS2 and OAS3 require longer dsRNAs, typically greater than 35 and 50 base pairs, respectively.[5][6]
The binding of dsRNA to OAS induces a profound structural rearrangement that is essential for its enzymatic activity.[2] Activated OAS synthesizes 2-5A from ATP, which then acts as a second messenger to activate RNase L.[1] RNase L activation leads to the cleavage of single-stranded viral and cellular RNAs, thereby halting protein synthesis and viral propagation.[1][4]
Structural Basis of dsRNA Recognition by OAS1
The crystal structure of human OAS1 (hOAS1) in complex with an 18-base pair dsRNA has provided invaluable insights into the mechanism of dsRNA recognition and enzyme activation.[7]
Overall Architecture of the OAS1-dsRNA Complex
Human OAS1 is a bilobed protein consisting of an N-terminal and a C-terminal lobe.[2] In its inactive, apo-form, the enzyme exists in an open conformation. Upon binding to dsRNA, OAS1 undergoes a significant conformational change, transitioning to a more compact, active state.[2] The dsRNA binds in a positively charged groove located between the two lobes of the protein.[2] This interaction surface on OAS1 is extensive and involves residues from both the N- and C-terminal lobes, burying a significant surface area.[7]
The Protein-RNA Interface
The interaction between OAS1 and dsRNA is primarily electrostatic, involving a series of positively charged residues within the binding groove that interact with the negatively charged phosphate (B84403) backbone of the dsRNA.[2] The protein makes contacts with two successive minor grooves of the dsRNA duplex.[7] This mode of recognition explains the minimum length requirement for dsRNA activation.[8]
While the interaction is largely sequence-independent, allowing for the recognition of a broad range of viral dsRNAs, some studies have identified a loose consensus sequence, WWN9WG (where W is A or U, and N is any nucleotide), that can enhance OAS1 activation.[3][9] The binding orientation of OAS1 on the dsRNA can be dictated by the presence of this consensus sequence.[3]
Allosteric Activation of OAS1
The binding of dsRNA to the surface of OAS1 induces a cascade of conformational changes that are transmitted to the distant active site.[10] This allosteric mechanism ensures that the enzyme is only active in the presence of its viral RNA ligand. The structural rearrangement brings key catalytic residues, including a triad (B1167595) of aspartic acid residues, into the correct orientation for ATP binding and catalysis.[2] This repositioning facilitates the coordination of two essential Mg2+ ions required for the nucleotidyl transferase reaction.[2]
Quantitative Analysis of OAS1-dsRNA Interaction and Enzymatic Activity
The interaction between OAS1 and dsRNA, and the subsequent enzymatic activity, have been characterized by various quantitative parameters. These values can vary depending on the specific dsRNA sequence and structure, as well as the experimental conditions.
Table 1: Kinetic Parameters for OAS1 Activation by dsRNA
| dsRNA Ligand | Vmax (µM/min) | Kapp (nM) | kcat (s⁻¹) | Km (mM) for ATP | Reference(s) |
| poly(I:C) | 7.7 ± 0.3 | 35 ± 5 | 2.66 ± 0.05 | 0.31 | [11][12][13] |
| 18 bp dsRNA (consensus) | 6.5 ± 0.6 | 22.8 ± 1.5 | - | - | [3] |
| 18 bp dsRNA (scramble) | - | - | - | - | [3] |
| WNV SLI/II/III | ~200-fold enhancement | 4-fold higher affinity than SLII/III | - | - | [14] |
| WNV SLII/III | ~200-fold enhancement | - | - | - | [14] |
Note: Vmax and Kapp values can vary between studies due to different experimental setups. kcat and Km values are for the dimerization of ATP, the first step in 2-5A synthesis.
Table 2: Binding Affinity of 2-5A for RNase L
| 2-5A Species | Kd | Reference(s) |
| Trimeric 2-5A (pppA(2'p5'A)₂) | 40 pM | [1] |
| Dephosphorylated trimeric 2-5A | No activation |
Signaling Pathways and Experimental Workflows
The OAS-RNase L Signaling Pathway
The activation of the OAS-RNase L pathway is a critical cascade in the innate immune response.
Caption: The OAS-RNase L signaling cascade.
Experimental Workflow for Characterizing OAS1-dsRNA Interaction
A typical workflow to study the structural and functional aspects of OAS1-dsRNA interaction involves several key experimental stages.
Caption: Workflow for OAS1-dsRNA interaction studies.
Logical Relationship of OAS Domains and Function
The different domains of OAS proteins contribute distinctly to their function in dsRNA recognition and catalytic activity.
Caption: OAS1 domain-function relationship.
Detailed Experimental Protocols
X-ray Crystallography of OAS1-dsRNA Complex
Determining the high-resolution structure of the OAS1-dsRNA complex is crucial for understanding the molecular details of their interaction.
1. Protein Expression and Purification:
-
Human OAS1 is typically expressed in E. coli or insect cells.[3]
-
The protein is purified using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.[3]
2. dsRNA Preparation:
-
Short dsRNA oligonucleotides (e.g., 18 bp) are chemically synthesized or generated by in vitro transcription.
-
The complementary strands are annealed by heating and slow cooling to form a stable duplex.
3. Complex Formation and Crystallization:
-
Purified OAS1 and dsRNA are mixed in a specific molar ratio to form the complex.
-
Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.
4. Data Collection and Structure Determination:
-
Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known OAS structure as a search model, followed by model building and refinement.[7]
In Vitro OAS1 Activity Assay (Chromogenic)
This assay measures the production of pyrophosphate (PPi), a byproduct of the 2-5A synthesis reaction.[3]
1. Reaction Setup:
-
A reaction mixture is prepared containing purified OAS1, the dsRNA of interest, ATP, and a buffer with optimal pH and MgCl2 concentration.[3]
-
Typical concentrations are 100 nM OAS1 and 300 nM dsRNA.[3]
2. Incubation:
-
The reaction is incubated at 37°C.
3. PPi Detection:
-
The amount of PPi produced is measured over time using a commercially available pyrophosphate detection kit, which often involves an enzyme-coupled reaction leading to a colorimetric or fluorescent readout.
4. Data Analysis:
-
The initial reaction rates are calculated and used to determine kinetic parameters such as Vmax and the apparent dissociation constant (Kapp) for the dsRNA.[3]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of OAS1 to dsRNA.[2]
1. Probe Labeling:
-
One strand of the dsRNA is typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
2. Binding Reaction:
-
Labeled dsRNA is incubated with varying concentrations of purified OAS1 in a binding buffer.
-
The reaction is allowed to reach equilibrium.
3. Electrophoresis:
-
The reaction mixtures are resolved on a native polyacrylamide or agarose (B213101) gel.
-
The protein-RNA complexes migrate slower than the free RNA probe.
4. Detection and Quantification:
-
The gel is visualized by autoradiography or fluorescence imaging.
-
The fraction of bound RNA is quantified to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC provides a detailed thermodynamic profile of the OAS1-dsRNA interaction.
1. Sample Preparation:
-
Purified OAS1 is placed in the sample cell of the calorimeter, and the dsRNA is loaded into the titration syringe.
-
Both samples must be in identical, well-degassed buffers.
2. Titration:
-
The dsRNA is injected in small aliquots into the OAS1 solution.
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (Ka or Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
The structural and biochemical studies of the OAS-dsRNA interaction have provided a detailed molecular understanding of how the innate immune system recognizes and responds to viral infections. The allosteric activation of OAS1 upon dsRNA binding is a sophisticated mechanism that ensures a rapid and specific antiviral response. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers in the fields of immunology, virology, and drug development, facilitating further investigations into this critical host defense pathway and the development of novel antiviral therapeutics.
References
- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of helical structure and dynamics in oligoadenylate synthetase 1 (OAS1) mismatch tolerance and activation by short dsRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Length dependent activation of OAS proteins by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uniprot.org [uniprot.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Dichotomous Role of Oligoadenylate Synthetase-Like (OASL) Protein in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Oligoadenylate Synthetase-Like (OASL) protein has emerged as a critical modulator of the innate immune response to viral infections, exhibiting a fascinating and dichotomous role that is dependent on the nature of the invading pathogen. Unlike its enzymatically active counterparts in the OAS family, human OASL lacks 2'-5' this compound synthetase activity. Instead, it functions as a signaling scaffold, differentially regulating two major nucleic acid sensing pathways: the RIG-I-like receptor (RLR) pathway for RNA viruses and the cGAS-STING pathway for DNA viruses. This technical guide provides an in-depth exploration of the molecular functions of OASL, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. Understanding the nuanced functions of OASL is paramount for the development of novel antiviral therapeutics and immunomodulatory agents.
Introduction to OASL
OASL is an interferon-stimulated gene (ISG) that belongs to the this compound synthetase family. The human genome encodes four OAS family members (OAS1, OAS2, OAS3, and OASL). While OAS1, OAS2, and OAS3 are enzymes that, upon activation by double-stranded RNA (dsRNA), synthesize 2'-5'-linked oligoadenylates (2-5A) to activate RNase L and degrade viral RNA, human OASL is catalytically inactive.[1][2] It possesses a C-terminal tandem ubiquitin-like (UBL) domain, which is crucial for its function in RNA virus sensing.[3][4] OASL expression is rapidly and robustly induced by viral infection and type I interferons (IFNs).[5]
The Dual Functionality of OASL in Antiviral Immunity
OASL's role in the antiviral response is context-dependent, acting as an enhancer of immunity against RNA viruses while paradoxically inhibiting the response to DNA viruses.
Potentiation of Antiviral Response to RNA Viruses via RIG-I
During infection with RNA viruses, such as Sendai virus (SeV), Vesicular Stomatitis Virus (VSV), and Respiratory Syncytial Virus (RSV), OASL positively regulates the RIG-I signaling pathway to enhance the production of type I interferons.[6][7][8]
Mechanism of Action:
-
RIG-I Sensitization: OASL interacts with the cytosolic RNA sensor RIG-I.[6][7] The UBL domains of OASL mimic polyubiquitin (B1169507) chains, which are known to be essential for RIG-I activation.[2][6][9]
-
Enhanced IFN Production: This interaction enhances the sensitivity of RIG-I to viral RNA, leading to a more robust activation of the downstream signaling cascade involving MAVS, TBK1, and IRF3.[6] This results in increased transcription and secretion of IFN-β.[6]
-
TRIM25-Independent Activation: OASL can promote RIG-I activation even in the absence of TRIM25, an E3 ubiquitin ligase that is a key activator of RIG-I, suggesting that OASL provides an alternative mechanism for RIG-I activation.[4]
Signaling Pathway:
Figure 1. OASL enhances RIG-I mediated signaling in response to RNA viruses.
Inhibition of Antiviral Response to DNA Viruses via cGAS
In stark contrast to its role in RNA virus infection, OASL acts as a negative regulator of the innate immune response to DNA viruses like Vaccinia Virus (VV) and Herpes Simplex Virus 1 (HSV-1).[1][10][11][12]
Mechanism of Action:
-
Direct cGAS Binding: OASL directly interacts with the cytosolic DNA sensor cyclic GMP-AMP synthase (cGAS).[1][11] This interaction is independent of DNA.[1]
-
Inhibition of cGAMP Synthesis: The binding of OASL to cGAS inhibits the enzymatic activity of cGAS, leading to a reduction in the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1]
-
Suppressed IFN Production: The decreased levels of cGAMP result in reduced activation of the STING-TBK1-IRF3 signaling axis, ultimately leading to a suppression of type I interferon production.[1][10]
Signaling Pathway:
Figure 2. OASL inhibits cGAS-mediated signaling in response to DNA viruses.
Quantitative Data on OASL Function
The functional impact of OASL on viral replication and interferon production has been quantified in several studies.
| Parameter | Virus/Stimulus | Cell Line | Effect of OASL Overexpression/Knockout | Fold Change/Quantitative Value | Reference |
| Viral Titer | Sendai Virus (SeV) | HEK293 | Overexpression inhibits replication | ~10-fold reduction in viral protein | [6] |
| Vesicular Stomatitis Virus (VSV) | HEK293 | Overexpression inhibits replication | ~100-fold reduction in viral titer | [6] | |
| Respiratory Syncytial Virus (RSV) | HEK293 | Overexpression inhibits replication | ~10-fold reduction in viral titer | [6] | |
| Vaccinia Virus (VV) | BJ-Tert | Knockout reduces replication | ~5-fold reduction in viral titer | [10] | |
| Herpes Simplex Virus 1 (HSV-1) | BJ-Tert | Knockout reduces replication | ~10-fold reduction in viral titer | [10] | |
| IFN-β mRNA Induction | Sendai Virus (SeV) | HCT-116 | Knockdown reduces induction | ~4-fold reduction | [6] |
| dsDNA | THP-1 | Knockout increases induction | ~3-fold increase | [10] | |
| Vaccinia Virus (VV) | BJ-Tert | Knockout increases induction | ~6-fold increase | [10] | |
| cGAMP Production | dsDNA | THP-1 | Knockout increases production | ~2.5-fold increase | [10] |
| dsRNA Binding Affinity (KD) | 18 bp dsRNA | N/A (in vitro) | N/A | Not explicitly determined, but binding is demonstrated | [2][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of OASL.
Co-Immunoprecipitation of OASL and Binding Partners (RIG-I or cGAS)
This protocol is for verifying the interaction between OASL and its binding partners in a cellular context.
Workflow Diagram:
Figure 3. Workflow for Co-Immunoprecipitation of OASL.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged proteins (e.g., V5-OASL and FLAG-RIG-I or FLAG-cGAS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-FLAG M2 affinity gel
-
Anti-V5 antibody, Anti-FLAG antibody
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% NP-40
-
Elution Buffer: 2x Laemmli sample buffer
Procedure:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with expression plasmids for the tagged proteins of interest.
-
After 24-48 hours, wash cells with ice-cold PBS and lyse in 1 mL of Co-IP Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Take a 50 µL aliquot for the "input" control.
-
Pre-clear the remaining lysate by adding 20 µL of protein A/G agarose (B213101) beads and rotating for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 20 µL of anti-FLAG M2 affinity gel to the pre-cleared lysate and rotate overnight at 4°C.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the input and eluted samples by SDS-PAGE and Western blotting using anti-V5 and anti-FLAG antibodies.
Luciferase Reporter Assay for IFN-β Promoter Activity
This assay quantifies the effect of OASL on the activation of the IFN-β promoter.
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
OASL expression plasmid or siRNA targeting OASL
-
Sendai Virus (SeV) or poly(I:C)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in 24-well plates.
-
Co-transfect cells with the IFN-β promoter-luciferase reporter, Renilla luciferase control plasmid, and either the OASL expression plasmid or a control vector.
-
After 24 hours, infect the cells with SeV (e.g., 100 HAU/mL) or transfect with poly(I:C) (1 µg/mL).
-
After 16-24 hours of stimulation, lyse the cells using the passive lysis buffer provided in the kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
Viral Plaque Assay
This assay is used to quantify the titer of infectious virus particles and assess the antiviral activity of OASL.
Materials:
-
Vero or LLC-MK2 cells (depending on the virus)
-
Virus stock (e.g., Sendai Virus, HSV-1)
-
Cell culture medium
-
Overlay medium (e.g., containing 0.5% agarose or methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubate the plates at 37°C for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the viral titer in plaque-forming units per mL (PFU/mL).
Conclusion and Future Directions
OASL is a multifaceted protein with a context-dependent role in innate immunity. Its ability to enhance the RIG-I pathway against RNA viruses while inhibiting the cGAS-STING pathway against DNA viruses positions it as a critical regulatory node in the host's response to infection. This dual functionality makes OASL an attractive target for therapeutic intervention. For instance, agonists that promote OASL's interaction with RIG-I could be developed as broad-spectrum antivirals against RNA viruses. Conversely, antagonists that block OASL's interaction with cGAS could be explored as a strategy to enhance the immune response against DNA viruses or in the context of cancer immunotherapy to boost the effects of treatments that induce immunogenic cell death.[14][15]
Further research is needed to fully elucidate the structural basis of OASL's interactions with its binding partners and to explore its role in other cellular processes, such as autophagy and cancer progression. A deeper understanding of the complex regulatory network in which OASL operates will undoubtedly open new avenues for the development of innovative therapies for a wide range of human diseases.
References
- 1. Quantification of Infectious Sendai Virus Using Plaque Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 4. Phospho-IRF3 (Ser396) antibody (80519-2-RR) | Proteintech [ptglab.com]
- 5. cdn.origene.com [cdn.origene.com]
- 6. The Structure and Immune Regulatory Implications of the Ubiquitin-Like Tandem Domain Within an Avian 2’-5’ this compound Synthetase-Like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFNB1, Human interferon, beta 1, fibroblast, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthetases family protein OASL inhibits DNA sensor cGAS activity during DNA virus infection to limit interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Synthetase-Family Protein OASL Inhibits Activity of the DNA Sensor cGAS during DNA Virus Infection to Limit Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity of human OASL protein is mediated by enhancing signaling of the RIG-I RNA sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling | Semantic Scholar [semanticscholar.org]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
The OAS-RNase L Pathway: An Emerging Player in Non-Viral Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 2'-5' oligoadenylate (2-5A) synthetase (OAS)-RNase L pathway, a cornerstone of the innate antiviral response, is increasingly implicated in the pathophysiology of a range of non-viral diseases. Traditionally known for its role in sensing viral double-stranded RNA (dsRNA) and initiating a cascade that leads to RNA degradation and apoptosis, this pathway is now understood to be activated by endogenous dsRNA in various pathological contexts, including cancer, autoimmune disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the role of oligoadenylates and the OAS-RNase L pathway in these non-viral diseases, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and therapeutic development in this burgeoning field.
The Canonical OAS-RNase L Signaling Pathway
The OAS-RNase L pathway is a highly regulated signaling cascade initiated by the recognition of dsRNA. Upon binding to dsRNA, the OAS family of enzymes (OAS1, OAS2, and OAS3) are activated to synthesize 2'-5' linked oligoadenylates (2-5A) from ATP.[1][2][3] These 2-5A molecules act as second messengers, binding to and activating the latent endoribonuclease RNase L.[3][4] Activated RNase L then dimerizes and cleaves single-stranded RNA (ssRNA), both cellular and foreign, leading to the inhibition of protein synthesis and the induction of apoptosis.[3][4] This fundamental pathway serves as a critical defense mechanism against viral infections.
Role in Cancer
The OAS-RNase L pathway has a dual role in cancer, acting as both a tumor suppressor and a potential therapeutic target.
2.1. Tumor Suppression: Mutations in the RNASEL gene have been linked to an increased risk for several cancers, including prostate, breast, and colorectal cancers.[5] Inactivation of the OAS-RNase L pathway may allow cancer cells to evade apoptosis and proliferate.[5]
2.2. Therapeutic Implications: Recent studies have highlighted the therapeutic potential of activating the OAS-RNase L pathway in cancer. Treatment of cancer cells with DNA demethylating agents, such as 5-azacytidine (B1684299) (AZA), leads to the transcription of endogenous retroviral elements, forming dsRNA that activates the OAS-RNase L pathway and induces cancer cell death.[6][7] This suggests that inducing the accumulation of endogenous dsRNA is a promising strategy for cancer therapy.
| Gene | Cancer Type | Expression Change | Reference |
| OAS1 | Breast Cancer | Upregulated | [8] |
| Lung Adenocarcinoma | Upregulated | [8] | |
| Bladder Cancer | Upregulated | [8] | |
| OAS2 | Breast Cancer | Upregulated | [8] |
| Bladder Cancer | Upregulated | [8] | |
| OAS3 | Breast Cancer | Upregulated | [8] |
| Bladder Cancer | Upregulated | [8] | |
| RNASEL | Prostate Cancer | Mutations associated with increased risk | [5] |
Table 1: Dysregulation of OAS-RNase L Pathway Components in Various Cancers.
Involvement in Autoimmune and Inflammatory Disorders
Dysregulation of the OAS-RNase L pathway is increasingly recognized as a contributor to the pathogenesis of autoimmune and inflammatory diseases. The inappropriate activation of this pathway by self-derived nucleic acids can lead to chronic inflammation and tissue damage.
3.1. Systemic Sclerosis (SSc): In patients with systemic sclerosis, an autoimmune disease characterized by fibrosis of the skin and internal organs, peripheral blood mononuclear cells exhibit increased basal levels of OASL and OAS2 gene expression.[9][10] This suggests a persistent activation of the OAS pathway, which may contribute to the inflammatory environment in SSc. Overexpression of OASL in CD4+ T cells from SSc patients has been shown to upregulate TET1, leading to aberrant T cell activation.[8]
3.2. Inflammatory Bowel Disease (IBD): Studies in mouse models of colitis have shown that RNase L deficiency exacerbates the disease, leading to increased mortality and a higher tumor burden in colitis-associated cancer.[10] This suggests a protective role for RNase L in maintaining intestinal homeostasis.
3.3. Other Inflammatory Conditions: Deficiencies in the OAS-RNase L pathway have been linked to multisystem inflammatory syndrome in children (MIS-C), a rare but severe condition that can follow COVID-19.[11] This highlights the critical role of this pathway in regulating inflammatory responses.
Connection to Neurodegenerative Diseases
Emerging evidence suggests a link between the OAS-RNase L pathway and neurodegenerative disorders, particularly Alzheimer's disease (AD).
4.1. Alzheimer's Disease (AD): Genetic variants in the OAS1 gene have been associated with an increased risk of developing Alzheimer's disease.[6][7] One particular variant, rs1131454, is associated with decreased OAS1 expression and an exaggerated pro-inflammatory response in myeloid cells.[12][13][14] Furthermore, exposure of astrocytes to amyloid-beta oligomers, a hallmark of AD, has been shown to increase the levels of endogenous dsRNA, potentially providing a trigger for OAS-RNase L pathway activation.[6][7]
| Disease | Gene/Component | Observation | Reference |
| Alzheimer's Disease | OAS1 (rs1131454 variant) | Associated with increased risk and decreased OAS1 expression. | [12] |
| Endogenous dsRNA | Increased in astrocytes upon exposure to amyloid-beta oligomers. | [6][7] | |
| Systemic Sclerosis | OASL, OAS2 | Increased basal expression in peripheral blood mononuclear cells. | [9][10] |
| Inflammatory Bowel Disease | RNase L | Deficiency exacerbates colitis in mouse models. | [10] |
Table 2: Involvement of the OAS-RNase L Pathway in Neurodegenerative and Autoimmune Diseases.
Experimental Protocols
5.1. Detection of Endogenous dsRNA by Immunofluorescence:
This protocol describes the visualization of endogenous dsRNA in cultured cells or tissue sections.
Protocol Steps:
-
Fixation: Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[15][16]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[15]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for dsRNA (e.g., J2 or 9D5 monoclonal antibody) diluted in blocking buffer overnight at 4°C.[15][16]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
5.2. Quantification of OAS Gene Expression by qRT-PCR:
This protocol outlines the measurement of OAS1, OAS2, and OAS3 mRNA levels.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based assay with specific primers for OAS1, OAS2, OAS3, and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
5.3. Measurement of RNase L Activity:
RNase L activity can be assessed by its ability to cleave a specific RNA substrate.
Protocol Steps (FRET-based assay):
-
Substrate Preparation: Synthesize or obtain a FRET-labeled RNA oligonucleotide substrate containing a fluorophore and a quencher separated by an RNase L cleavage site.
-
Reaction Setup: In a microplate, combine the cell or tissue lysate (containing RNase L), the FRET substrate, and varying concentrations of 2-5A to activate RNase L.
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by active RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase to determine RNase L activity.
Future Directions and Therapeutic Opportunities
The growing body of evidence linking the OAS-RNase L pathway to non-viral diseases opens up new avenues for therapeutic intervention.
-
Cancer: Modulating the activity of this pathway, for instance by inducing endogenous dsRNA or developing small molecule activators of RNase L, could represent a novel anticancer strategy.
-
Autoimmune and Inflammatory Diseases: Targeting components of the OAS-RNase L pathway with inhibitors could help to dampen the chronic inflammation characteristic of these disorders.
-
Neurodegenerative Diseases: Understanding the precise role of OAS1 variants and the downstream effects of RNase L activation in the brain may lead to the development of novel therapies for diseases like Alzheimer's.
Further research is needed to fully elucidate the complex and context-dependent roles of the OAS-RNase L pathway in these diverse non-viral pathologies. The development of more specific and potent modulators of this pathway will be crucial for translating these findings into effective clinical therapies. This technical guide provides a foundational resource for scientists and drug developers to advance our understanding and exploitation of this critical innate immune pathway in the context of non-viral diseases.
References
- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 2. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 3. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. CellMiner: a relational database and query tool for the NCI-60 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA sequencing of the NCI-60: Integration into CellMiner and CellMiner CDB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. discover.nci.nih.gov [discover.nci.nih.gov]
- 10. drugs - Where can I find gene expression data on one of the cell lines in NCI-60? - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 11. Differential upregulation of human 2'5'OAS genes on systemic sclerosis: Detection of increased basal levels of OASL and OAS2 genes through a qPCR based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Data - NCI [dctd.cancer.gov]
- 13. unige.ch [unige.ch]
- 14. A Study of Gene Expression Changes in Human Spinal and Oculomotor Neurons; Identifying Potential Links to Sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Double-Stranded RNA Is Detected by Immunofluorescence Analysis in RNA and DNA Virus Infections, Including Those by Negative-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Geography of OAS Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are critical players in the innate immune response to viral infections. Upon activation by double-stranded RNA (dsRNA), these enzymes synthesize 2'-5'-linked oligoadenylates, which in turn activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication. The human genome encodes four OAS genes: OAS1, OAS2, OAS3, and OASL. Alternative splicing and genetic polymorphisms give rise to a variety of isoforms for these proteins. Their subcellular localization is a key determinant of their function, influencing their access to viral dsRNA and their interaction with other cellular components. This technical guide provides an in-depth overview of the cellular localization of OAS isoforms, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Cellular Localization of OAS Isoforms: A Tabular Summary
The subcellular distribution of OAS isoforms is diverse and isoform-specific, which has significant implications for their biological activities. The following table summarizes the known cellular localizations of the major human OAS isoforms.
| Isoform Family | Specific Isoform | Primary Localization(s) | Other Reported Localization(s) | Key Determinants of Localization | References |
| OAS1 | p42 | Cytosol | Nucleus | - | [1] |
| p46 | Mitochondria, Membranous Organelles | Golgi Apparatus | C-terminal CaaX motif for prenylation | [2][1] | |
| p44b | Testis (specifically round and elongating spermatids) | - | - | [3] | |
| OAS2 | p69/p71 | Cytoplasm | Perinuclear region (p71), Centrosome, Intracellular membrane-bounded organelles | Myristoylation for Golgi membrane localization | [4][5][6][7] |
| OAS3 | p100 | Cytoplasm, Nucleus | Plasma membrane | Nuclear import sequence | [8][9][10] |
| OASL | p59 | Cytosol, Nucleoplasm | - | C-terminal nuclear localization signal | [11][12][13] |
The OAS-RNase L Signaling Pathway
The canonical function of catalytically active OAS proteins is to initiate the OAS-RNase L pathway upon detection of viral dsRNA. This signaling cascade is a cornerstone of the antiviral innate immune response.
Caption: The OAS-RNase L antiviral signaling pathway.
Experimental Protocols for Determining Cellular Localization
The localization of OAS isoforms is primarily determined through a combination of techniques, including immunofluorescence microscopy, subcellular fractionation followed by western blotting.
Immunofluorescence
Immunofluorescence allows for the direct visualization of protein localization within cells.
Caption: A generalized workflow for immunofluorescence staining.
Detailed Protocol:
A general protocol for immunofluorescence of adherent cells involves the following steps[14][15]:
-
Cell Culture: Cells are grown on sterile glass coverslips in a petri dish.
-
Fixation: The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then fixed, typically with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature, to preserve the cellular structure.
-
Permeabilization: For intracellular targets, the cell membrane is permeabilized to allow antibody entry. This is often achieved by incubating with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: To prevent non-specific antibody binding, cells are incubated in a blocking solution (e.g., PBS with 5% bovine serum albumin or normal goat serum) for at least 1 hour.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the OAS isoform of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS to remove unbound primary antibody, the cells are incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This step is performed in the dark for 1 hour at room temperature.
-
Counterstaining and Mounting: Nuclei are often stained with a fluorescent dye like DAPI or Hoechst to provide a cellular landmark. After final washes, the coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The slides are then visualized using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This biochemical approach separates cellular components into different fractions, allowing for the identification of proteins within each compartment via western blotting.
Caption: Workflow for subcellular fractionation followed by western blotting.
Detailed Protocols:
Subcellular Fractionation [16][17]:
-
Cell Harvesting and Lysis: Cells are harvested and washed in ice-cold PBS. The cell pellet is resuspended in a hypotonic buffer and incubated on ice to swell the cells.
-
Homogenization: The swollen cells are mechanically disrupted using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different organelles:
-
Low-speed spin (e.g., 700-1,000 x g): Pellets intact nuclei.
-
Medium-speed spin (e.g., 10,000 x g) of the supernatant: Pellets mitochondria.
-
High-speed spin (ultracentrifugation at ~100,000 x g) of the subsequent supernatant: Pellets the microsomal fraction (containing endoplasmic reticulum and Golgi).
-
The final supernatant is the cytosolic fraction.
-
Western Blotting [18][19][20]:
-
Protein Quantification and Sample Preparation: The protein concentration of each fraction is determined (e.g., by BCA assay). Samples are then mixed with Laemmli buffer and boiled to denature the proteins.
-
SDS-PAGE: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against the OAS isoform, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The presence and relative abundance of the OAS isoform in each fraction can then be determined.
Conclusion
The distinct cellular localizations of OAS isoforms underscore their diverse roles in the innate immune response and potentially other cellular processes. While the cytosol is a common location for several isoforms, allowing them to survey for invading viral RNA, specific targeting to organelles like the mitochondria and nucleus suggests specialized functions. For researchers and drug development professionals, understanding this spatial regulation is crucial for elucidating the precise mechanisms of antiviral defense and for designing targeted therapeutic strategies that can modulate the activity of specific OAS isoforms in their relevant cellular compartments. The methodologies outlined in this guide provide a robust framework for further investigation into the intricate cellular geography of the OAS family of proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cellular Localization of the p42 and p46 Oligoadenylate Synthetase 1 Isoforms and Their Impact on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. OAS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. uniprot.org [uniprot.org]
- 7. Structural basis for OAS2 regulation and its antiviral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. researchgate.net [researchgate.net]
- 10. OAS3 - Wikipedia [en.wikipedia.org]
- 11. OASL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. This compound synthase-like (OASL) proteins: dual functions and associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OASL - Wikipedia [en.wikipedia.org]
- 14. arigobio.com [arigobio.com]
- 15. protocols.io [protocols.io]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. assaygenie.com [assaygenie.com]
The Regulation of Oligoadenylate Synthetase Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2'-5'-oligoadenylate synthetase (OAS) family of enzymes are critical components of the innate immune system, serving as a primary line of defense against viral infections.[1][2] Upon activation by viral double-stranded RNA (dsRNA), OAS proteins synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, an endoribonuclease that degrades both viral and cellular RNA, thereby inhibiting viral replication.[2][3][4] The expression of OAS genes is tightly regulated, primarily by interferons (IFNs), ensuring a rapid and robust antiviral response.[3][5] This technical guide provides an in-depth overview of the core mechanisms governing OAS expression, detailed experimental protocols for its study, and quantitative data on its induction.
Transcriptional Regulation of OAS Expression
The transcription of OAS genes is predominantly induced by type I and type II interferons.[6][7] This induction is mediated by the JAK-STAT signaling pathway, a cornerstone of antiviral immunity.
The Canonical JAK-STAT Signaling Pathway
Upon binding of interferons (e.g., IFN-α, IFN-β) to their cognate receptors on the cell surface, a signaling cascade is initiated. This cascade involves the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[8][9] The phosphorylated STAT1 and STAT2 proteins, along with IFN regulatory factor 9 (IRF-9), form the IFN-stimulated gene factor 3 (ISGF3) complex.[8] This complex translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of IFN-stimulated genes (ISGs), including the OAS genes, thereby driving their transcription.[8][10]
Non-canonical and Other Regulatory Pathways
While the JAK-STAT pathway is central, other factors contribute to OAS gene regulation. For instance, the OASL gene can be rapidly induced by viral infection in an IRF-3-dependent manner, which can occur independently of a functional type I IFN response.[3][11] In contrast, the induction of the OAS1 gene is more strictly dependent on the IFN response.[3][11] Additionally, some studies suggest that OAS2 can enhance the IFN-β-induced Jak/STAT signaling pathway, indicating a potential positive feedback loop.[12][13]
Post-Transcriptional Regulation
The expression of OAS is also controlled at the post-transcriptional level, adding another layer of complexity to its regulation.
-
Alternative Splicing: The human OAS1 gene, for example, can undergo alternative splicing to produce different protein isoforms (e.g., p42, p44, p46, p48).[14] These isoforms can have different enzymatic activities and subcellular localizations, potentially modulating the antiviral response.
-
Nonsense-Mediated Decay (NMD): Certain genetic variants can introduce premature stop codons, leading to the degradation of OAS1 mRNA through the NMD pathway.[15] This can result in lower levels of functional OAS1 protein and has been associated with differential susceptibility to viral diseases.[15]
Quantitative Data on OAS Expression
The induction of OAS expression varies depending on the cell type, the stimulus, and the specific OAS family member. The following tables summarize quantitative data from various studies.
Table 1: Induction of OAS mRNA Expression by Interferons
| Cell Line | Interferon (Concentration) | Fold Induction (OAS1) | Fold Induction (OASL) | Reference |
| HT1080 | IFN-α (1000 U/mL) | ~15 | ~25 | [11] |
| HepG2 | IFN-α (1000 U/mL) | ~8 | ~12 | [11] |
| HepG2 | IFN-λ (200 ng/mL) | ~6 | ~10 | [11] |
| HeLa | IFN-β | Significant Increase | Not Reported | [16] |
| HT1080 | IFN-β | Significant Increase | Not Reported | [16] |
| Daudi | IFN-β | Significant Increase | Not Reported | [16] |
Table 2: Induction of OAS mRNA Expression by Viral Infection and dsRNA
| Cell Line | Stimulus (MOI or Concentration) | Fold Induction (OAS1) | Fold Induction (OASL) | Reference |
| HT1080 | Sendai Virus (MOI 1) | ~5 | ~40 | [11] |
| A549 | Sendai Virus (MOI 1) | ~4 | ~20 | [11] |
| U937 | Sendai Virus (MOI 1) | ~3 | ~15 | [11] |
| HT1080 | poly(I:C) (4 µg/mL) | ~10 | ~35 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of OAS expression.
Quantification of OAS mRNA by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring mRNA levels.[17]
Protocol:
-
RNA Extraction: Isolate total RNA from control and treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.[18]
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.[11]
-
qPCR: Perform real-time PCR using a qPCR system (e.g., StepOnePlus, Applied Biosystems).
-
Reaction Mixture: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target OAS gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[11]
-
Primer Sequences (Human):
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis (for SYBR Green)
-
-
-
Data Analysis: Calculate the relative expression of the target OAS gene using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.[18]
Detection of OAS Protein by Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.[20]
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.[21] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the OAS protein of interest (e.g., anti-OAS1) diluted in blocking buffer overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22]
Analysis of OAS Promoter Activity using Luciferase Reporter Assays
Luciferase reporter assays are used to investigate the activity of a promoter or other regulatory DNA element.[23][24]
Protocol:
-
Plasmid Construction: Clone the promoter region of the OAS gene of interest upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Cell Transfection: Co-transfect the reporter plasmid into cells along with a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., IFN-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.[24]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different conditions.
Conclusion
The regulation of oligoadenylate synthetase expression is a multifaceted process involving intricate signaling pathways and post-transcriptional control mechanisms. A thorough understanding of these regulatory networks is crucial for unraveling the complexities of the innate antiviral response and for the development of novel therapeutic strategies targeting viral infections. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced regulation of this vital family of antiviral enzymes.
References
- 1. RNA regulation of the antiviral protein 2'-5'-oligoadenylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are OAS1 gene stimulants and how do they work? [synapse.patsnap.com]
- 3. Differential Regulation of the OASL and OAS1 Genes in Response to Viral Infections - ProQuest [proquest.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Differential regulation of the OASL and OAS1 genes in response to viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Many Faces of this compound Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Association of OASL and Type I Interferons in the Pathogenesis and Survival of Intracellular Replicating Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Oas1a gene expression by type I IFN requires both STAT1 and STAT2 while only STAT2 is required for Oas1b activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Regulation of 2',5'-oligoadenylate synthetase gene expression by interferons and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic regulation of OAS1 nonsense-mediated decay underlies association with risk of severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. Characteristics of Human OAS1 Isoform Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. goldbio.com [goldbio.com]
- 24. static.fishersci.eu [static.fishersci.eu]
The Expanding Roles of OAS Proteins: A Guide to RNase L-Independent Functions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are critical components of the innate immune system, traditionally recognized for their role in an antiviral pathway dependent on RNase L. Upon activation by viral double-stranded RNA (dsRNA), OAS enzymes synthesize 2'-5' oligoadenylates (2-5A), which in turn activate the endoribonuclease RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication. However, a growing body of evidence reveals that OAS proteins possess a diverse repertoire of functions that are independent of RNase L activation. These non-canonical pathways are expanding our understanding of innate immunity and opening new avenues for therapeutic intervention.
This guide provides a comprehensive overview of the known RNase L-independent functions of human OAS proteins, with a focus on the underlying signaling pathways, quantitative data from key experiments, and detailed methodologies to facilitate further research.
Key RNase L-Independent Functions of OAS Proteins
The OAS family in humans consists of four members: OAS1, OAS2, OAS3, and the enzymatically inactive OAS-like protein (OASL). While OAS3 is considered the primary activator of RNase L in many viral infections[1][2], OAS1, OAS2, and OASL have demonstrated significant biological activity through alternative mechanisms.
OAS1: A Multifaceted Regulator of Innate Immunity
OAS1 has emerged as a versatile protein with several distinct RNase L-independent roles, ranging from direct antiviral activity to the regulation of antibacterial responses.
-
Extracellular Antiviral Activity: Recombinant OAS1 protein can be taken up by cells and exhibit broad-spectrum antiviral activity, both in vitro and in vivo. This function is independent of its 2-5A synthetase activity and does not require a functional RNase L pathway[3]. This suggests a novel mechanism where OAS1, released from infected cells, can act as a paracrine antiviral agent.
-
Antibacterial Function via Translational Regulation: In response to interferon-gamma, OAS1 plays a crucial role in host defense against cytosolic bacterial pathogens like Francisella novicida and Listeria monocytogenes. Mechanistically, OAS1 binds to the mRNA of Interferon Regulatory Factor 1 (IRF1) and localizes it to the rough endoplasmic reticulum, which enhances its translation[4]. This leads to increased expression of antibacterial effector proteins, such as Guanylate Binding Proteins (GBPs), thereby restricting intracellular bacterial growth[5]. This function is independent of the protein's enzymatic activity[5].
-
Negative Regulation of Chemokine Expression: In human macrophages, OAS1 can function as a negative regulator of chemokine expression. This activity is independent of RNase L activation and appears to be specific to the Toll-like receptor 3 (TLR3) and TLR4 signaling pathways[6][7][8]. By modulating chemokine induction, OAS1 may play a role in fine-tuning the inflammatory response during infection.
OASL: A Dichotomous Regulator of Nucleic Acid Sensing Pathways
As OASL lacks 2'-5' oligoadenylate synthetase activity, all its functions are, by definition, RNase L-independent. It uniquely features two C-terminal ubiquitin-like (UBL) domains, which are crucial for some of its interactions[9]. OASL's roles are context-dependent, acting as either an enhancer or an inhibitor of innate immune signaling depending on the nature of the pathogen-associated molecular pattern (PAMP).
-
Enhancement of RIG-I Signaling (Antiviral against RNA Viruses): Human OASL can significantly enhance the antiviral response to RNA viruses by potentiating the RIG-I signaling pathway. The UBL domains of OASL interact with the caspase activation and recruitment domains (CARDs) of RIG-I, mimicking polyubiquitin (B1169507) and stabilizing RIG-I in its active conformation[5][9][10]. This leads to increased type I interferon production and a more robust antiviral state[10].
-
Inhibition of cGAS Signaling (Proviral for DNA Viruses): In a striking example of its dual functionality, OASL acts as a negative regulator of the cGAS-STING DNA sensing pathway. OASL directly binds to cGAS and inhibits its ability to synthesize the second messenger cyclic GMP-AMP (cGAMP)[11][12]. This inhibitory action, which is independent of its UBL domains, limits the type I interferon response during DNA virus infections, thereby potentially promoting viral replication[11]. This function suggests that OASL acts as a negative feedback regulator to prevent excessive inflammation from self-DNA.
OAS2 and OAS3: Emerging Non-Canonical Roles
While much of the research on RNase L-independent functions has focused on OAS1 and OASL, there is emerging evidence that OAS2 and OAS3 also have alternative roles.
-
OAS3-Mediated Negative Regulation of Chemokine Expression: Similar to OAS1, OAS3 has been shown to negatively regulate the expression of chemokines and interferon-stimulated genes in human macrophages[6][7][8][13]. This function is specific to the RIG-I and MDA5 signaling pathways, suggesting that different OAS proteins may modulate distinct pattern recognition receptor pathways to control the inflammatory response[6].
-
Potential RNase L-Independent Functions of OAS2: While OAS2 can synthesize 2-5A, its role in RNase L activation appears to be minor in many contexts compared to OAS3[5]. There is evidence that OAS2 may have alternative antiviral functions. For example, some studies suggest that porcine OAS2 can control the replication of certain viruses through the OAS/RNase L pathway, but further research is needed to elucidate potential RNase L-independent mechanisms in humans[14].
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the RNase L-independent functions of OAS proteins.
| Parameter | Protein Interaction | Value | Cell Type/System | Reference |
| IC₅₀ | OASL inhibition of cGAS | 0.38 (molar ratio of OASL:cGAS) | In vitro (purified proteins) | [11] |
(Note: Specific binding affinities (Kd) for OASL-RIG-I and OASL-cGAS interactions, and quantitative fold-change for OAS1-mediated IRF1 translation enhancement are not currently available in the reviewed literature.)
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key RNase L-independent signaling pathways of OAS proteins.
Caption: OASL enhances RIG-I signaling against RNA viruses.
Caption: OASL inhibits cGAS signaling during DNA virus infection.
Caption: OAS1 enhances IRF1 translation for antibacterial defense.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of RNase L-independent OAS functions. Note: These protocols are synthesized from published literature and may require optimization for specific laboratory conditions.
Protocol 1: Co-Immunoprecipitation of OASL and cGAS
This protocol is adapted from methods used to demonstrate the physical interaction between OASL and cGAS[11].
1. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Co-transfect cells with plasmids expressing V5-tagged OASL and FLAG-tagged cGAS using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. c. Incubate cells for 24-48 hours post-transfection.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail). c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (whole-cell lysate). Reserve a small aliquot for input control.
3. Immunoprecipitation: a. Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation. b. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. c. Add anti-FLAG antibody (for cGAS pulldown) or anti-V5 antibody (for OASL pulldown) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. d. Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
4. Washing and Elution: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with 0.1% Triton X-100). c. After the final wash, remove all supernatant. d. Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
5. Western Blot Analysis: a. Separate the eluted proteins and the input control by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Probe the membrane with primary antibodies against the V5 tag (to detect OASL) and the FLAG tag (to detect cGAS). e. Wash and incubate with HRP-conjugated secondary antibodies. f. Detect proteins using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro cGAMP Production Assay to Measure OASL Inhibition
This protocol is based on the methodology used to quantify the inhibitory effect of OASL on cGAS enzymatic activity[11].
1. Reagents and Proteins: a. Purified recombinant human cGAS and OASL proteins. b. Reaction Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. c. Substrates: ATP and GTP (1 mM each). d. Activator: 100 bp dsDNA (e.g., ISD).
2. Inhibition Reaction: a. Set up reactions in a total volume of 20 µL. b. In a microcentrifuge tube, combine a fixed concentration of cGAS (e.g., 1 µM) with varying molar ratios of OASL (e.g., 0, 0.1, 0.25, 0.5, 1.0 relative to cGAS). c. Add the reaction buffer and dsDNA activator. d. Pre-incubate the protein-DNA mixture at room temperature for 15 minutes. e. Initiate the reaction by adding the ATP and GTP substrates. f. Incubate at 37°C for 1-2 hours.
3. Reaction Termination and Sample Preparation: a. Terminate the reaction by heating at 95°C for 5 minutes. b. Centrifuge at high speed to pellet denatured proteins. c. Collect the supernatant containing the synthesized cGAMP.
4. cGAMP Quantification: a. Quantify the amount of cGAMP in the supernatant using a sensitive detection method. The preferred method is LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for accurate quantification. b. Alternatively, a commercially available cGAMP ELISA kit can be used. c. Generate a standard curve with known concentrations of cGAMP to determine the concentration in the experimental samples.
5. Data Analysis: a. Plot the percentage of cGAS activity (relative to the no-OASL control) against the molar ratio of OASL. b. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the molar ratio of OASL required to inhibit 50% of cGAS activity.
Conclusion and Future Directions
The study of RNase L-independent functions of OAS proteins has significantly broadened our understanding of their role in host defense. It is now clear that these proteins are not limited to a single antiviral pathway but act as versatile regulators of innate immunity, capable of modulating distinct signaling cascades in response to a variety of pathogens. The dual role of OASL in RNA and DNA sensing pathways highlights the sophisticated regulatory mechanisms that have evolved to ensure a balanced and appropriate immune response. The ability of OAS1 to enhance translation of key immune factors reveals a novel layer of post-transcriptional control in antibacterial immunity.
For drug development professionals, these findings present new therapeutic targets. Modulating the interaction between OASL and cGAS could be a strategy to boost anti-tumor immunity or dampen autoimmune responses. Similarly, harnessing the extracellular antiviral activity of OAS1 or its ability to enhance IRF1 expression could lead to novel anti-infective strategies.
Future research should focus on several key areas:
-
Elucidating the full interactome of each OAS protein under different conditions to uncover more non-canonical functions, particularly for OAS2 and OAS3.
-
Determining the crystal structures of OAS proteins in complex with their non-canonical binding partners (e.g., OASL with cGAS) to facilitate structure-based drug design.
-
Investigating the in vivo relevance of these pathways using advanced animal models to understand their contribution to disease pathogenesis and host protection.
A deeper exploration of the RNase L-independent landscape of OAS proteins will undoubtedly continue to yield valuable insights into the intricate network of innate immunity and provide a foundation for the next generation of immunomodulatory therapies.
References
- 1. pnas.org [pnas.org]
- 2. Heterozygous OAS1 Gain-of-Function Variants Cause an Autoinflammatory Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The canonical antiviral protein this compound synthetase 1 elicits antibacterial functions by enhancing IRF1 translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. OAS1 and OAS3 negatively regulate the expression of chemokines and interferon-responsive genes in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OAS1 and OAS3 negatively regulate the expression of chemokines and interferon-responsive genes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of human OASL protein is mediated by enhancing signaling of the RIG-I RNA sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthetases family protein OASL inhibits DNA sensor cGAS activity during DNA virus infection to limit interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Synthetase-Family Protein OASL Inhibits Activity of the DNA Sensor cGAS during DNA Virus Infection to Limit Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OAS1 and OAS3 negatively regulate the expression of chemokines and interferon-responsive genes in human macrophages -BMB Reports | Korea Science [koreascience.kr]
- 14. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of 2'-5' Oligoadenylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-5' oligoadenylates (2-5A) are a unique class of oligonucleotides characterized by their atypical 2'-5' phosphodiester bonds, in contrast to the 3'-5' linkages found in DNA and RNA.[1] These molecules are crucial second messengers in the innate immune response to viral infections.[2][3] Synthesized by a family of interferon-induced enzymes known as 2'-5'-oligoadenylate synthetases (OAS), 2-5A acts as a potent activator of RNase L, a latent endoribonuclease.[4][5] Upon activation, RNase L degrades both viral and cellular RNA, thereby inhibiting viral replication and inducing an antiviral state.[5][6]
The controlled in vitro synthesis of 2-5A is essential for a variety of research and drug development applications. These include:
-
Studying the OAS-RNase L pathway: Synthesized 2-5A is critical for biochemical and structural studies of RNase L activation and function.
-
Antiviral drug screening: 2-5A and its analogs can be used to screen for novel antiviral compounds that modulate the OAS-RNase L pathway.
-
Development of immunomodulatory therapeutics: Understanding 2-5A synthesis can inform the development of therapies that enhance the innate immune response.
-
Diagnostic tool development: Assays based on 2-5A synthesis can be used to measure OAS activity as a biomarker for viral infections or other disease states.
These application notes provide detailed protocols for the enzymatic in vitro synthesis of 2'-5' oligoadenylates, their purification, and subsequent analysis.
The OAS-RNase L Signaling Pathway
The synthesis of 2'-5' oligoadenylates is the central event in the OAS-RNase L signaling pathway, a critical arm of the innate immune system. The pathway is initiated by the recognition of viral double-stranded RNA (dsRNA), a common pathogen-associated molecular pattern (PAMP) produced during the replication of many viruses.
Caption: The OAS-RNase L signaling pathway.
Experimental Workflow for In Vitro Synthesis of 2'-5' Oligoadenylates
The following diagram outlines the general workflow for the enzymatic synthesis, purification, and analysis of 2'-5' oligoadenylates in a laboratory setting.
Caption: Experimental workflow for 2-5A synthesis.
Quantitative Data Summary
The efficiency and outcome of the in vitro synthesis of 2'-5' oligoadenylates are influenced by several factors, including the specific OAS isoform used, reaction conditions, and substrate concentrations. The following tables summarize key quantitative data gathered from the literature.
Table 1: Kinetic Parameters of Human OAS1
| Parameter | Value | Conditions | Reference |
| kcat | 2.66 ± 0.05 s-1 | Dimerization of ATP | [2] |
| K1/2 (ATP) | 1.5 ± 0.1 µM | Dimerization of ATP | [2] |
Table 2: Comparison of Human OAS Isoform Activity
| Isoform | dsRNA Activator Concentration for Activation | Primary 2-5A Product Length | Potency in RNase L Activation | Reference |
| OAS1 | Higher | Shorter oligomers | Lower | [6][7] |
| OAS2 | Intermediate | Intermediate length oligomers | Intermediate | [6][8] |
| OAS3 | Lower | Longer oligomers (trimers and longer) | Higher | [6][7] |
Table 3: Typical Reaction Conditions for In Vitro 2-5A Synthesis
| Component | Typical Concentration Range | Notes | Reference |
| OAS1 Enzyme | 100 - 400 nM | Concentration can be adjusted to control reaction rate. | [5][9][10] |
| ATP | 1 - 5 mM | Substrate for the reaction. | [10][11] |
| dsRNA (poly(I:C)) | 10 - 100 µg/mL | Activator of the OAS enzyme. | [5][7][9] |
| MgCl2 | 5 - 20 mM | Essential cofactor for OAS activity. | [5][9] |
| Tris-HCl Buffer | 20 - 50 mM | Maintains optimal pH. | [5][9] |
| pH | 7.0 - 7.5 | Optimal pH range for OAS1 activity. | [9] |
| Temperature | 30 - 37°C | Optimal temperature for most human enzymes. | [1][12] |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing agent to maintain enzyme stability. | [5][9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-5' Oligoadenylates using Recombinant Human OAS1
This protocol describes a standard method for the synthesis of 2'-5' oligoadenylates using a commercially available or in-house purified recombinant human OAS1 enzyme.
Materials:
-
Recombinant Human OAS1
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Nuclease-free water
-
Reaction tubes
-
Thermomixer or water bath
Procedure:
-
Prepare the Reaction Buffer: Prepare a 2X reaction buffer containing 40 mM Tris-HCl (pH 7.4), 40 mM MgCl2, and 10 mM DTT in nuclease-free water.
-
Set up the Reaction: In a nuclease-free microcentrifuge tube, combine the following components on ice in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
25 µL of 2X Reaction Buffer
-
ATP to a final concentration of 2 mM
-
Poly(I:C) to a final concentration of 20 µg/mL
-
Recombinant Human OAS1 to a final concentration of 300 nM
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2 to 4 hours in a thermomixer or water bath. The incubation time can be optimized to achieve the desired yield of 2-5A oligomers.
-
Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes to inactivate the OAS1 enzyme. Alternatively, the reaction can be stopped by adding EDTA to a final concentration of 20 mM to chelate the Mg2+ ions.
-
Storage: The synthesized 2'-5' oligoadenylates can be stored at -20°C for short-term use or at -80°C for long-term storage.
Protocol 2: Purification of 2'-5' Oligoadenylates by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purification of 2'-5' oligoadenylates from the synthesis reaction mixture using reversed-phase HPLC.
Materials:
-
Synthesized 2'-5' oligoadenylate mixture
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile
-
Nuclease-free water
-
Acetonitrile (HPLC grade)
-
Triethylammonium acetate (TEAA) buffer
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed for 10 minutes to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the UV detector to monitor absorbance at 260 nm.
-
Set the column temperature to 30°C.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the 2'-5' oligoadenylates using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the specific column and system used.
-
-
Fraction Collection: Collect fractions corresponding to the peaks that elute at the expected retention times for 2'-5' oligoadenylates (dimers, trimers, tetramers, etc.).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Desalting and Lyophilization: Pool the pure fractions and remove the volatile TEAA buffer by repeated lyophilization with additions of nuclease-free water. The final product will be a white powder.
Protocol 3: Analysis of 2'-5' Oligoadenylates by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol provides a method for the qualitative analysis of 2'-5' this compound products, which is particularly useful when using radiolabeled ATP in the synthesis reaction.
Materials:
-
Synthesized 2'-5' this compound mixture (can be radiolabeled with [α-32P]ATP)
-
20% polyacrylamide gel containing 7 M urea (B33335)
-
TBE buffer (Tris-borate-EDTA)
-
Formamide (B127407) loading dye
-
Vertical gel electrophoresis apparatus
-
Phosphorimager or autoradiography film (for radiolabeled samples)
Procedure:
-
Sample Preparation: Mix an aliquot of the synthesis reaction with an equal volume of formamide loading dye. Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the 20% polyacrylamide/7 M urea gel.
-
Load the prepared samples into the wells of the gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
For radiolabeled samples, carefully remove the gel and expose it to a phosphorimager screen or autoradiography film.
-
The different lengths of 2'-5' oligoadenylates (dimers, trimers, tetramers) will separate based on their size.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for the in vitro synthesis, purification, and analysis of 2'-5' oligoadenylates. A thorough understanding of these methodologies is crucial for researchers and drug development professionals working to unravel the complexities of the innate immune system and leverage the therapeutic potential of the OAS-RNase L pathway. The ability to produce high-quality 2-5A in the laboratory will continue to be a cornerstone of advancements in virology, immunology, and cancer biology.
References
- 1. Characteristics of Human OAS1 Isoform Proteins | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic and Mechanistic Studies of Human this compound Synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterozygous OAS1 Gain-of-Function Variants Cause an Autoinflammatory Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. OAS1 and OAS3 negatively regulate the expression of chemokines and interferon-responsive genes in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A human cellular noncoding RNA activates the antiviral protein 2′–5′-oligoadenylate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Oligoadenylate Synthetase (OAS) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligoadenylate synthetases (OAS) are a family of interferon-stimulated enzymes that play a crucial role in the innate immune response to viral infections.[1] Upon activation by viral double-stranded RNA (dsRNA), OAS enzymes catalyze the synthesis of 2'-5'-linked oligoadenylates (2-5A) from ATP.[2][3] These 2-5A molecules then act as second messengers to activate RNase L, a latent endoribonuclease, which in turn degrades both viral and cellular RNA, thereby inhibiting viral replication.[1][4] Given their central role in antiviral defense, OAS enzymes are significant targets for the development of novel antiviral therapeutics and immunomodulatory agents.
These application notes provide an overview of the common methods for measuring OAS activity and detailed protocols for their implementation.
The OAS-RNase L Signaling Pathway
The activation of the OAS-RNase L pathway is a key event in the cellular antiviral response. The process begins with the recognition of viral dsRNA by OAS proteins, which triggers a conformational change and activation of their synthetase activity. The resulting 2-5A molecules bind to and activate RNase L, leading to RNA degradation and an antiviral state.
Caption: The OAS-RNase L signaling pathway.
Principles of OAS Activity Assays
Several methods have been developed to measure the enzymatic activity of OAS. These assays are designed to quantify either the product of the OAS reaction, 2-5A, or a byproduct, pyrophosphate (PPi). The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific instrumentation.
The main types of OAS activity assays include:
-
Fluorescence-Based Assays : These assays offer high sensitivity and are often amenable to high-throughput screening (HTS).[5] They can be further categorized into:
-
Fluorescence Polarization (FP) Assays : Competitive immunoassays where 2-5A produced by OAS displaces a fluorescently labeled 2-5A tracer from a specific antibody, leading to a decrease in fluorescence polarization.[6][7]
-
Enzyme-Coupled Continuous Assays : These assays continuously monitor the production of PPi, a byproduct of the OAS reaction. The PPi is then used in a series of enzymatic reactions that ultimately generate a fluorescent product.[8]
-
-
Colorimetric Assays : These assays also measure the production of PPi through an enzyme-coupled reaction that results in a colored product, which can be quantified using a spectrophotometer.[9][10]
-
Radioactive Assays : These are highly sensitive and direct methods that use radiolabeled ATP (e.g., [α-³²P]ATP) as a substrate. The resulting radiolabeled 2-5A products are then separated by techniques like thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE) and quantified.[1][2][3]
Comparison of OAS Activity Assay Methods
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Fluorescence Polarization (FP) | Competitive immunoassay measuring 2-5A production.[6] | High-throughput, homogenous (no-wash), good for HTS.[7] | Requires a specific antibody and fluorescent tracer, potential for interference from fluorescent compounds. | High-throughput screening for OAS inhibitors or activators. |
| Enzyme-Coupled Fluorescent | Continuous measurement of PPi byproduct.[8] | Real-time kinetic data, high sensitivity. | Complex multi-enzyme system can be prone to interference. | Detailed kinetic studies of OAS enzymes. |
| Colorimetric | Endpoint measurement of PPi byproduct.[9][10] | Simple, uses standard laboratory equipment (spectrophotometer). | Lower sensitivity compared to fluorescent or radioactive methods. | Routine activity measurements, medium-throughput screening. |
| Radioactive (TLC/PAGE) | Direct measurement of radiolabeled 2-5A products.[2][3] | High sensitivity, direct detection of product. | Requires handling of radioactive materials, lower throughput, labor-intensive. | Basic research, validation of other assay methods. |
Experimental Protocols
Fluorescence Polarization (FP) Based OAS Activity Assay
This protocol is based on the principles of the Transcreener® OAS FP Assay.[4][6][7][11]
Materials:
-
Purified recombinant OAS enzyme
-
dsRNA activator (e.g., poly(I:C))
-
ATP
-
OAS reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
FP detection reagents (2-5A antibody, fluorescent tracer)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
References
- 1. Variation in Antiviral 2′,5′-Oligoadenylate Synthetase (2′5′AS) Enzyme Activity Is Controlled by a Single-Nucleotide Polymorphism at a Splice-Acceptor Site in the OAS1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the 2′–5′-oligoadenylate synthetase ubiquitin-like family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Transcreener® OAS FP Assay Technical Manual [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Quantification of 2-5A in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-oligoadenylate (2-5A) is a crucial second messenger in the innate immune response to viral infections. Its synthesis is triggered by the presence of double-stranded RNA (dsRNA), a common hallmark of viral replication. The primary pathway involving 2-5A is the Oligoadenylate Synthetase (OAS)-RNase L system. Interferon treatment upregulates the expression of OAS enzymes.[1] Upon activation by dsRNA, OAS synthesizes 2-5A from ATP.[1] 2-5A then binds to and activates the latent endoribonuclease, RNase L, which degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[1] Given its central role in antiviral defense, the accurate quantification of intracellular 2-5A levels is critical for studying viral pathogenesis, evaluating the efficacy of antiviral drugs, and understanding the mechanisms of innate immunity. This document provides detailed protocols for the preparation of cell lysates and the subsequent quantification of 2-5A using various established methods.
2-5A Signaling Pathway
The OAS-RNase L pathway is a key component of the interferon-induced antiviral state. The following diagram illustrates the core components and their interactions.
Caption: The OAS-RNase L signaling cascade.
Experimental Workflow for 2-5A Quantification
The general workflow for quantifying 2-5A from cell lysates involves several key steps, from sample preparation to data analysis.
Caption: From cell culture to data analysis.
Quantitative Data Summary
The intracellular concentration of 2-5A can vary significantly depending on the cell type, the nature of the stimulus, and the duration of treatment. The following table summarizes reported 2-5A concentrations under different experimental conditions.
| Cell Line | Treatment | 2-5A Concentration (nM) | Method | Reference |
| HeLa | Vaccinia Virus Infection (9-12h) | 100 - 2,000 | Not Specified | [2] |
| L929 | Interferon + poly(I:C) | Apoptosis induced (indicative of high levels) | Not Specified | [1][3] |
| Interferon-stimulated cells | General | 0.04 - 10 | Radioimmunoassay | [2] |
| Human PBMCs | Influenza/Rubella Virus Vaccine | Increased 2-5A synthetase activity | Not Specified | [4] |
Experimental Protocols
Preparation of Cell Lysates for 2-5A Quantification
Objective: To efficiently lyse cells and release intracellular 2-5A while minimizing its degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM MgCl2, 0.65% Nonidet P-40 (NP-40), supplemented with protease and phosphatase inhibitors.
-
Centrifuge capable of 14,000 x g at 4°C.
Protocol for Adherent Cells:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold Lysis Buffer to cover the cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the surface of the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Store the lysate at -80°C for long-term storage or proceed immediately to the quantification assay.
Protocol for Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, repeating the centrifugation step each time.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 10-15 minutes, vortexing gently every 5 minutes.
-
Proceed from step 7 of the adherent cell protocol.
Quantification of 2-5A by Competitive ELISA
Principle: This assay is based on the competition between 2-5A in the sample and a known amount of enzyme-labeled 2-5A for binding to a limited number of anti-2-5A antibody-coated microplate wells. The amount of enzyme activity is inversely proportional to the concentration of 2-5A in the sample.
Materials:
-
Anti-2-5A antibody-coated 96-well plate
-
2-5A standards of known concentrations
-
Biotinylated 2-5A (or other enzyme-conjugated 2-5A)
-
Streptavidin-HRP (if using biotinylated 2-5A)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Bring all reagents and samples to room temperature.
-
Prepare a series of 2-5A standards by serial dilution.
-
Add 50 µL of standard or cell lysate sample to the appropriate wells of the anti-2-5A antibody-coated plate.
-
Add 50 µL of biotinylated 2-5A to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the corresponding 2-5A concentrations. Determine the concentration of 2-5A in the samples by interpolating their absorbance values on the standard curve.
Quantification of 2-5A by Radioimmunoassay (RIA)
Principle: This highly sensitive technique involves the competition between unlabeled 2-5A in the sample and a fixed amount of radiolabeled 2-5A for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of 2-5A in the sample.[2][5]
Materials:
-
Anti-2-5A antibody
-
2-5A standards of known concentrations
-
Goat anti-rabbit IgG (secondary antibody for precipitation)
-
RIA Buffer (e.g., phosphate (B84403) buffer with carrier protein)
-
Gamma counter
Protocol:
-
Set up assay tubes in duplicate for standards, samples, and controls (total counts and non-specific binding).
-
Add 100 µL of 2-5A standard or cell lysate sample to the respective tubes.
-
Add 100 µL of diluted anti-2-5A antibody to all tubes except the total counts and non-specific binding tubes.
-
Add 100 µL of ¹²⁵I-labeled 2-5A analog to all tubes.
-
Vortex gently and incubate overnight at 4°C.
-
Add 100 µL of goat anti-rabbit IgG to precipitate the antibody-antigen complexes.
-
Incubate for a further 4 hours at 4°C.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Measure the radioactivity of the pellets in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the 2-5A standards.
-
Determine the 2-5A concentration in the samples from the standard curve.
Quantification of 2-5A by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 2-5A, a reverse-phase column is typically used, and detection can be achieved by UV absorbance or, for higher sensitivity and specificity, by mass spectrometry (MS).
Materials:
-
HPLC system with a UV or MS detector
-
C18 reverse-phase column
-
Mobile Phase A: e.g., 0.1% formic acid in water
-
Mobile Phase B: e.g., 0.1% formic acid in acetonitrile
-
2-5A standards
-
Sample filtration units (0.22 µm)
Protocol:
-
Sample Preparation: Thaw cell lysates on ice. To precipitate proteins, add an equal volume of ice-cold acetonitrile, vortex, and centrifuge at high speed. Transfer the supernatant to a new tube and dry it under a vacuum. Reconstitute the sample in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.
-
Standard Curve Preparation: Prepare a series of 2-5A standards in Mobile Phase A.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, start with 100% A, ramp to 50% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 259 nm or MS/MS with appropriate parent and daughter ion transitions for 2-5A.
-
-
Data Analysis:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area for 2-5A.
-
Calculate the concentration of 2-5A in the samples using the calibration curve.
-
Conclusion
The choice of method for 2-5A quantification will depend on the required sensitivity, specificity, and available equipment. Competitive ELISA offers a good balance of sensitivity and ease of use for routine measurements. RIA provides the highest sensitivity, making it suitable for detecting very low concentrations of 2-5A.[2] HPLC, particularly when coupled with mass spectrometry, offers high specificity and the ability to resolve different forms of 2-5A. The protocols provided herein offer a comprehensive guide for researchers to accurately measure this important second messenger, facilitating a deeper understanding of the innate immune response and the development of novel antiviral therapies.
References
- 1. The 2-5A system in viral infection and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive radioimmuno assay for 2',5'-oligoadenylates using a novel 125I-labeled derivative of 2',5'-triadenylate 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon-induced 2-5A synthetase activity in human peripheral blood mononuclear cells after immunization with influenza virus and rubella virus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 6. Radioimmuno assay for 2-5 A using a novel 125I-labeled 2-5 A analog, and analysis of 2-5 A and 2-5 A synthetase activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2',5'-Oligoadenylate Synthetases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 2',5'-oligoadenylate synthetases (OAS), a family of interferon-induced enzymes crucial in the innate immune response to viral infections. The OAS/RNase L pathway is a key target for antiviral drug development, making the availability of pure and active OAS proteins essential for research and screening purposes.
Introduction to 2',5'-Oligoadenylate Synthetases
2',5'-oligoadenylate synthetases are a family of proteins that, upon activation by double-stranded RNA (dsRNA), polymerize ATP into 2'-5' linked oligoadenylates (2-5A). These 2-5A molecules then act as second messengers to activate RNase L, a latent endoribonuclease. Activated RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. The human genome encodes four OAS genes: OAS1, OAS2, OAS3, and OASL. The OAS1, OAS2, and OAS3 proteins are enzymatically active and contain one, two, and three OAS domains, respectively.
The purification of OAS enzymes is critical for a variety of applications, including biochemical and structural studies, inhibitor screening, and the development of diagnostic assays. This document outlines several effective methods for the purification of both native and recombinant OAS proteins.
OAS Signaling Pathway
The canonical OAS/RNase L signaling pathway is initiated by the recognition of viral dsRNA. The following diagram illustrates the key steps in this pathway.
Caption: The OAS/RNase L signaling pathway from dsRNA recognition to antiviral response.
Purification Strategies and Data
The choice of purification strategy for OAS enzymes depends on the source material (native tissue, cell lines, or recombinant expression systems) and the specific isoform of interest. Generally, a multi-step chromatographic approach is employed to achieve high purity. Below is a summary of quantitative data from a published purification protocol for native OAS.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (Fold) |
| HeLa Cell Cytoplasm | |||||
| Crude Extract | 1200 | 4800 | 4 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) (30-50%) | 300 | 3600 | 12 | 75 | 3 |
| Gel Filtration (Sephadex G-100) | 40 | 2800 | 70 | 58 | 17.5 |
| Poly(I)xPoly(C)-Cellulose | 0.2 | 1920 | 9600 | 40 | 2400 |
| Rabbit Reticulocyte Lysate | |||||
| Crude Lysate | 8000 | 1600 | 0.2 | 100 | 1 |
| Ammonium Sulfate (30-50%) | 1500 | 1200 | 0.8 | 75 | 4 |
| Gel Filtration (Sephadex G-100) | 100 | 960 | 9.6 | 60 | 48 |
| Poly(I)xPoly(C)-Cellulose | 0.005 | 400 | 80000 | 25 | 400,000 |
Data adapted from a study on the purification of native 2',5'-oligoadenylate synthetases. The specific activity and yield may vary based on the starting material and experimental conditions.
Experimental Protocols
Protocol 1: Purification of Native OAS from HeLa Cells
This protocol describes the purification of OAS from the cytoplasm of HeLa cells, employing a combination of precipitation and chromatography techniques.
A. Materials and Reagents
-
HeLa S3 cells
-
Lysis Buffer: 10 mM HEPES (pH 7.5), 1.5 mM Mg(OAc)₂, 10 mM KCl, 0.5 mM DTT
-
Buffer A: 20 mM HEPES (pH 7.5), 10% glycerol, 5 mM Mg(OAc)₂, 0.1 mM EDTA, 1 mM DTT
-
Buffer B: Buffer A containing 1 M KCl
-
Ammonium sulfate
-
Sephadex G-100 resin
-
Poly(I)xPoly(C)-Cellulose affinity matrix
-
Bradford protein assay reagent
B. Experimental Workflow
Caption: Workflow for the purification of native OAS from HeLa cells.
C. Step-by-Step Procedure
-
Cell Lysis and Extraction:
-
Harvest HeLa cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in hypotonic Lysis Buffer and incubate on ice for 10 minutes.
-
Homogenize the cells with a Dounce homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes to pellet nuclei and debris. Collect the supernatant (crude cytoplasmic extract).
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to 30% saturation while stirring on ice.
-
After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 50% saturation.
-
Stir for 30 minutes and centrifuge as before.
-
Dissolve the resulting pellet in a minimal volume of Buffer A.
-
-
Gel Filtration Chromatography:
-
Apply the resuspended pellet to a Sephadex G-100 column pre-equilibrated with Buffer A.
-
Elute the proteins with Buffer A and collect fractions.
-
Assay the fractions for OAS activity and pool the active fractions.
-
-
Affinity Chromatography:
-
Load the pooled active fractions onto a Poly(I)xPoly(C)-Cellulose column pre-equilibrated with Buffer A.
-
Wash the column extensively with Buffer A to remove non-specifically bound proteins.
-
Elute the bound OAS with Buffer A containing 0.35 M KCl.
-
Collect fractions and assay for OAS activity and protein concentration. Pool the purest fractions.
-
Protocol 2: Purification of Recombinant His-tagged OAS1 from E. coli
This protocol describes a general method for the expression and purification of His-tagged recombinant OAS1 from E. coli.
A. Materials and Reagents
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged OAS1 expression vector
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM DTT, protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT
-
Ni-NTA affinity resin
-
Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol, 1 mM DTT
B. Experimental Workflow
Caption: Workflow for the purification of recombinant His-tagged OAS1 from E. coli.
C. Step-by-Step Procedure
-
Protein Expression:
-
Inoculate a culture of E. coli carrying the His-OAS1 expression plasmid in LB medium with the appropriate antibiotic.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at >20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle mixing.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-OAS1 protein with Elution Buffer.
-
-
Dialysis and Storage:
-
Pool the eluted fractions containing the purified protein.
-
Dialyze the pooled fractions against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration, assess purity by SDS-PAGE, and store at -80°C.
-
Protocol 3: Purification of Recombinant Human OAS2 from HEK293T Cells
This protocol outlines the purification of FLAG-tagged human OAS2 expressed in a mammalian system, followed by size-exclusion chromatography for polishing.
A. Materials and Reagents
-
HEK293T cells
-
Expression vector for FLAG-tagged human OAS2
-
Transfection reagent
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors
-
Anti-FLAG M2 affinity gel
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
-
Elution Buffer: Wash Buffer containing 100 µg/mL 3xFLAG peptide
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT
-
Superdex 200 or similar SEC column
B. Step-by-Step Procedure
-
Expression in HEK293T Cells:
-
Transfect HEK293T cells with the FLAG-OAS2 expression vector.
-
Harvest the cells 48-72 hours post-transfection.
-
-
Cell Lysis:
-
Lyse the cells in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
FLAG Affinity Chromatography:
-
Incubate the clarified lysate with anti-FLAG M2 affinity gel.
-
Wash the gel extensively with Wash
-
Application Notes and Protocols for the Cloning and Expression of Recombinant Oligoadenylate Synthetase (OAS) Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2'-5'-oligoadenylate synthetase (OAS) family of enzymes are critical components of the innate immune system, acting as intracellular sensors for double-stranded RNA (dsRNA), a common hallmark of viral infection.[1][2] Upon activation by dsRNA, OAS enzymes catalyze the synthesis of 2'-5'-linked oligoadenylates (2-5A) from ATP.[3][4] These 2-5A molecules serve as second messengers that bind to and activate the latent ribonuclease L (RNase L), which then degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis.[5][6][7]
The human OAS family includes four main genes: OAS1, OAS2, OAS3, and OASL.[8] OAS1, OAS2, and OAS3 are enzymatically active, containing one, two, and three OAS domains, respectively.[1] The OAS-like protein (OASL) has an inactive OAS domain but plays a role in modulating the RIG-I signaling pathway.[9] The production of highly pure and active recombinant OAS enzymes is essential for structural studies, inhibitor screening, diagnostic assay development, and investigating their precise roles in antiviral defense and other cellular processes.[10][11]
This document provides detailed protocols for the cloning, expression, purification, and functional characterization of recombinant OAS enzymes using various common expression systems.
The OAS-RNase L Signaling Pathway
The canonical pathway begins with the recognition of viral dsRNA by OAS proteins. This binding event induces a conformational change in OAS, activating its synthetase function. The resulting 2-5A molecules activate RNase L, leading to a broad-spectrum antiviral state.[3][12]
General Experimental Workflow
The overall process for producing recombinant OAS enzymes involves several key stages, from obtaining the gene of interest to verifying the activity of the final purified protein. The choice of expression system depends on the specific OAS protein, required yield, and post-translational modifications.
Experimental Protocols
Part 1: Cloning of Human OAS Genes
-
Gene Acquisition : The coding sequences for human OAS1 (NM_002534.4), OAS2 (NM_001256214.1), and OAS3 (NM_006187.4) can be synthesized commercially with codon optimization for the chosen expression host (E. coli, insect, or mammalian cells). Alternatively, they can be amplified from a human cDNA library (e.g., from interferon-treated cells).
-
Vector Selection : Choose an appropriate expression vector based on the host system.
-
E. coli : pET series vectors (e.g., pET-28a) for N- or C-terminal His-tags.[13]
-
Baculovirus/Insect Cells : pFastBac or pVL1393 vectors for expression in Sf9 or High-Five™ cells.[14][15]
-
Mammalian Cells : pcDNA series vectors (e.g., pcDNA3.1) for constitutive or inducible expression in HEK293 or CHO cells.[16]
-
-
Cloning Procedure :
-
Design primers to amplify the OAS coding sequence, incorporating desired restriction sites (e.g., NdeI and XhoI) that are compatible with the multiple cloning site of the chosen vector.
-
Perform PCR amplification of the OAS gene.
-
Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Ligate the digested OAS insert into the linearized vector using T4 DNA Ligase.
-
Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α).
-
Select positive colonies on antibiotic-containing plates and verify the correct insert sequence by Sanger sequencing.
-
Part 2: Expression and Purification from E. coli (Example: His-tagged OAS1)
E. coli is a cost-effective system suitable for producing many OAS proteins, particularly human OAS1.[10][17]
-
Transformation : Transform the sequence-verified pET-OAS1 plasmid into a competent expression strain of E. coli, such as BL21(DE3).[18]
-
Expression :
-
Inoculate a 5-10 mL starter culture of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.[19]
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the starter culture and grow at 37°C with vigorous shaking (200-250 rpm).[20]
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
When the OD600 reaches 0.6-0.8, cool the culture to 18-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[18][21] Lower temperatures often improve protein solubility.[20]
-
Continue to incubate the culture overnight (16-18 hours) at 18-20°C with shaking.[21]
-
-
Cell Harvest and Lysis :
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Purification :
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).
-
Elute the His-tagged OAS1 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-300 mM imidazole, 10% glycerol).
-
Analyze fractions by SDS-PAGE to check for purity. Pool the purest fractions.
-
(Optional) For higher purity, perform size-exclusion chromatography (SEC) using a buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol.[4]
-
Concentrate the purified protein, determine the concentration (e.g., via Bradford assay or A280), and store at -80°C.
-
Part 3: Expression and Purification from Baculovirus-Insect Cells (Example: OAS3)
The baculovirus system is excellent for expressing larger, more complex proteins like OAS3, which may require eukaryotic post-translational modifications for proper folding and activity.[2][22]
-
Recombinant Baculovirus Generation :
-
Subclone the OAS3 gene into a baculovirus transfer vector (e.g., pFastBac).
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac® system protocol.
-
Transfect insect cells (e.g., Sf9) with the purified recombinant bacmid to produce the initial P1 viral stock.[14][23]
-
Amplify the P1 stock to generate a high-titer P2 or P3 stock for large-scale protein expression.
-
-
Protein Expression :
-
Infect a suspension culture of High-Five™ or Sf9 cells at a density of 1.5-2.0 x 10^6 cells/mL with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.
-
Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
-
Purification :
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the recombinant OAS3 protein using affinity chromatography (e.g., Ni-NTA or FLAG-tag based) followed by SEC, similar to the protocol for E. coli.[2]
-
Part 4: Expression in Mammalian Cells (Example: FLAG-tagged OAS2)
Mammalian cells provide the most native-like environment for protein folding and post-translational modifications.[24] This system is often used for functional studies in a cellular context or to produce proteins that fail to express correctly in other systems.[1]
-
Transfection :
-
Expression and Lysis :
-
Harvest the cells 24-48 hours post-transfection.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Purification :
Quantitative Data Summary
The following tables summarize typical results and characteristics of recombinant OAS proteins expressed in various systems.
Table 1: Comparison of Recombinant OAS Protein Expression
| Protein | Expression System | Vector | Affinity Tag | Purity | Typical Molecular Weight (kDa) | Reference(s) |
|---|---|---|---|---|---|---|
| Human OAS1 | E. coli | pET-based | N-terminal His | >95% | ~44 | [4][7][17] |
| Human OAS2 | Mammalian (HEK293T) | pcDNA-based | FLAG | Purified | ~80 | [1] |
| Human OAS3 | Baculovirus-Insect | pFastBac | His | >95% (Homogeneous) | ~125 | [2][22] |
| Porcine OAS1 | E. coli | pET9d | C-terminal His | Purified | N/A |[13] |
Table 2: Functional Assays for Recombinant OAS Enzymes
| Assay Type | Principle | Throughput | Key Reagents | Reference(s) |
|---|---|---|---|---|
| Fluorescence Polarization (FP) | Competitive binding of a fluorescent 2-5A tracer to an antibody. Product (2-5A) displaces the tracer, decreasing polarization. | High | 2-5A tracer, anti-AMP antibody, coupling enzyme | [11][26] |
| Coupled Chromogenic/Fluorometric | Measures the pyrophosphate (PPi) byproduct of ATP polymerization. PPi is enzymatically converted to phosphate, which is then used in a reaction that generates a colored or fluorescent product. | Medium-High | Pyrophosphatase, PNP, XO, HRP, Amplex Red | [27][28] |
| Radioactive [α-³²P]ATP Assay | Uses [α-³²P]ATP as a substrate. The 2-5A products are separated by PAGE or HPLC and quantified by autoradiography or scintillation counting. | Low | [α-³²P]ATP, poly(I:C) | [29] |
| FRET-based 2-5A Quantification | Measures intracellular 2-5A levels after transfecting cells with OAS constructs and dsRNA, useful for cell-based validation. | Medium | N/A (Cell-based) |[8] |
Protocol: OAS Enzyme Activity Assay
This protocol is adapted from a continuous, enzyme-coupled spectrophotometric assay that measures pyrophosphate (PPi) release.[27][28]
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Substrate Mix : Prepare a 2X ATP solution (e.g., 4 mM) in Assay Buffer.
-
dsRNA Activator : A synthetic dsRNA analog like poly(I:C) at 10-20 µg/mL.
-
Coupling Enzyme Mix : Prepare a mix containing the necessary enzymes for PPi detection (e.g., using a commercial kit like the EnzChek™ Pyrophosphate Assay Kit).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add 50 µL of the coupling enzyme mix.
-
Add 25 µL of the purified recombinant OAS enzyme (at various concentrations to determine optimal enzyme concentration) or buffer control.
-
Add 25 µL of the dsRNA activator, poly(I:C). If testing specific dsRNA sequences, add them here.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the 2X ATP substrate mix.
-
Immediately begin monitoring the increase in absorbance (e.g., at 360 nm) or fluorescence (e.g., Ex/Em = 540/590 nm) over time in a microplate reader at 37°C.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Subtract the background rate from wells containing no OAS enzyme.
-
Enzyme activity can be expressed as the rate of PPi production (µmol/min) per milligram of OAS enzyme (Specific Activity). A standard curve using known concentrations of PPi should be generated to convert the rate of signal change to the rate of product formation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prospecbio.com [prospecbio.com]
- 8. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligoadenylate synthetases family protein OASL inhibits DNA sensor cGAS activity during DNA virus infection to limit interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Human OAS1 protein (ab87759) | Abcam [abcam.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Extracellular 2′-5′ this compound Synthetase Stimulates RNase L-Independent Antiviral Activity: a Novel Mechanism of Virus-Induced Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
- 16. Transfection of mammalian cells - methods & advantages [lubio.ch]
- 17. novusbio.com [novusbio.com]
- 18. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. The 2'-5'-oligoadenylate synthetase 3 enzyme potently synthesizes the 2'-5'-oligoadenylates required for RNase L activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recombinant protein expression in the baculovirus-infected insect cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mammalian expression systems and transfection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Characteristics of Human OAS1 Isoform Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput RNase L Activation Assay Using Synthetic 2-5A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector in the interferon-induced antiviral response.[1] Its activation is tightly regulated by 2'-5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) upon sensing viral double-stranded RNA (dsRNA).[2][3] Activated RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing apoptosis in infected cells.[4][5] Given its role in antiviral defense and as a potential tumor suppressor, assays that accurately measure RNase L activation are vital for basic research and for the development of novel therapeutics that modulate its activity.[2] This document provides a detailed protocol for a sensitive, non-radioactive RNase L activation assay using synthetic 2-5A and a Fluorescence Resonance Energy Transfer (FRET) based probe, suitable for high-throughput screening.
The OAS-RNase L Signaling Pathway
The 2-5A/RNase L pathway is a cornerstone of the cellular antiviral state. The process begins when interferon-induced OAS proteins recognize viral dsRNA.[6] This recognition event activates OAS to polymerize ATP into a series of 2'-5'-linked oligoadenylates (2-5A).[3] These unique molecules serve as specific second messengers, binding to the ankyrin repeat domain of latent, monomeric RNase L.[7][8] This binding induces a conformational change, causing RNase L to dimerize into its catalytically active form.[6][7] The active RNase L dimer then cleaves single-stranded RNAs, primarily after UU and UA dinucleotides, leading to the inhibition of protein synthesis and the suppression of viral replication.[1][4]
Principle of the FRET-Based Assay
Conventional RNase L assays often rely on the cleavage of radioactively labeled RNA or the analysis of ribosomal RNA (rRNA) degradation by gel electrophoresis.[5][9] These methods can be cumbersome, low-throughput, and involve hazardous materials. The described protocol utilizes Fluorescence Resonance Energy Transfer (FRET), a convenient and sensitive method for monitoring RNase L activity in real-time.[10][11]
The assay employs a short, single-stranded RNA oligonucleotide probe labeled with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., BHQ-1) on the other.[12] In its intact state, the probe's spatial configuration brings the quencher close to the fluorophore, suppressing its fluorescence. Upon activation by synthetic 2-5A, RNase L cleaves the RNA probe. This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to RNase L activity.[12][13] This method is highly adaptable for 96-well or 384-well plate formats, making it ideal for high-throughput screening (HTS) of potential RNase L activators or inhibitors.[11]
Experimental Workflow Overview
The experimental workflow is straightforward and involves preparing a reaction mixture containing the FRET probe, recombinant RNase L, and the test compound (e.g., synthetic 2-5A or a potential modulator). The reaction is initiated and monitored over time using a fluorescence plate reader.
Detailed Protocols
Protocol 1: In Vitro FRET-Based RNase L Activation Assay
This protocol describes how to measure the activation of recombinant human RNase L by synthetic 2-5A. It can be adapted to screen for novel activators or inhibitors.
4.1. Materials and Reagents
-
Recombinant Human RNase L
-
Synthetic 2-5A (e.g., pppA2'p5'A2'p5'A)
-
FRET RNA Probe: 5'-[6-FAM]-d(UU/UA)-[BHQ-1]-3' (sequence should contain RNase L cleavage sites)[12]
-
RNase-free water
-
Reaction Buffer (10X): 200 mM Tris-HCl (pH 7.5), 1 M KCl, 100 mM MgCl₂, 10 mM DTT. Store at -20°C.
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader with excitation/emission filters for 6-FAM (approx. 495/520 nm)
4.2. Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1X Reaction Buffer by diluting the 10X stock with RNase-free water. Keep on ice.
-
Prepare serial dilutions of synthetic 2-5A in 1X Reaction Buffer to create a dose-response curve (e.g., from 100 nM to 1 pM).
-
Dilute recombinant RNase L and the FRET RNA probe to desired working concentrations in 1X Reaction Buffer. Optimal concentrations should be determined empirically, but starting points of 20-40 nM for RNase L and 100-200 nM for the probe are common.[12]
-
-
Reaction Setup (per well of a 96-well plate):
-
Prepare a master mix containing the FRET probe and RNase L in 1X Reaction Buffer.
-
Add 40 µL of the master mix to each well.
-
Include control wells:
-
No RNase L control: Master mix without RNase L.
-
No 2-5A control: Master mix with RNase L, but add 10 µL of buffer instead of 2-5A.
-
Probe alone control: FRET probe in buffer only.[12]
-
-
-
Initiation and Measurement:
-
Place the 96-well plate in a pre-warmed (37°C) fluorescence plate reader.
-
Initiate the reaction by adding 10 µL of the synthetic 2-5A dilution (or test compound/buffer for controls) to each well for a final volume of 50 µL.
-
Immediately begin kinetic measurement of fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 60-90 minutes.
-
4.3. Data Analysis
-
Subtract the background fluorescence (No RNase L control) from all readings.
-
Plot RFU versus time for each concentration of 2-5A.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve (slope of RFU/min).
-
Plot the initial velocities against the logarithm of the 2-5A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of activator that produces 50% of the maximal response).[14]
Protocol 2: Cellular RNase L Activation (rRNA Cleavage Assay)
This assay provides a qualitative or semi-quantitative measure of RNase L activity within cells by observing the degradation of ribosomal RNA (rRNA).[15]
4.1. Materials and Reagents
-
Human cell line (e.g., A549 lung carcinoma cells)[15]
-
Cell culture medium and supplements
-
Synthetic 2-5A
-
Transfection reagent (e.g., Lipofectamine)
-
Total RNA extraction kit
-
Agarose (B213101) gel electrophoresis system
-
Denaturing gel loading buffer
-
Ethidium (B1194527) bromide or other nucleic acid stain
4.2. Procedure
-
Cell Culture and Transfection:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect cells with varying concentrations of synthetic 2-5A using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[2]
-
Include a mock-transfected control (reagent only).
-
Incubate cells for 16-18 hours post-transfection.[2]
-
-
RNA Extraction and Analysis:
-
Harvest cells and extract total RNA using a commercial kit.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio).
-
Load equal amounts (1-2 µg) of total RNA per lane on a 1.5% denaturing agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
4.3. Data Interpretation
-
In untreated or mock-transfected cells, two sharp bands corresponding to intact 28S and 18S rRNA will be visible.
-
In cells with activated RNase L, these bands will appear smeared or will be replaced by distinct, smaller cleavage products, indicating rRNA degradation.[16] The degree of degradation correlates with the level of RNase L activation.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table.
Table 1: Example Dose-Response Data for RNase L Activators
| Compound | Activator Type | EC₅₀ (nM) | Max. Activation (RFU/min) | Hill Slope |
| Synthetic 2-5A | Natural Ligand | 0.5 - 1.0 | 4500 ± 210 | 1.1 ± 0.1 |
| Compound X | Small Molecule | 22,000 | 1800 ± 95 | 1.5 ± 0.2 |
| Compound Y | Small Molecule | > 100,000 | Not Determined | Not Determined |
Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally. EC₅₀ for synthetic 2-5A is based on published findings.[14]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | - FRET probe degradation- Contaminated reagents (RNases) | - Use fresh probe aliquots.- Use certified RNase-free tips, tubes, and water.- Filter-sterilize buffers. |
| No or low signal | - Inactive RNase L enzyme- Inactive 2-5A activator- Incorrect plate reader settings | - Test enzyme activity with a positive control.- Use freshly prepared 2-5A dilutions.- Verify excitation/emission wavelengths and gain settings. |
| High well-to-well variability | - Pipetting errors- Incomplete mixing | - Use a multichannel pipette for additions.- Gently mix the plate after adding the final reagent before starting the read. |
| Signal plateaus too quickly | - Substrate (probe) depletion- Enzyme concentration too high | - Lower the concentration of RNase L.- Ensure the initial velocity is measured in the linear range. |
References
- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 6. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 7. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for recognition of 2′,5′‐linked oligoadenylates by human ribonuclease L | The EMBO Journal [link.springer.com]
- 9. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. attogene.com [attogene.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an OAS Gene Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2'-5'-oligoadenylate synthetase (OAS) gene family is a critical component of the innate immune system's response to viral infections.[1][2] Upon recognition of viral double-stranded RNA (dsRNA), OAS proteins synthesize 2',5'-linked oligoadenylates (2-5A).[1][2] These 2-5A molecules act as second messengers to activate RNase L, an endoribonuclease that degrades both viral and cellular RNA, thereby inhibiting viral replication.[1][3][4] The mouse genome contains a cluster of 12 Oas family genes on chromosome 5, including eight Oas1 genes (Oas1a-h), Oas2, Oas3, and two Oasl genes (Oasl1 and Oasl2).[5] Developing OAS gene knockout mouse models is essential for dissecting the specific roles of these proteins in antiviral immunity, understanding the pathogenesis of viral diseases, and for the preclinical evaluation of antiviral therapeutics. This document provides detailed protocols for the generation and validation of OAS knockout mice using CRISPR-Cas9 technology, as well as for their application in virological and immunological studies.
The OAS-RNase L Signaling Pathway
The canonical OAS-RNase L pathway is a key antiviral defense mechanism. Interferons (IFNs) induce the expression of OAS genes.[4][6] When viral dsRNA is present in the cytoplasm, it binds to and activates OAS proteins.[1] Activated OAS synthesizes 2-5A from ATP.[1][2][3] 2-5A then binds to and activates RNase L, causing it to dimerize and cleave single-stranded RNA, leading to the inhibition of protein synthesis and viral replication.[3][4]
Caption: The OAS-RNase L antiviral signaling pathway.
Generation of OAS Knockout Mice via CRISPR-Cas9
The CRISPR-Cas9 system is a highly efficient method for generating knockout mouse models by introducing targeted double-strand breaks, which are then repaired by non-homologous end joining (NHEJ), often resulting in frameshift mutations.[7][8]
Caption: Experimental workflow for CRISPR-Cas9 mediated knockout mouse generation.
Protocol 2.1: CRISPR-Cas9 Mediated Generation of OAS Knockout Mice[8][9][10]
-
sgRNA Design and Synthesis:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the desired Oas gene to maximize the chance of a frameshift mutation. Use online tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.
-
Synthesize sgRNAs using an in vitro transcription kit (e.g., MEGAshortscript T7 Kit). Purify the resulting sgRNA.
-
-
Zygote Preparation:
-
Induce superovulation in female mice (e.g., C57BL/6J strain, 3-4 weeks old) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed 48 hours later by human chorionic gonadotropin (hCG).
-
Mate superovulated females with stud males immediately after hCG injection.
-
The following morning, collect fertilized zygotes from the oviducts of successfully mated females (identified by a copulatory plug).
-
-
Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA (e.g., 100 ng/µL) and sgRNA (e.g., 50 ng/µL) in an appropriate injection buffer.
-
Using a microinjection setup, inject the Cas9/sgRNA mix into the pronucleus of the collected zygotes.
-
-
Embryo Transfer:
-
Culture the microinjected zygotes in vitro for a short period.
-
Surgically transfer the viable two-cell stage embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Generation and Screening of Founder (F0) Mice:
-
Allow the surrogate mothers to give birth (approximately 19-21 days post-transfer).
-
At 2-3 weeks of age, perform tail biopsies on the resulting F0 pups for genomic DNA extraction.
-
Use PCR with primers flanking the sgRNA target site, followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay to screen for the presence of insertions or deletions (indels).[9]
-
-
Establishment of Knockout Line:
-
Breed the founder mice that carry the desired mutation with wild-type mice to confirm germline transmission and establish heterozygous (F1) lines.
-
Intercross heterozygous F1 mice to generate homozygous knockout (F2) mice.
-
Validation Protocols
Protocol 3.1: Genotyping by PCR[12][13][14][15]
-
DNA Extraction:
-
Digest tail biopsies (approx. 1-2 mm) overnight at 55°C in a lysis buffer containing Proteinase K.
-
The next day, purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted region (for the wild-type allele), and a reverse primer downstream of the targeted region (for the knockout allele).
-
Set up a PCR reaction using a three-primer mix. The wild-type allele will produce a smaller band, while the knockout allele will produce a larger band (or vice-versa depending on primer design). A heterozygous mouse will show both bands.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel to visualize the bands and determine the genotype.
-
Application Notes & Experimental Protocols
OAS knockout mice are invaluable for studying the in vivo role of the OAS-RNase L pathway in response to viral infections.
Protocol 4.1: In Vivo Viral Challenge[16][17][18][19][20]
-
Animal Cohorts: Use age- and sex-matched wild-type (WT) and OAS knockout (KO) mice (e.g., 8-12 weeks old).
-
Infection: Infect mice with the virus of interest (e.g., West Nile Virus, Influenza A Virus, SARS-CoV-2) via a relevant route (e.g., intranasal, intraperitoneal, footpad injection).[10][11] Include a mock-infected control group (e.g., PBS).
-
Monitoring: Monitor the mice daily for morbidity (weight loss, clinical signs of illness) and mortality for a predetermined period (e.g., 14-21 days).
-
Sample Collection: At specified time points post-infection, euthanize a subset of mice from each group. Collect tissues of interest (e.g., lung, brain, spleen, serum) for downstream analysis.
Protocol 4.2: Viral Titer Quantification (Plaque Assay)[21][22][23][24][25]
-
Tissue Homogenization: Homogenize collected tissues in a suitable medium (e.g., DMEM) and clarify by centrifugation.
-
Serial Dilutions: Perform 10-fold serial dilutions of the tissue homogenates.
-
Infection of Monolayers: Plate a susceptible cell line (e.g., Vero, MDCK cells) in 6-well plates and grow to confluency.[12] Infect the cell monolayers with the serial dilutions of the virus.
-
Overlay: After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose (B11928114) to restrict virus spread.[13][14]
-
Visualization: After incubation for a period sufficient for plaque formation (e.g., 2-10 days), fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet.[14]
-
Quantification: Count the plaques and calculate the viral titer in plaque-forming units per gram of tissue (PFU/g).[13]
Protocol 4.3: RNase L Activity Assay (rRNA Cleavage Assay)[26][27]
RNase L activation leads to the specific cleavage of ribosomal RNA (rRNA).
-
RNA Extraction: Extract total RNA from cells or tissues of interest using a commercial kit (e.g., RNeasy kit).
-
RNA Quality Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
Interpretation: In samples with activated RNase L, the electropherogram will show distinct cleavage products of the 18S and 28S rRNA peaks, which will be absent in samples from RNase L knockout or unactivated cells.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from experiments comparing wild-type (WT) and OAS knockout (KO) mice following a viral challenge.
Table 1: Survival and Morbidity Following Viral Challenge
| Parameter | Wild-Type (WT) | OAS Knockout (KO) | Expected Outcome |
| Survival Rate (%) | High | Low | Significantly lower survival in KO mice. |
| Mean Weight Loss (%) | Moderate | Severe | Significantly greater weight loss in KO mice. |
| Clinical Score | Low to Moderate | High to Severe | More severe clinical signs of disease in KO mice. |
Table 2: Viral Titers in Target Organs (Day 4 Post-Infection)
| Organ | Viral Titer (log10 PFU/g) - WT | Viral Titer (log10 PFU/g) - KO | Expected Outcome |
| Lung | 4.5 ± 0.5 | 7.0 ± 0.8 | Significantly higher viral burden in KO mice. |
| Spleen | 3.0 ± 0.4 | 5.5 ± 0.6 | Significantly higher viral burden in KO mice. |
| Brain | 3.5 ± 0.6 | 6.0 ± 0.7 | Significantly higher viral burden in KO mice. |
Table 3: Cytokine Levels in Serum (Day 2 Post-Infection)
| Cytokine | Concentration (pg/mL) - WT | Concentration (pg/mL) - KO | Expected Outcome |
| IFN-α | 500 ± 80 | 1500 ± 200 | Elevated IFN response in KO due to higher viral load. |
| IFN-β | 800 ± 120 | 2500 ± 300 | Elevated IFN response in KO due to higher viral load. |
| TNF-α | 200 ± 40 | 600 ± 90 | Increased pro-inflammatory cytokine levels in KO mice. |
| IL-6 | 400 ± 70 | 1200 ± 150 | Increased pro-inflammatory cytokine levels in KO mice. |
Note: The actual values presented in these tables are illustrative and will vary depending on the specific virus, mouse strain, and experimental conditions.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Faces of Oligoadenylate Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice Deficient in Oocyte-Specific this compound Synthetase-Like Protein OAS1D Display Reduced Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 8. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simplified SARS-CoV-2 Mouse Model Demonstrates Protection by an Oral Replicon-Based mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. protocols.io [protocols.io]
- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Immunoprecipitation (RIP) of OAS-RNA Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA Immunoprecipitation (RIP) to study the interactions between the 2'-5'-oligoadenylate synthetase (OAS) family of proteins and their target RNA molecules.
Introduction to OAS-RNA Interactions
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are crucial players in the innate immune response to viral infections.[1][2] These enzymes are activated by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[1][3][4] Upon binding to dsRNA, the catalytically active OAS proteins (OAS1, OAS2, and OAS3) synthesize 2'-5'-linked oligoadenylates (2-5A).[1][2] These 2-5A molecules then act as second messengers to activate RNase L, a latent endoribonuclease that degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication.[2][5] The catalytically inactive member, OASL, also plays a role in antiviral immunity by enhancing RIG-I signaling.[6][7][8]
Understanding the specific RNA molecules that interact with and activate the different OAS family members is critical for elucidating their precise roles in antiviral defense and for the development of novel antiviral therapeutics. RNA Immunoprecipitation (RIP) is a powerful technique to identify the endogenous RNAs that are physically associated with a specific RNA-binding protein (RBP) within a cell.[9]
Principles of RNA Immunoprecipitation (RIP)
RIP is an antibody-based technique used to isolate and identify RNAs that are bound to a specific protein of interest in vivo.[9] The basic workflow involves lysing cells to release ribonucleoprotein (RNP) complexes, immunoprecipitating the target protein using a specific antibody, and then purifying and analyzing the co-precipitated RNAs. There are two main variations of the RIP protocol:
-
Native RIP (nRIP): This method is performed under non-denaturing conditions and is suitable for identifying RNAs that have a strong and stable interaction with the target protein.[9]
-
Cross-linking RIP (xRIP): This approach involves treating cells with a cross-linking agent, such as formaldehyde (B43269) or UV light, to covalently link proteins to their interacting RNAs.[9][10] This is particularly useful for capturing transient or weak interactions and for precisely mapping the protein's binding site on the RNA.
Following immunoprecipitation, the associated RNAs can be identified and quantified using various downstream applications, including RT-qPCR, microarray analysis (RIP-Chip), or high-throughput sequencing (RIP-Seq).
Data Presentation
While extensive searches for publicly available RIP-Seq datasets specifically for OAS1, OAS2, and OAS3 did not yield quantitative tables of RNA enrichment, the following tables provide a template for how such data would be structured and presented. This format allows for clear comparison of the relative abundance of RNAs immunoprecipitated with the target protein compared to control samples.
Table 1: Example Data Presentation for RIP-Seq Analysis of OAS1-Interacting RNAs
| Gene Symbol | RNA Type | RPKM (OAS1 IP) | RPKM (IgG Control) | RPKM (Input) | Fold Enrichment (OAS1 IP / IgG) | p-value |
| ExampleVirus_RNA1 | viral dsRNA | 150.7 | 2.1 | 50.3 | 71.8 | < 0.001 |
| ExampleVirus_RNA2 | viral dsRNA | 98.2 | 1.5 | 35.8 | 65.5 | < 0.001 |
| RN7SL1 | scRNA | 12.5 | 1.1 | 89.4 | 11.4 | 0.005 |
| HSPA1A | mRNA | 5.6 | 0.8 | 150.2 | 7.0 | 0.02 |
| GAPDH | mRNA | 2.3 | 2.1 | 2500.1 | 1.1 | 0.85 |
RPKM (Reads Per Kilobase of transcript, per Million mapped reads) is a normalization method for RNA-Seq data.
Table 2: Example Data Presentation for RIP-qPCR Validation of Potential OAS1-Interacting RNAs
| Gene Symbol | RNA Type | % Input (OAS1 IP) | % Input (IgG Control) | Fold Enrichment (OAS1 IP / IgG) |
| ExampleVirus_RNA1 | viral dsRNA | 8.5% | 0.1% | 85.0 |
| RN7SL1 | scRNA | 1.2% | 0.1% | 12.0 |
| HSPA1A | mRNA | 0.5% | 0.08% | 6.3 |
| GAPDH | mRNA | 0.05% | 0.06% | 0.8 |
% Input is calculated as 2^-(Ct(IP) - Ct(Input)) * 100.
Experimental Protocols
The following are detailed protocols for native and cross-linking RNA immunoprecipitation, adapted for the study of OAS-RNA interactions.
Protocol 1: Native RNA Immunoprecipitation (nRIP) for OAS-RNA Interactions
This protocol is suitable for identifying RNAs that have a stable and strong interaction with OAS proteins.
Materials:
-
Cell Culture: Mammalian cells expressing the OAS protein of interest.
-
Buffers and Reagents:
-
PBS (phosphate-buffered saline), ice-cold, RNase-free
-
Polysome Lysis Buffer: 10 mM HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, 1x Protease Inhibitor Cocktail.
-
RIP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.05% NP-40.
-
Protein A/G magnetic beads
-
Antibody against the OAS protein of interest (and a corresponding IgG control)
-
Proteinase K
-
Trizol or other RNA extraction reagent
-
-
Equipment:
-
Magnetic rack
-
End-over-end rotator
-
Vortexer
-
Microcentrifuge
-
Procedure:
-
Cell Harvest:
-
Harvest approximately 1 x 10⁷ cells per immunoprecipitation.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Polysome Lysis Buffer.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new RNase-free tube.
-
-
Immunoprecipitation:
-
Take a 50 µL aliquot of the lysate to serve as the "Input" control and store at -80°C.
-
Pre-clear the remaining lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on an end-over-end rotator.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 5-10 µg of the antibody against the OAS protein (or IgG control) to the pre-cleared lysate.
-
Incubate overnight at 4°C on an end-over-end rotator.
-
Add 40 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on an end-over-end rotator.
-
-
Washes:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold RIP Wash Buffer. After the final wash, remove all residual buffer.
-
-
RNA Elution and Purification:
-
Resuspend the beads in 100 µL of a solution containing Proteinase K (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.5% SDS, and 20 µg of Proteinase K).
-
Incubate at 55°C for 30 minutes with shaking to digest the protein.
-
Add 1 mL of Trizol reagent to the bead suspension and proceed with RNA extraction according to the manufacturer's protocol.
-
Also, extract RNA from the "Input" sample using Trizol.
-
-
Downstream Analysis:
-
The purified RNA can be analyzed by RT-qPCR to validate known or suspected targets or by RNA sequencing (RIP-Seq) for a transcriptome-wide analysis of interacting RNAs.
-
Protocol 2: Cross-linking RNA Immunoprecipitation (xRIP) for OAS-RNA Interactions
This protocol is recommended for capturing transient or weaker interactions and for mapping binding sites.
Materials:
-
Same as for nRIP, with the addition of:
-
Formaldehyde (37% solution)
-
Glycine (B1666218) (2.5 M solution)
-
RIP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, 1 mM DTT, 100 U/mL RNase inhibitor, 1x Protease Inhibitor Cocktail.
-
High Salt Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Reverse Cross-linking Buffer: 50 mM Tris-HCl (pH 7.0), 5 mM EDTA, 10 mM DTT, 1% SDS.
-
Procedure:
-
Cross-linking:
-
To cells in culture medium, add formaldehyde to a final concentration of 0.3-1% (optimization may be required).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvest and Lysis:
-
Harvest and wash the cells as in the nRIP protocol.
-
Resuspend the cell pellet in 1 mL of ice-cold RIP Lysis Buffer.
-
Sonicate the lysate to shear the chromatin and fragment the RNA. This step requires optimization to achieve fragments in the range of 200-500 nucleotides.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Proceed with immunoprecipitation as described in the nRIP protocol (steps 3.1 - 3.6), using the cross-linked lysate.
-
-
Washes:
-
Wash the beads twice with 1 mL of RIP Lysis Buffer.
-
Wash the beads twice with 1 mL of High Salt Wash Buffer.
-
Wash the beads twice with 1 mL of RIP Wash Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the RNP complexes from the beads by adding 150 µL of Reverse Cross-linking Buffer and incubating at 70°C for 45 minutes with shaking.
-
Pellet the beads and transfer the eluate to a new tube.
-
-
Protein and RNA Purification:
-
Add Proteinase K to the eluate and incubate at 55°C for 30 minutes.
-
Purify the RNA using Trizol or a column-based RNA purification kit.
-
-
Downstream Analysis:
-
Analyze the purified RNA using RT-qPCR or RNA-Seq.
-
Signaling Pathways and Experimental Workflows
Caption: The OAS/RNase L signaling pathway activated by viral dsRNA.
Caption: A generalized workflow for RNA Immunoprecipitation (RIP).
Conclusion
References
- 1. The Many Faces of Oligoadenylate Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | OAS1 binds viral dsRNA [reactome.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A human cellular noncoding RNA activates the antiviral protein 2′–5′-oligoadenylate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiviral activity of human this compound synthetases-like (OASL) is mediated by enhancing retinoic acid-inducible gene I (RIG-I) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Adaptive Evolution of the OAS Gene Family Provides New Insights into the Antiviral Ability of Laurasiatherian Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Oligoadenylate Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2'-5'-oligoadenylate synthetase (OAS) family of enzymes are critical components of the innate immune system, acting as sensors for viral double-stranded RNA (dsRNA).[1] Upon activation by dsRNA, OAS proteins catalyze the synthesis of 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, a latent endoribonuclease.[1][2] Activated RNase L degrades both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[1] The three major catalytically active human OAS isoforms are OAS1, OAS2, and OAS3. Dysregulation of the OAS-RNase L pathway has been implicated in various diseases, making OAS enzymes attractive therapeutic targets.[3]
These application notes provide a comprehensive guide to screening for inhibitors of oligoadenylate synthetases, covering high-throughput screening (HTS), biochemical validation, and cell-based confirmation assays.
Signaling Pathway Overview
The canonical OAS-RNase L signaling pathway is a key antiviral defense mechanism.
High-Throughput Screening (HTS) for OAS Inhibitors
For the primary screening of large compound libraries, a robust and sensitive HTS assay is essential. The Transcreener® OAS FP Assay is a fluorescence polarization-based immunoassay suitable for this purpose.
Experimental Workflow: HTS using Transcreener® OAS FP Assay
Protocol: Transcreener® OAS FP Assay
This protocol is adapted for a 384-well format.
Materials:
-
Transcreener® OAS FP Assay Kit (contains 2-5A-AMP Coupling Enzyme, AMP² Antibody, AMP² Alexa633 Tracer)
-
Recombinant human OAS1, OAS2, or OAS3 enzyme
-
Double-stranded RNA (e.g., Poly(I:C))
-
ATP
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate. The final DMSO concentration should be kept at ≤1%.
-
Enzyme/dsRNA Mix: Prepare a mix of the desired OAS enzyme and dsRNA in assay buffer. Add this mix to the wells containing the test compounds.
-
Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme concentration and activity.
-
Detection: Prepare the 2-5A Detection Mixture containing the 2-5A-AMP Coupling Enzyme, AMP² Antibody, and AMP² Alexa633 Tracer in the provided buffer. Add the detection mixture to all wells.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization (FP) of the wells using a plate reader with appropriate filters for the Alexa Fluor® 633 tracer.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the FP signal in the presence of the compound to the signals from positive (no inhibitor) and negative (no enzyme) controls.
Biochemical Validation of Hits
Hits identified from the primary HTS should be validated using a secondary biochemical assay to confirm their inhibitory activity and determine their potency (IC₅₀).
Protocol: Enzyme-Coupled Continuous Assay for OAS Activity
This assay continuously measures the production of pyrophosphate (PPi), a byproduct of 2-5A synthesis.
Materials:
-
Recombinant human OAS1, OAS2, or OAS3 enzyme
-
Double-stranded RNA (e.g., Poly(I:C))
-
ATP
-
Inorganic pyrophosphatase
-
Purine nucleoside phosphorylase (PNP)
-
Xanthine oxidase (XO)
-
Horseradish peroxidase (HRP)
-
Inosine
-
Amplex® Red reagent
-
Assay Buffer: 50 mM HEPES (pH 7.3), 10 mM MgCl₂
-
Test compounds
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Mix: In assay buffer, prepare a master mix containing inorganic pyrophosphatase, PNP, XO, HRP, inosine, and Amplex® Red.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the 96-well plate.
-
Add Enzyme and dsRNA: Add the OAS enzyme and dsRNA to the wells.
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~540 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Known OAS Inhibitors
The following table summarizes the inhibitory activity of known compounds against OAS enzymes. Note: The identification of potent and specific small molecule inhibitors for OAS isoforms is an active area of research, and the publicly available data is limited.
| Compound | Target Isoform(s) | IC₅₀ (nM) | Assay Type | Reference |
| Suramin | OAS1 | 162 | Transcreener FP Assay | --INVALID-LINK-- |
| Ribavirin Triphosphate | OAS (general) | - | Competitive Inhibition | [1] |
Cell-Based Assay for Inhibitor Validation
To confirm that the identified inhibitors are active in a cellular context, a cell-based assay that measures the downstream effects of OAS activation is crucial. The RNase L-mediated rRNA cleavage assay is a well-established method for this purpose.
Protocol: RNase L-Mediated rRNA Cleavage Assay
Materials:
-
Human cell line expressing OAS and RNase L (e.g., A549 cells)
-
Interferon-α (IFN-α)
-
Poly(I:C)
-
Test compounds
-
Cell culture medium and reagents
-
RNA extraction kit
-
Agilent Bioanalyzer or similar capillary electrophoresis system
Procedure:
-
Cell Seeding: Seed A549 cells in a 12-well plate and allow them to adhere overnight.
-
Interferon Treatment: Treat the cells with IFN-α (e.g., 1000 U/mL) for 16-24 hours to induce the expression of OAS enzymes.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
OAS Activation: Transfect the cells with Poly(I:C) (e.g., 1 µg/mL) to activate the OAS pathway. Include a mock-transfected control.
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
rRNA Cleavage Analysis: Analyze the integrity of the extracted RNA using an Agilent Bioanalyzer. The activation of RNase L will result in the cleavage of ribosomal RNA (rRNA), which can be visualized as a shift in the 28S and 18S rRNA peaks and the appearance of specific cleavage products.
-
Data Analysis: Quantify the extent of rRNA cleavage in the presence and absence of the inhibitor to determine its cellular efficacy.
Strategies for Isoform-Specific Inhibitor Screening
Developing inhibitors with selectivity for specific OAS isoforms is a key challenge due to the high homology in their ATP-binding sites. A combination of approaches can be employed to identify isoform-specific inhibitors:
-
Parallel Screening: Screen compound libraries against purified OAS1, OAS2, and OAS3 enzymes in parallel using a biochemical assay like the Transcreener® OAS FP Assay. Compounds showing significant potency differences between the isoforms can be selected for further characterization.
-
Structure-Based Drug Design: Utilize the available crystal structures of OAS isoforms to identify subtle differences in their active sites or allosteric pockets. This information can guide the design of compounds with improved selectivity.
-
Cell-Based Isoform-Specific Reporter Assays: Develop cell lines that predominantly express a single OAS isoform. These cell lines can be engineered with a reporter system that is sensitive to RNase L activity. For example, a luciferase reporter gene containing an RNase L cleavage site can be used. Inhibition of luciferase activity upon OAS activation would be dependent on the specific OAS isoform expressed.
By employing the systematic screening funnel described in these application notes, from high-throughput screening of large compound libraries to detailed biochemical and cell-based validation, researchers can identify and characterize novel inhibitors of this compound synthetases for potential therapeutic development.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Oligoadenylate Products
Audience: Researchers, scientists, and drug development professionals.
Introduction Oligoadenylates, particularly 2',5'-linked oligoadenylates (2-5A), are crucial second messengers in the innate immune response.[1] Synthesized by Oligoadenylate Synthetase (OAS) enzymes upon detection of viral double-stranded RNA (dsRNA), these molecules activate RNase L, leading to the degradation of viral and cellular RNA to inhibit viral replication.[2][3][4][5] The purity of synthetic this compound products is paramount for their use in research and as potential therapeutics, as impurities such as truncated sequences (n-1, n-2) can interfere with downstream applications and lead to inaccurate results.[6]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of synthetic oligonucleotides, offering high resolution and scalability.[7] The two primary modes used for this purpose are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[7][8][9] This document provides detailed protocols for both methods, comparative data, and visual guides to the relevant biological pathway and experimental workflow.
Biological Context: The OAS-RNase L Signaling Pathway
The OAS-RNase L pathway is a key component of the interferon-induced antiviral state.[2][3] Upon viral infection, the presence of dsRNA activates OAS enzymes to polymerize ATP into 2'-5' linked oligoadenylates.[1] These 2-5A molecules bind to and activate the latent endoribonuclease RNase L, which then cleaves RNA, thereby halting protein synthesis and viral propagation.[4]
General HPLC Purification Workflow
The purification process for oligoadenylates involves several key stages, from initial method development to final quality control of the purified product. This workflow ensures the removal of synthesis by-products and delivers a high-purity final product.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on hydrophobicity.[7] An ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) in the mobile phase neutralizes the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C18).[10] Elution is achieved by increasing the concentration of an organic solvent like acetonitrile. This method is highly versatile and can be made compatible with mass spectrometry (MS) by using volatile ion-pairing agents like hexafluoroisopropanol (HFIP) and an amine base.[10]
Methodology:
-
Sample Preparation: Dissolve the crude, deprotected this compound pellet in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient program to separate the full-length product from failure sequences. Shorter, less hydrophobic sequences will elute earlier.
-
Fraction Collection: Collect fractions corresponding to the main peak, which typically represents the full-length this compound product.
-
Post-Purification: Pool the purest fractions, evaporate the organic solvent, and desalt the product using a suitable method like ethanol (B145695) precipitation or size-exclusion chromatography.
Table 1: Typical IP-RP-HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm | C18, 10-50 mm ID, 100-250 mm length, 5-10 µm |
| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 OR 100 mM HFIP, 10 mM DIPEA in Water | 100 mM TEAA in Water, pH 7.0 OR 100 mM HFIP, 10 mM DIPEA in Water |
| Mobile Phase B | 100 mM TEAA in 50:50 ACN:Water OR 100 mM HFIP, 10 mM DIPEA in 50:50 ACN:Water | 100 mM TEAA in 50:50 ACN:Water OR 100 mM HFIP, 10 mM DIPEA in 50:50 ACN:Water |
| Gradient | 5-20% B over 30 min | 5-20% B over 40-60 min (focused gradient) |
| Flow Rate | 0.2-1.0 mL/min | 5-50 mL/min |
| Temperature | 50-65 °C | 50-65 °C |
| Detection | UV at 260 nm | UV at 260 nm |
Protocol 2: Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone. The stationary phase contains positively charged functional groups that bind the negatively charged oligonucleotides. Elution is accomplished using a salt gradient (e.g., NaCl or NaClO₄), where the salt ions compete with the oligonucleotides for binding sites on the column.[11] This method provides excellent resolution for shorter oligonucleotides (<40 bases).[6]
Methodology:
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A.
-
Column Equilibration: Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the sample.
-
Gradient Elution: Apply a salt gradient to elute the bound oligonucleotides. The full-length product, having the most negative charge, will elute last.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: This step is critical for AEX-HPLC. The high concentration of non-volatile salts in the collected fractions must be removed, typically by dialysis, size-exclusion chromatography, or reversed-phase cartridge desalting.
Table 2: Typical AEX-HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | Strong Anion Exchange (e.g., Quaternary Ammonium), polymeric | Strong Anion Exchange, polymeric |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.5 (or 10 mM NaOH, pH 12 for denaturing) | 20 mM Tris-HCl, pH 8.5 (or 10 mM NaOH, pH 12) |
| Mobile Phase B | Mobile Phase A + 1.0 M NaCl | Mobile Phase A + 1.0 M NaCl |
| Gradient | 0-60% B over 30 min | 20-50% B over 40-60 min (focused gradient) |
| Flow Rate | 0.5-1.5 mL/min | 5-20 mL/min |
| Temperature | 60-80 °C | 60-80 °C |
| Detection | UV at 260 nm | UV at 260 nm |
Data Presentation: Performance Comparison
The choice of purification method depends on the length of the this compound, the scale of purification, and the required final purity.[6] Longer oligonucleotides are generally more challenging to purify due to the complexity of synthesis failure products.[8]
Table 3: Comparison of Common Purification Methods
| Feature | IP-RP-HPLC | AEX-HPLC | PAGE (for comparison) |
| Principle of Separation | Hydrophobicity | Charge (Phosphate Backbone) | Size and Conformation |
| Typical Purity | >85%[12] | >90% | >95%[6] |
| Typical Yield | 30-60% | 25-50% | 10-30%[6] |
| Recommended Length | < 60 bases[6] | < 40 bases[6] | > 50 bases[6] |
| Throughput | High | Medium | Low |
| Post-Purification | Solvent evaporation, desalting | Mandatory desalting | Elution from gel, desalting |
| MS Compatibility | Yes (with volatile buffers)[10] | No (due to high salt) | No |
Table 4: Common Ion-Pairing Reagents for RP-HPLC
| Ion-Pairing System | Counter-ion | Common Use | Advantages | Disadvantages |
| TEAA | Acetate | UV-based purification | Inexpensive, widely used | Not MS-compatible, can show sequence-specific bias[10] |
| HFIP + Amine | HFIP | LC/MS analysis | Excellent resolution, volatile, MS-compatible | Expensive, requires careful handling |
Conclusion
The successful purification of this compound products is essential for their application in biological research and drug development. Both IP-RP-HPLC and AEX-HPLC are robust methods capable of achieving high purity. IP-RP-HPLC is often preferred for its versatility, scalability, and compatibility with MS analysis. AEX-HPLC offers excellent resolution based on charge, making it a strong choice for purifying shorter sequences and resolving species with different numbers of phosphate groups. The selection of the optimal protocol should be guided by the specific length of the this compound, the required purity, and the intended downstream application.
References
- 1. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA regulation of the antiviral protein 2'-5'-oligoadenylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcluster.com [labcluster.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. agilent.com [agilent.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for OASL Protein Interactions via Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2'-5'-oligoadenylate synthetase-like (OASL) protein is a crucial player in the innate immune response. Unlike other members of the OAS family, human OASL lacks enzymatic activity but exerts its antiviral effects through protein-protein interactions.[1] This makes the study of its interaction network essential for understanding its function and for the development of novel therapeutics targeting viral infections and immune-related disorders. The pull-down assay is a powerful in vitro technique to identify and validate protein-protein interactions, making it an ideal method for investigating the OASL interactome.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing pull-down assays to study OASL protein interactions. The protocols are designed to be adaptable for both GST-tagged and His-tagged OASL as the "bait" protein to capture its interacting "prey" proteins from cell lysates or with purified proteins.
Applications of OASL Pull-Down Assays
-
Identification of Novel Interacting Proteins: By using tagged OASL as bait to pull down proteins from a complex cell lysate, novel interaction partners can be identified through subsequent analysis by mass spectrometry.
-
Validation of Predicted Interactions: Pull-down assays are a reliable method to confirm putative interactions suggested by other techniques like yeast two-hybrid screens or co-immunoprecipitation.[3]
-
Mapping Interaction Domains: By using truncated or mutated versions of OASL as bait, the specific domains responsible for mediating interactions with its partners can be pinpointed.
-
Investigating the Influence of Post-Translational Modifications: The effect of phosphorylation, ubiquitination, or other modifications on OASL's ability to interact with other proteins can be assessed.
-
Screening for Drugs that Disrupt or Enhance Interactions: This technique can be adapted for high-throughput screening of small molecules that modulate the interaction of OASL with its binding partners, which is valuable for drug discovery.
Key OASL Interaction Partners
Pull-down assays and co-immunoprecipitation have been instrumental in identifying key interaction partners of OASL, which have shed light on its function in innate immunity. Two of the most significant interactors are:
-
RIG-I (Retinoic acid-inducible gene I): OASL is known to interact with the N-terminal caspase activation and recruitment domains (CARDs) of RIG-I. This interaction is crucial for enhancing RIG-I signaling, leading to an amplified antiviral response.[1] The ubiquitin-like (UBL) domain of OASL is thought to mimic polyubiquitin (B1169507) chains to facilitate this interaction.[1]
-
cGAS (cyclic GMP-AMP synthase): OASL can directly bind to the DNA sensor cGAS. This interaction has a regulatory role, as it inhibits the synthesis of cyclic GMP-AMP (cGAMP) by cGAS, thereby dampening the downstream STING-mediated inflammatory response.[3][4] This suggests a negative feedback mechanism to control the innate immune response to DNA viruses.[3]
Data Presentation
Table 1: Quantitative Analysis of OASL Interaction Partners by Mass Spectrometry
This table presents a representative format for displaying quantitative proteomics data from a pull-down mass spectrometry experiment. The data for the interaction of KSHV ORF20 with OASL was identified through a quantitative affinity purification coupled to mass spectrometry (q-AP-MS) approach.[5]
| Prey Protein | Gene Symbol | Accession Number | Peptide Count | Sequence Coverage (%) | Fold Enrichment (Bait vs. Control) | p-value |
| 2'-5'-oligoadenylate synthetase-like protein | OASL | Q15646 | 15 | 35 | 8.5 | < 0.001 |
| Ribosomal Protein S3 | RPS3 | P23396 | 22 | 58 | 4.2 | < 0.01 |
| Ribosomal Protein L4 | RPL4 | P36578 | 18 | 45 | 3.9 | < 0.01 |
Data is illustrative and based on graphical representations in the cited literature.
Table 2: Binding Affinity of OASL for dsRNA
This table presents the dissociation constants (Kd) for the interaction of various OASL orthologs with double-stranded RNA (dsRNA), as determined by bio-layer interferometry. This interaction is relevant as it can influence OASL's interaction with other proteins like RIG-I.[6]
| OASL Ortholog | Source Organism | Dissociation Constant (Kd) in µM |
| dOASL | Duck | 0.87 ± 0.09 |
| oOASL | Ostrich | 1.12 ± 0.13 |
| mOasl2 | Mouse | 1.34 ± 0.15 |
| hOASL | Human | 1.56 ± 0.18 |
Experimental Protocols
The following are detailed protocols for performing GST-tagged and His-tagged pull-down assays with OASL as the bait protein.
Protocol 1: GST-OASL Pull-Down Assay
This protocol describes the use of Glutathione S-transferase (GST)-tagged OASL to pull down interacting proteins.
Materials:
-
GST-OASL fusion protein and GST-only control protein (expressed and purified)
-
Glutathione-agarose beads
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
Cell lysate containing potential prey proteins
-
Microcentrifuge tubes
-
Rotating wheel or rocker
Procedure:
-
Preparation of GST-OASL-bound beads:
-
Resuspend the glutathione-agarose beads by inverting the bottle.
-
Transfer 50 µL of the 50% bead slurry to a 1.5 mL microcentrifuge tube.
-
Wash the beads twice with 1 mL of ice-cold Lysis Buffer. Centrifuge at 500 x g for 2 minutes at 4°C and discard the supernatant after each wash.
-
Add 10-50 µg of purified GST-OASL fusion protein (and GST-only control in a separate tube) to the washed beads.
-
Bring the final volume to 500 µL with Lysis Buffer.
-
Incubate on a rotating wheel for 1-2 hours at 4°C to allow the GST-OASL to bind to the beads.
-
-
Binding of Prey Proteins:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer to remove unbound bait protein.
-
Add 0.5-1 mg of pre-cleared cell lysate to the beads.
-
Incubate on a rotating wheel for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Add 50 µL of Elution Buffer to the beads.
-
Incubate at room temperature for 10 minutes with gentle vortexing.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies for expected interactors.
-
For identification of novel interactors, the entire eluted sample can be subjected to analysis by mass spectrometry.
-
Protocol 2: His-tagged OASL Pull-Down Assay
This protocol utilizes a polyhistidine (His)-tagged OASL to capture interacting proteins.
Materials:
-
His-tagged OASL fusion protein and His-tagged control protein (expressed and purified)
-
Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) or magnetic beads
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, protease inhibitor cocktail)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Cell lysate containing potential prey proteins
-
Microcentrifuge tubes
-
Rotating wheel or rocker
Procedure:
-
Preparation of His-OASL-bound beads:
-
Transfer 50 µL of the 50% Ni-NTA bead slurry to a 1.5 mL microcentrifuge tube.
-
Wash the beads twice with 1 mL of Lysis Buffer. Centrifuge at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Add 10-50 µg of purified His-OASL fusion protein (and a His-tagged control protein in a separate tube) to the washed beads.
-
Adjust the final volume to 500 µL with Lysis Buffer.
-
Incubate on a rotating wheel for 1-2 hours at 4°C.
-
-
Binding of Prey Proteins:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads three times with 1 mL of Lysis Buffer.
-
Add 0.5-1 mg of pre-cleared cell lysate to the beads.
-
Incubate on a rotating wheel for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads five times with 1 mL of Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Add 50 µL of Elution Buffer to the beads.
-
Incubate at room temperature for 10 minutes with gentle vortexing.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and subsequent staining or Western blotting.
-
For unbiased identification of interactors, perform mass spectrometry analysis on the eluate.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a pull-down assay to identify OASL interacting proteins.
References
- 1. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oligoadenylate-Synthetase-Family Protein OASL Inhibits Activity of the DNA Sensor cGAS during DNA Virus Infection to Limit Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms for the Adaptive Switching Between the OAS/RNase L and OASL/RIG-I Pathways in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping RNase L Cleavage Sites in Viral RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribonuclease L (RNase L), a key component of the interferon-induced antiviral response, is a latent endoribonuclease that, upon activation, cleaves single-stranded viral and cellular RNAs.[1][2] This degradation of viral RNA directly inhibits viral replication, while the cleavage of host RNA can modulate the immune response and induce apoptosis in infected cells.[3][4] The activation of RNase L is tightly regulated by the 2-5A system. Viral double-stranded RNA (dsRNA), a common replication intermediate, activates oligoadenylate synthetases (OASs) to produce 2',5'-linked oligoadenylates (2-5A).[3][4][5] These 2-5A molecules then bind to and induce the dimerization and activation of RNase L.[3][5]
Understanding the specific sites at which RNase L cleaves viral RNA is crucial for elucidating its antiviral mechanisms and for the development of novel antiviral therapeutics. Mapping these cleavage sites can identify vulnerable regions in viral genomes and inform the design of small molecules that either enhance RNase L activity or mimic its effects.[6][7] RNase L preferentially cleaves at the 3' side of UU and UA dinucleotides located in single-stranded regions of RNA.[5][8] The structural context of these dinucleotides, however, significantly influences the efficiency of cleavage.[8]
These application notes provide detailed protocols for two primary methods used to map RNase L cleavage sites in viral RNA: primer extension analysis and deep sequencing of 2',3'-cyclic phosphate-terminated RNA fragments. Additionally, quantitative data on RNase L cleavage from published studies are summarized, and key signaling and experimental workflows are visualized.
Signaling Pathway and Experimental Workflows
RNase L Activation Pathway
The activation of RNase L is a critical step in the innate immune response to viral infections. The pathway begins with the recognition of viral dsRNA and culminates in the degradation of RNA.
References
- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 2. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Therapeutic Potential of 2',5'-Oligoadenylate Derivatives: A Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The 2',5'-oligoadenylate (2-5A) system is a critical component of the innate immune response, playing a pivotal role in antiviral defense and tumor suppression.[1][2][3] The central player in this pathway is RNase L, an endoribonuclease that, upon activation by 2-5A, degrades viral and cellular RNA, leading to the inhibition of protein synthesis and apoptosis in infected or malignant cells.[3][4][5][6] This unique mechanism of action has spurred the development of synthetic 2-5A derivatives as potential therapeutic agents for a range of diseases, including viral infections and cancer.[7][8] These application notes provide an overview of the therapeutic uses of 2-5A derivatives, alongside detailed protocols for their evaluation.
Mechanism of Action: The OAS-RNase L Pathway
The 2-5A system is initiated by the recognition of double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections, by a family of enzymes called 2'-5' oligoadenylate synthetases (OAS).[1][2][9] Upon binding to dsRNA, OAS enzymes polymerize ATP into a series of 2',5'-linked oligoadenylates (2-5A).[3][4][6] These 2-5A molecules then act as allosteric activators of the latent RNase L.[2][10] The binding of 2-5A induces the dimerization and activation of RNase L, which then cleaves single-stranded RNA at specific sequences, typically after UpUp and UpAp dinucleotides.[4][6][11] This indiscriminate RNA degradation halts protein synthesis, triggers apoptosis, and ultimately limits viral replication and tumor cell proliferation.[4][5][6][12]
Caption: The OAS-RNase L signaling pathway.
Therapeutic Applications
Antiviral Therapy
The ability of the 2-5A/RNase L pathway to degrade viral RNA makes 2-5A derivatives attractive candidates for antiviral drug development.[5] By directly activating RNase L, these molecules can bypass the need for interferon signaling and OAS activation, offering a direct and potent antiviral effect.[5] Research has explored the use of 2-5A analogs against a variety of viruses.[7][13][14]
Cancer Therapy
The pro-apoptotic and anti-proliferative effects of RNase L activation also position 2-5A derivatives as potential anticancer agents.[12][15] RNase L has been identified as a tumor suppressor gene, and its activation can induce cell death in cancer cells.[15] Studies have shown that activation of RNase L can suppress prostate cancer and that combining 2-5A-based therapies with conventional treatments like chemotherapy and radiotherapy may enhance their efficacy.[15][16]
Quantitative Data on 2',5'-Oligoadenylate Derivatives
The therapeutic potential of 2-5A derivatives is often evaluated by their ability to activate RNase L and their antiviral or anticancer activity. The following tables summarize key quantitative data for various 2-5A analogs.
| Compound/Analog | Target/Assay | EC50 (nM) | IC50 (µM) | Reference |
| 2-5A tetramer | RNase L activation | 1.0 | [17] | |
| Analog 14 (acyclonucleoside at 2nd pos.) | RNase L activation | 9.0 | [17] | |
| Analog 15 (acyclonucleoside at 3rd pos.) | RNase L activation | 1.7 | [17] | |
| Analog 2a (ethylene glycol linker) | RNase L activation | 700 | [18] | |
| 2,5'-anhydro-3'-azido-3'-deoxythymidine (13) | Anti-HIV-1 | 0.56 | [13] | |
| 2,5'-anhydro-3'-azido-2'3'-dideoxyuridine (14) | Anti-HIV-1 | 4.95 | [13] | |
| 2,5'-anhydro-3'-azido-2'3'-dideoxy-5-bromouridine (15) | Anti-HIV-1 | 26.5 | [13] | |
| 2,5'-anhydro-3'-azido-2',3'-dideoxy-5-iodouridine (16) | Anti-HIV-1 | 27.1 | [13] | |
| 2,5'-anhydro-3'-deoxythymidine (17) | Anti-HIV-1 | 48 | [13] | |
| 2,5'-anhydro-3'-azido-3'-deoxythymidine (13) | Anti-R-MuLV | 0.27 | [13] |
Experimental Protocols
Detailed and standardized protocols are essential for the evaluation of 2-5A derivatives. The following sections provide methodologies for key experiments.
Caption: General experimental workflow for evaluating 2-5A derivatives.
Protocol 1: RNase L Activation Assay
This assay determines the ability of a 2-5A derivative to activate RNase L, often measured by the cleavage of a specific RNA substrate.
A. rRNA Cleavage Assay [19][20]
Objective: To assess RNase L activation by observing the degradation of ribosomal RNA (rRNA).
Materials:
-
Cell line of interest (e.g., A549)
-
2-5A derivative
-
Lipofectamine or other transfection reagent
-
RNA extraction kit (e.g., TRIzol)
-
Bioanalyzer or gel electrophoresis system
Procedure:
-
Seed cells in a culture plate and grow to desired confluency.
-
Transfect cells with the 2-5A derivative using a suitable transfection reagent. Include a negative control (transfection reagent only) and a positive control (e.g., poly(I:C)).
-
Incubate for a specified time (e.g., 4.5 hours).[19]
-
Harvest cells and extract total RNA using an RNA extraction kit.
-
Analyze the integrity of the extracted RNA using a Bioanalyzer or by running on an agarose (B213101) gel.
-
RNase L activation is indicated by the specific cleavage of 28S and 18S rRNA into characteristic smaller fragments.[19]
B. FRET-Based Assay [21]
Objective: To quantify RNase L activity in real-time using a fluorescence resonance energy transfer (FRET) probe.
Materials:
-
Purified recombinant RNase L
-
2-5A derivative
-
FRET-based RNase L substrate (a short RNA oligonucleotide with a fluorophore and a quencher)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
In a microplate, combine the purified RNase L, the 2-5A derivative at various concentrations, and the FRET substrate in the assay buffer.
-
Incubate the reaction at the optimal temperature for RNase L activity.
-
Measure the fluorescence intensity over time. Cleavage of the FRET substrate by activated RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of substrate cleavage to determine the level of RNase L activation.
Protocol 2: Antiviral Assay
This protocol is designed to evaluate the ability of 2-5A derivatives to inhibit viral replication.
Plaque Reduction Assay [22][23]
Objective: To determine the concentration of a 2-5A derivative that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
2-5A derivative
-
Culture medium
-
Overlay medium (e.g., containing agar (B569324) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to form a confluent monolayer.
-
Prepare serial dilutions of the 2-5A derivative in culture medium.
-
Pre-incubate the cell monolayers with the different concentrations of the 2-5A derivative for a specified time.
-
Infect the cells with a known amount of virus (multiplicity of infection, MOI).
-
After an adsorption period, remove the virus inoculum and add the overlay medium containing the corresponding concentration of the 2-5A derivative.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value from the dose-response curve.
Protocol 3: Cell Viability and Cytotoxicity Assay
It is crucial to assess the cytotoxicity of 2-5A derivatives to ensure that any observed antiviral or anticancer effects are not simply due to cell death.
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
2-5A derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the 2-5A derivative. Include untreated cells as a control.
-
Incubate for a period that corresponds to the duration of the functional assay (e.g., antiviral or anticancer assay).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[25]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.
Conclusion
Derivatives of 2',5'-oligoadenylate hold significant promise as a novel class of therapeutics for viral diseases and cancer. Their unique mechanism of action, centered on the activation of RNase L, offers a targeted approach to eliminating infected or malignant cells. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the therapeutic potential of new 2-5A analogs, paving the way for the development of next-generation therapies.
References
- 1. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 3. The 2–5 A system: Modulation of viral and cellular processes through acceleration of RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Activation and Antagonism of the OAS–RNase L Pathway [mdpi.com]
- 6. The 2-5A system in viral infection and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1989012380A3 - Therapeutic uses of 2',5'-oligoadenylate derivatives - Google Patents [patents.google.com]
- 8. WO2008095040A3 - 2-5a derivatives and their use as anti-cancer, anti-viral and anti-parasitic agents - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral effects of 2',5'oligoadenylates (2-5As), and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Enhanced Antitumor Immune Response in 2′-5′ this compound Synthetase-Like 1- (OASL1-) Deficient Mice upon Cisplatin Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 2',5'-oligoadenylate analogs possessing a linker moiety in the place of the second adenosine and their ability to activate human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Structural Basis for 2′-5′-Oligoadenylate Binding and Enzyme Activity of a Viral RNase L Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ibtbioservices.com [ibtbioservices.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Genotyping OAS1 Polymorphisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2'-5'-oligoadenylate synthetase 1 (OAS1) gene is a critical component of the innate immune system, playing a significant role in the cellular response to viral infections.[1][2] Polymorphisms within the OAS1 gene have been associated with differential susceptibility and severity of various viral diseases, including COVID-19, Hepatitis C, and West Nile Virus infection, as well as other conditions like multiple sclerosis and type 1 diabetes.[3][4] Accurate genotyping of OAS1 polymorphisms is therefore crucial for research into disease mechanisms, biomarker discovery, and the development of targeted therapeutics.
This document provides detailed application notes and protocols for the genotyping of key OAS1 single nucleotide polymorphisms (SNPs), including rs10774671, rs2660, and rs3741981. The methods described are Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan SNP Genotyping Assay, High-Resolution Melting (HRM) Analysis, and Sanger Sequencing.
OAS1 Signaling Pathway
The OAS1 protein is an interferon-stimulated gene (ISG) that acts as a sensor for viral double-stranded RNA (dsRNA).[5] Upon binding to dsRNA, OAS1 is activated and synthesizes 2',5'-oligoadenylates (2-5A).[1][5] These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease.[1][5] Activated RNase L degrades both viral and cellular RNA, thereby inhibiting viral replication and inducing an antiviral state.[5]
Caption: The OAS1-RNase L antiviral pathway.
Comparison of Genotyping Methods
The choice of genotyping method depends on various factors, including the number of samples, the number of SNPs to be analyzed, budget, and available equipment. A summary of the key features of the methods described in this document is provided below.
| Feature | PCR-RFLP | TaqMan SNP Genotyping | High-Resolution Melting (HRM) | Sanger Sequencing |
| Principle | Restriction enzyme digestion of PCR products | Allele-specific probe hybridization and 5' nuclease assay | Melting curve analysis of PCR products | Dideoxy chain termination sequencing |
| Throughput | Low to Medium | High | High | Low |
| Cost per Sample | Low | Medium | Low | High |
| Accuracy | High | Very High | High | Very High (Gold Standard)[6][7] |
| Speed | Slow | Fast | Fast | Slow |
| Labor Intensity | High | Low | Low | Medium |
| Detection of Unknown Variants | No | No | Yes | Yes |
Experimental Protocols
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method involves the amplification of the target DNA region containing the SNP, followed by digestion with a restriction enzyme that recognizes a sequence created or disrupted by the polymorphism.
Protocol for Genotyping OAS1 rs10774671
This protocol is adapted from a study on the association of OAS1 rs10774671 with COVID-19 severity.
[8]a. PCR Amplification
-
Reaction Mixture (25 µL total volume):
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Denaturation: 95°C for 5 seconds
-
Annealing: 60°C for 15 seconds
-
Extension: 72°C for 10 seconds
-
-
Final Extension: 72°C for 10 minutes
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm the amplification of a 203 bp fragment.
[8]b. Restriction Digestion
-
Reaction Mixture (20 µL total volume):
-
8 µL PCR product
-
2 µL 10X Restriction Enzyme Buffer
-
5 units AluI restriction enzyme
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate at 37°C for 4 hours.
[8]c. Gel Electrophoresis and Genotyping
-
Run the digested products on a 3% agarose gel.
-
Genotype Interpretation: [8] * GG Genotype: One intact band of 203 bp.
-
AA Genotype: Two bands of 150 bp and 53 bp.
-
GA Genotype: Three bands of 203 bp, 150 bp, and 53 bp.
-
TaqMan® SNP Genotyping Assay
This method utilizes allele-specific, fluorescently labeled probes to determine the genotype during a real-time PCR reaction.
Workflow for TaqMan Genotyping
Caption: General workflow for TaqMan SNP genotyping.
Protocol for Genotyping OAS1 SNPs
This is a general protocol that can be adapted for specific TaqMan assays for OAS1 SNPs (e.g., rs2660, rs10774671).
[9][10][11]1. DNA Preparation:
- Extract and purify genomic DNA.
- Quantify the DNA and normalize the concentration to 10-20 ng/µL.
[9][10]2. Reaction Setup (for a 10 µL reaction in a 384-well plate):
- Reaction Mix:
- 5.0 µL TaqMan® Genotyping Master Mix (2X)
- 0.5 µL TaqMan® SNP Genotyping Assay (20X) for the specific OAS1 SNP
- Nuclease-free water
- Final Reaction:
- Reaction Mix
- 1-10 ng of genomic DNA
-
Real-Time PCR Cycling Conditions (Standard):
-
Enzyme Activation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis:
-
Perform a post-PCR plate read on the real-time PCR instrument.
-
Use the instrument's software to generate an allelic discrimination plot and automatically call the genotypes.
-
High-Resolution Melting (HRM) Analysis
HRM analysis measures the change in fluorescence of a DNA-intercalating dye as the PCR product is denatured (melted). Different genotypes will have distinct melting profiles.
Workflow for HRM Analysis
Caption: General workflow for HRM analysis.
Protocol for Genotyping OAS1 SNPs (rs2660, rs10774671, rs3741981)
This protocol is based on a study that used HRM to genotype these three OAS1 SNPs.
[3]1. Reaction Mixture (20 µL total volume):
- 30 ng unknown genomic DNA
- 3.0-6.0 ng of known wild-type DNA (spiking for homozygous samples)
- 10 µL 2X LightCycler® 480 High Resolution Melting Master
- Primers for the specific SNP (final concentration 0.2 µM each)
- MgCl₂ (as needed)
- Nuclease-free water to 20 µL
-
PCR and HRM Cycling Conditions (Touchdown PCR):
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing (Touchdown): 65°C-55°C (decrease 1°C per cycle) for 10 seconds
-
Extension: 72°C for 20 seconds
-
-
Heteroduplex Formation: 95°C for 30 seconds, then cool to 40°C for 1 minute.
-
HRM: Heat from 65°C to 95°C with continuous data acquisition.
-
-
Data Analysis:
-
Use HRM analysis software to normalize the melting curves and generate difference plots.
-
Group samples into genotype clusters based on their melting profiles.
-
Sanger Sequencing
Sanger sequencing is considered the gold standard for SNP detection and is often used to confirm results from other genotyping methods.
Workflow for Sanger Sequencing
Caption: General workflow for Sanger sequencing.
Protocol for Sequencing OAS1 Exons
This is a general protocol that can be adapted for sequencing specific regions of the OAS1 gene.
-
PCR Amplification:
-
Amplify the exon containing the SNP of interest using high-fidelity DNA polymerase. Design primers to amplify a product of 300-500 bp.
-
-
PCR Product Purification:
-
Purify the PCR product to remove excess primers and dNTPs using a commercially available kit or enzymatic methods (e.g., ExoSAP-IT).
-
-
Cycle Sequencing Reaction:
-
Set up the sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.
-
Reaction Mixture (10 µL total volume):
-
1-3 µL purified PCR product
-
1 µL sequencing primer (forward or reverse)
-
2 µL BigDye™ Terminator Ready Reaction Mix
-
Nuclease-free water to 10 µL
-
-
-
Cycle Sequencing Conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
Sequencing Product Purification:
-
Purify the sequencing products to remove unincorporated dye terminators.
-
-
Capillary Electrophoresis:
-
Run the purified sequencing products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
-
Data Analysis:
-
Analyze the resulting electropherograms using sequencing analysis software (e.g., FinchTV, SnapGene Viewer) to identify the nucleotide at the SNP position.
-
References
- 1. OAS1 - Wikipedia [en.wikipedia.org]
- 2. Gene - OAS1 [maayanlab.cloud]
- 3. Evaluate the relationship between polymorphisms of OAS1 gene and susceptibility to chronic hepatitis C with high resolution melting analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of the SNP rs10774671 of the OAS1 gene in Mexico as a possible predisposing factor for RNA virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCR-based SNP genotyping: A comprehensive comparison of methods for affordable and accurate detection of class IV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Choose Suitable SNP Genotyping Method - CD Genomics [cd-genomics.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PCR Protocol for TaqMan® Genotyping Assays [protocols.io]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low OAS1 Activity In Vitro
Welcome to the technical support center for troubleshooting in vitro assays involving 2'-5'-oligoadenylate synthetase 1 (OAS1). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to lower-than-expected enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of OAS1 activation and its in vitro assay?
A1: OAS1 is an interferon-stimulated enzyme crucial for the innate immune response to viral infections.[1] In the cell, it detects viral double-stranded RNA (dsRNA), which triggers its catalytic activity.[2] Activated OAS1 polymerizes ATP into 2',5'-oligoadenylates (2-5A).[1][3] These 2-5A molecules then activate RNase L, leading to the degradation of viral and cellular RNA, thereby inhibiting viral replication.[1][3]
In vitro assays typically measure the production of pyrophosphate (PPi), a byproduct of ATP polymerization, to quantify OAS1 activity.[4][5][6] This is often done using a continuous, enzyme-coupled colorimetric or fluorometric assay.[5]
Q2: My recombinant OAS1 shows very low or no activity. What are the most common initial checks?
A2: For low or no OAS1 activity, begin by verifying the following:
-
Presence of dsRNA: OAS1 is a dsRNA-dependent enzyme and will show minimal activity in its absence.[2]
-
Integrity of dsRNA: Ensure your dsRNA activator has not been degraded. Run an aliquot on a polyacrylamide gel to confirm its integrity.
-
Enzyme Storage and Handling: Confirm that the OAS1 enzyme has been stored correctly, typically at -80°C, and has not undergone multiple freeze-thaw cycles.[3][7]
-
Correct Buffer Composition: Ensure all essential components are present in the reaction buffer, especially MgCl₂ and a suitable buffer system (e.g., HEPES or Tris-HCl).
Q3: Can the sequence and structure of the dsRNA activator significantly impact OAS1 activity?
A3: Absolutely. The activation of OAS1 is highly dependent on the sequence and structure of the dsRNA.[4] While poly(I:C) is a common and potent synthetic activator, shorter, defined dsRNA sequences can also be used.[4][6] Key factors include:
-
Length: A minimum length of approximately 18 base pairs is generally required for OAS1 activation.[4]
-
Consensus Sequences: Specific sequences, such as the WWN9WG motif (where W is A or U, and N is any nucleotide), can enhance OAS1 activation.[8]
-
Structural Motifs: The presence of a 3'-end single-stranded pyrimidine (B1678525) (3'-ssPy) can significantly potentiate OAS1 activity, though its effect is context-dependent.[4]
-
Secondary Structure: The overall helical structure and flexibility of the dsRNA play a role in how effectively it binds to and activates OAS1.
Q4: What are the different isoforms of human OAS1, and do they have different activities?
A4: The human OAS1 gene produces multiple isoforms through alternative splicing, such as p41, p42, p44, p46, p48, p49, and p52.[9][10][11] These isoforms differ in their C-terminal sequences, which can affect their stability, localization, and potentially their enzymatic activity.[9][10][11] For instance, the p46 isoform contains a prenylation signal that targets it to intracellular membranes, enhancing its antiviral activity against certain viruses. In vitro studies have shown that various recombinant isoforms, including p41, p42, p44, p46, p48, p49, and p52, are all capable of synthesizing 2-5A in the presence of poly(I:C).[9][10][11] However, their expression levels and stability can differ, which may lead to apparent differences in activity.[9][10][11]
Troubleshooting Guide for Low OAS1 Activity
This guide provides a systematic approach to identifying and resolving the root causes of low OAS1 activity in your in vitro experiments.
Problem Area 1: Reagents and Components
| Question/Issue | Possible Cause | Recommended Action |
| Is the dsRNA activator optimal? | Incorrect sequence or structure. | Use a validated positive control dsRNA, such as poly(I:C) or a sequence known to potently activate OAS1.[4][6] |
| dsRNA degradation. | Check dsRNA integrity on a native PAGE gel. Store aliquots at -20°C or -80°C. | |
| Incomplete annealing of ssRNA oligos. | Verify annealing by running on a native PAGE gel. Ensure equimolar concentrations of single strands and proper annealing protocol (e.g., heating to 65°C and slow cooling).[4] | |
| Is the OAS1 enzyme active? | Improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[3][7] For long-term storage, consider adding a carrier protein like BSA or HSA.[3] |
| Enzyme degradation. | Run an SDS-PAGE to check for protein degradation. If degradation is suspected, obtain a new batch of enzyme. | |
| Incorrect isoform for the intended study. | Confirm the specific isoform of OAS1 being used, as different isoforms may have varying characteristics.[9][10][11] | |
| Are the substrate and cofactors correct? | ATP degradation. | Prepare fresh ATP solutions from a high-quality stock. Store ATP solutions at -20°C. |
| Suboptimal MgCl₂ concentration. | Titrate the MgCl₂ concentration. The optimal concentration is typically in the range of 5-10 mM.[4] | |
| Contaminants in reagents. | Use high-purity reagents (e.g., molecular biology grade) for all components. |
Problem Area 2: Assay Conditions
| Question/Issue | Possible Cause | Recommended Action |
| Is the reaction buffer optimized? | Suboptimal pH. | The optimal pH for OAS1 activity is generally around 7.3-7.5.[5] Test a pH range using appropriate buffers (e.g., HEPES, Tris-HCl). |
| Incorrect buffer components. | Ensure the buffer composition matches a validated protocol. Common components include a buffering agent, NaCl or KCl, and DTT.[4] | |
| Are the incubation conditions appropriate? | Suboptimal temperature. | The standard incubation temperature for OAS1 assays is 37°C.[4] |
| Incorrect incubation time. | For kinetic assays, ensure you are measuring the initial reaction velocity. For endpoint assays, ensure the incubation time is sufficient for product accumulation without reaching a plateau. | |
| Could there be an inhibitor present? | Contaminants in the enzyme preparation or other reagents. | If using a new batch of any reagent, test it against a previously validated batch. |
| Known inhibitors. | Suramin is a known, though not highly selective, inhibitor of OAS activity.[12][13] |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for in vitro OAS1 activity assays. These values may require optimization for specific experimental setups.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Recombinant OAS1 | 10 - 400 nM | Optimal concentration should be determined by titration.[6][13] |
| dsRNA (poly(I:C)) | 10 - 20 µg/mL | A potent, general activator of OAS1.[4] |
| dsRNA (synthetic oligos) | 300 nM - 5 µM | Optimal concentration is sequence-dependent.[4] |
| ATP | 1.5 - 5 mM | Substrate for the reaction.[4][9] |
| MgCl₂ | 5 - 10 mM | Essential cofactor.[4] |
| DTT | 1 mM | Reducing agent to maintain enzyme stability.[3][4] |
Table 2: Assay Buffer and Conditions
| Parameter | Recommended Range/Value | Notes |
| Buffer | 20-50 mM HEPES or Tris-HCl | Ensure the buffer has a stable pH at the reaction temperature.[4][5][9] |
| pH | 7.3 - 8.0 | Optimal pH can vary slightly depending on the specific isoform and conditions.[3][5] |
| Temperature | 30 - 37°C | 37°C is most commonly used.[4] |
| Incubation Time | 0 - 180 minutes | Time course experiments are recommended to determine the linear range of the reaction.[6] |
Experimental Protocols
Protocol 1: Chromogenic Assay for OAS1 Activity
This protocol is adapted from established methods for measuring the pyrophosphate (PPi) byproduct of the OAS1 reaction.[4]
Materials:
-
Recombinant human OAS1
-
dsRNA activator (e.g., poly(I:C) or a specific 18 bp dsRNA)
-
ATP solution (100 mM stock)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM NaCl, 7 mM MgCl₂, 1 mM DTT, 2 mM ATP
-
Quenching Solution: 250 mM EDTA (pH 8.0)
-
Detection Reagents: 2.5% (w/v) ammonium (B1175870) molybdate (B1676688) in 2.5 M H₂SO₄, 0.5 M β-mercaptoethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 580 nm
Procedure:
-
Prepare the OAS1 enzyme by dialyzing against the Assay Buffer.
-
Prepare the Reaction Buffer containing the final concentrations of all components except the enzyme and dsRNA.
-
In a 1.5 mL tube, combine the OAS1 enzyme (to a final concentration of 100 nM) and the dsRNA activator (e.g., 10 µg/mL poly(I:C) or 300 nM synthetic dsRNA) with the Reaction Buffer to a total volume of 150 µL.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a 10 µL aliquot of the reaction mixture and immediately add it to a well of the 96-well plate containing 2.5 µL of Quenching Solution.
-
After the final time point, add 10 µL of 2.5% ammonium molybdate solution and 10 µL of 0.5 M β-mercaptoethanol to each well.
-
Bring the final volume in each well to 100 µL with water.
-
Measure the absorbance at 580 nm.
-
Generate a standard curve using known concentrations of PPi to convert absorbance values to the amount of PPi produced.
-
Plot the amount of PPi produced over time to determine the reaction rate.
Protocol 2: Quality Control of dsRNA Activator
Materials:
-
dsRNA sample
-
Native PAGE gel (e.g., 20% acrylamide (B121943) in 0.5x TBE)
-
Loading dye (non-denaturing)
-
SYBR Gold or similar nucleic acid stain
-
Gel imaging system
Procedure:
-
Prepare the native PAGE gel.
-
Mix a small amount of your dsRNA sample (e.g., 100 ng) with the non-denaturing loading dye.
-
Load the sample onto the gel. If you prepared the dsRNA by annealing single strands, also run the individual single strands as controls.
-
Run the gel at a low voltage (e.g., 120 V) at 4°C for approximately 3 hours.
-
Stain the gel with SYBR Gold for 30 minutes.
-
Image the gel. A successful dsRNA preparation will show a single, sharp band that migrates slower than the single-stranded controls. The absence of single-stranded RNA bands indicates complete annealing.
Visualizations
Caption: The OAS1 signaling pathway is initiated by viral dsRNA.
Caption: Experimental workflow for a typical in vitro OAS1 activity assay.
References
- 1. OAS1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. prospecbio.com [prospecbio.com]
- 4. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of 2′ 5′-Oligoadenylate Synthetase by Stem Loops at the 5′-End of the West Nile Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentaurpdf.com [gentaurpdf.com]
- 8. ETD | Defining the RNA signatures detected by the innate immune sensor 2’-5’-oligoadenylate synthetase 1 (OAS1) | ID: x633f2142 | Emory Theses and Dissertations [etd.library.emory.edu]
- 9. Characteristics of Human OAS1 Isoform Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of Human OAS1 Isoform Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
RNase L Activity Assay: Technical Support Center
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize their RNase L activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the 2-5A/RNase L system?
The 2-5A/RNase L system is a crucial part of the innate immune response to viral infections.[1] When viral double-stranded RNA (dsRNA) is detected in a cell, it activates enzymes called 2'-5' oligoadenylate synthetases (OAS).[2][3] These enzymes synthesize 2',5'-linked oligoadenylates (2-5A) from ATP.[1][3] The 2-5A molecules then act as second messengers, binding to and activating RNase L, a latent endoribonuclease.[3][4][5] Activated RNase L degrades single-stranded viral and cellular RNA, which inhibits protein synthesis and suppresses viral replication.[3][6][7]
Q2: How is RNase L activated?
RNase L exists as an inactive monomer in the cell.[1] Its activation is a multi-step process:
-
Sensing dsRNA: Viral dsRNA binds to and activates OAS enzymes.[2]
-
2-5A Synthesis: Activated OAS synthesizes 2-5A from ATP.[1][4]
-
Dimerization: 2-5A binds to the ankyrin repeat domain of monomeric RNase L, inducing a conformational change that leads to its dimerization.[4][5][8] This dimerization is essential for its enzymatic activity.[8]
Q3: What are the common methods for measuring RNase L activity?
There are two primary methods for assaying RNase L activity:
-
rRNA Cleavage Assay: This cell-based assay assesses the degradation of ribosomal RNA (rRNA). Upon activation, RNase L cleaves 18S and 28S rRNA, producing specific cleavage products.[9][10] These products can be visualized by running total cellular RNA on a gel or using a bioanalyzer, providing a qualitative or semi-quantitative measure of RNase L activity in intact cells.[9][10]
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This is a convenient, nonradioactive in vitro assay that provides a quantitative, real-time measurement of RNase L activity.[6][11][12] It uses a short RNA oligonucleotide probe with a fluorophore on one end and a quencher on the other.[7][12] When the probe is intact, the quencher suppresses the fluorophore's signal. Activated RNase L cleaves the probe, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.[7][12][13]
Q4: Why is it critical to maintain an RNase-free environment?
RNases are ubiquitous and highly stable enzymes that can degrade RNA, the substrate in your assay.[14] Contamination can lead to high background noise, low signal (due to substrate degradation before the experiment starts), and inconsistent results.[15] It is essential to use RNase-free water, reagents, tips, and tubes, and to wear gloves at all times to prevent contamination.[14][15]
The 2-5A/RNase L Signaling Pathway
The diagram below illustrates the key steps in the activation of RNase L, from viral dsRNA detection to the degradation of RNA.
Caption: The 2-5A/RNase L innate immunity pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (FRET Assay) | 1. RNase Contamination: Reagents, water, or equipment are contaminated with external RNases.[14][15]2. Substrate Instability: The FRET probe is degrading prematurely.3. Incorrect Buffer Conditions: pH or salt concentration is suboptimal, leading to probe instability.[14] | 1. Use certified RNase-free tips, tubes, and reagents. Prepare buffers with DEPC-treated water. Clean work surfaces and pipettes with RNase decontamination solutions.[14]2. Store the FRET probe according to the manufacturer's instructions (aliquoted, frozen, protected from light).3. Optimize the buffer composition. A common starting point is 25 mM Tris-HCl (pH 7.4), 100 mM KCl, and 10 mM MgCl₂.[16] |
| Low or No Signal (FRET Assay) | 1. Inactive RNase L: The enzyme may be degraded or improperly stored.2. Inactive 2-5A Activator: The 2-5A may have been degraded.3. Suboptimal Enzyme/Substrate Concentration: Concentrations are too low to generate a detectable signal.[17]4. Presence of Inhibitors: Components in the sample or buffer (e.g., EDTA, high salt) may be inhibiting RNase L activity.[14] | 1. Use a fresh aliquot of RNase L or verify its activity with a positive control.2. Use a fresh, validated batch of 2-5A.3. Perform a titration experiment to determine the optimal concentrations. Typical ranges are 20-50 nM for RNase L and 100-125 nM for the FRET probe.[13][17]4. Ensure the buffer composition is correct. If testing crude lysates, consider a purification step to remove potential inhibitors. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes.2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments.3. Incomplete Mixing: Reagents are not mixed thoroughly in the wells. | 1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents to add to all wells, minimizing pipetting steps.2. Use a temperature-controlled plate reader or water bath for incubation. Ensure the plate reaches thermal equilibrium before starting the measurement.3. Gently mix the plate after adding all reagents, avoiding bubbles. |
| No rRNA Cleavage (Cell-based Assay) | 1. Inefficient Transfection: The 2-5A or poly(I:C) activator is not entering the cells efficiently.2. Cell Line Incompatibility: The cell line may have low endogenous levels of RNase L or OAS.[18]3. RNA Degradation: The total RNA was degraded during extraction due to RNase contamination.[15] | 1. Optimize the transfection protocol for your specific cell type and transfection reagent.2. Confirm RNase L expression via Western blot or qPCR. Consider using a cell line known to have a robust 2-5A system, such as HT1080 or A549 cells.[10]3. Use a commercial RNA extraction kit and follow best practices for working with RNA to ensure high-quality, intact total RNA.[15] |
Experimental Protocols & Workflows
Protocol 1: In Vitro FRET-Based RNase L Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for screening inhibitors or quantifying enzyme activity.
Materials:
-
Recombinant human RNase L
-
2-5A (p₃A(2'p5'A)₂)
-
FRET-based RNA probe (e.g., 5'-FAM/3'-BHQ1)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 40 µM ATP, 7 mM β-mercaptoethanol.[16]
-
RNase-free water, tubes, and pipette tips
-
96-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)
Workflow Diagram:
Caption: Workflow for a typical FRET-based RNase L assay.
Procedure:
-
Preparation: Prepare serial dilutions of your test compound (inhibitor) and a master mix of RNase L in the assay buffer.
-
Plate Setup: To each well, add:
-
Test compound or vehicle control.
-
20-50 nM of RNase L.
-
Assay buffer to a final volume of ~90 µL.
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes.
-
Initiate Reaction: Prepare a starting mix containing 2-5A (final concentration ~25 nM) and the FRET probe (final concentration ~125 nM).[16][17] Add 10 µL of this mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed fluorescence reader. Measure the fluorescence signal kinetically at 30°C for 30-60 minutes.
-
Controls: Include the following controls in your experiment:
Protocol 2: Cell-Based rRNA Cleavage Assay
This protocol is used to determine if RNase L is activated within cells following treatment.
Procedure:
-
Cell Treatment: Plate cells (e.g., A549, HT1080) and grow to ~70% confluency.[9] Transfect cells with an RNase L activator, such as 2-5A (1-10 µM) or poly(I:C) (a dsRNA mimic, 0.25-2 µg/mL).[10][19]
-
Incubation: Incubate the cells for 4-6 hours post-transfection.[9][10]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[18] It is critical to prevent RNA degradation during this step.[15]
-
Analysis: Analyze the integrity of the extracted RNA using an Agilent Bioanalyzer or by running it on a denaturing agarose (B213101) gel.[9][10]
-
Interpretation: Look for the appearance of specific cleavage products and the degradation of the 28S and 18S rRNA bands in treated samples compared to untreated or RNase L knockout control cells.[9][19]
Quantitative Data Summary
The following tables summarize key quantitative parameters often measured in RNase L assays.
Table 1: Example Inhibitor Potencies (IC₅₀)
| Inhibitor | In Vitro IC₅₀ (µM) | Cell-Based EC₅₀ (µM) | Target Domain | Reference |
|---|---|---|---|---|
| Sunitinib | 1.4 | 1.0 | Pseudokinase (ATP-binding pocket) | [20][21] |
| Valoneic Acid Dilactone (VAL) | ~0.015 (nM) | ~15 (µM) | Not the pseudokinase domain | [21][22] |
| Myricetin | Potent (exact value not specified) | Promising cellular activity | Pseudokinase (ATP-binding pocket) |[22] |
Table 2: Typical FRET Assay Reaction Conditions
| Parameter | Concentration / Condition | Rationale | Reference |
|---|---|---|---|
| Recombinant RNase L | 20 - 50 nM | Sufficient for robust signal within a linear range. | [13][16] |
| 2-5A Activator | 20 - 25 nM | Ensures stoichiometric activation and dimerization of RNase L. | [13][16] |
| FRET RNA Probe | 100 - 125 nM | Substrate concentration should be high enough for robust kinetics but low enough to avoid signal saturation.[17] | [13][17] |
| Temperature | 30°C | Optimal temperature for enzymatic activity. | [16] |
| pH | 7.4 | Mimics physiological conditions. |[16] |
References
- 1. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the OAS/RNase L pathway by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 8. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNase L Cleavage Products Promote Switch from Autophagy to Apoptosis by Caspase-Mediated Cleavage of Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endonucleolytic RNA cleavage drives changes in gene expression during the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. pnas.org [pnas.org]
- 22. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Intracellular 2-5A
Welcome to the technical support center for the quantification of intracellular 2',5'-oligoadenylate (2-5A). This resource is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with measuring the potent antiviral second messenger, 2-5A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Section 1: General FAQs and Overview of Challenges
This section addresses common questions regarding the difficulties of 2-5A quantification and provides a comparative overview of available methods.
Q1: What makes quantifying intracellular 2-5A so challenging?
Quantifying intracellular 2-5A is notoriously difficult due to a combination of biological and technical factors:
-
Low Basal Concentrations: In unstimulated cells, 2-5A levels are often below the detection limit of many assays.
-
Transient Nature: The effects of 2-5A are transient as it is rapidly degraded by phosphodiesterases and phosphatases, giving it a very short intracellular half-life.[1]
-
Complex Cellular Matrix: The presence of other nucleotides and cellular components can interfere with assay specificity and sensitivity, a common issue in techniques like LC-MS.[2][3][4]
-
Structural Diversity: 2-5A exists as a series of oligomers of varying lengths (dimers, trimers, tetramers) and phosphorylation states, complicating the development of a single, all-encompassing assay.
-
Extraction Inefficiency: Efficiently extracting these small, charged molecules from the cellular environment without causing degradation is a critical and often problematic step.
Q2: What are the typical intracellular concentrations of 2-5A?
The exact intracellular concentration of 2-5A is highly variable and depends on the cell type, the nature of the stimulus (e.g., interferon treatment, viral infection), and the activity of synthesizing (Oligoadenylate Synthetases, OAS) and degrading enzymes.[1][5] In many studies, even under conditions where 2-5A synthetase activity is high, endogenous 2-5A levels can remain undetectable.[6]
| Condition | Cell Type | Typical Concentration Range | Key Considerations |
| Unstimulated/Basal | Various Mammalian Cells | Often undetectable to low nanomolar (nM) | Concentrations are typically below the limit of quantification for most methods. |
| Interferon (IFN) Treated | Various Mammalian Cells | Low to high nanomolar (nM) | Concentration peaks and then declines rapidly due to degradation. |
| Virus-Infected | Various Mammalian Cells | Highly variable; can reach micromolar (µM) in localized areas | Dependent on the virus's ability to produce dsRNA, the primary activator of OAS.[1] |
Q3: Which quantification method is the best for my research?
The optimal method depends on your specific experimental needs, such as whether you require real-time data from live cells or highly specific quantitative data from cell lysates.
| Method | Sensitivity | Specificity | Temporal Resolution | Pros | Cons |
| FRET Biosensors | Moderate | High | Excellent (Real-time) | Live-cell imaging, high spatiotemporal resolution.[7] | Requires genetic modification of cells, complex calibration.[8] |
| Radioimmunoassay (RIA) | High | Moderate-High | Poor (Endpoint) | High sensitivity for detecting low concentrations.[9] | Requires radioactive materials, potential for antibody cross-reactivity. |
| LC-MS/MS | High-Excellent | Excellent | Poor (Endpoint) | Gold standard for specificity, can distinguish 2-5A isoforms. | Expensive equipment, complex sample prep, susceptible to matrix effects.[3][4] |
Section 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for the three main 2-5A quantification techniques, complete with protocols and workflow diagrams.
FRET-Based Biosensors
Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors are powerful tools for visualizing 2-5A dynamics in living cells.[7][10] They typically consist of a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore flanking a 2-5A binding domain. Binding of 2-5A induces a conformational change that alters the distance or orientation between the fluorophores, thus changing the FRET efficiency.
-
Q: Why is my FRET signal weak or absent after stimulation?
-
A1: Low Biosensor Expression: Transfection efficiency may be low. Verify expression levels using fluorescence microscopy or western blot. Optimize your transfection protocol or consider a more robust expression system (e.g., lentivirus).[8]
-
A2: Photobleaching: Excessive exposure to excitation light can permanently damage fluorophores. Reduce laser power, decrease exposure time, and acquire images less frequently.
-
A3: No 2-5A Production: The stimulus (e.g., IFN) may not be effectively inducing OAS expression/activation in your cell model. Confirm OAS activation via qPCR or western blot for OAS proteins.
-
A4: Incorrect Filter Sets: Ensure your microscope is equipped with the correct filter cubes for your specific donor/acceptor pair (e.g., CFP/YFP).[7]
-
-
Q: My baseline FRET ratio is highly variable between cells. Why?
-
A1: Variable Expression Levels: Very high or very low expression of the biosensor can lead to artifacts. Use a promoter that gives moderate and consistent expression, and analyze cells within a specific fluorescence intensity range.
-
A2: Cell Health: Unhealthy or apoptotic cells can have altered intracellular environments affecting fluorophore performance and 2-5A signaling. Ensure you are imaging healthy, adherent cells.
-
-
Cell Seeding: 24 hours before transfection, seed cells onto glass-bottom imaging dishes at a density that will achieve 50-70% confluency.[7]
-
Transfection: Transfect cells with the FRET biosensor plasmid DNA using a reagent and protocol optimized for your cell type.
-
Expression: Allow 24-48 hours for sufficient biosensor expression.
-
Imaging Preparation: Replace the culture medium with a pre-warmed imaging buffer (e.g., HBSS) to reduce background fluorescence.
-
Microscope Setup: Mount the dish on an inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Use appropriate filter sets for your FRET pair (e.g., CFP excitation, CFP emission, and YFP/FRET emission).[7]
-
Image Acquisition:
-
Identify healthy cells with moderate fluorescence.
-
Acquire a baseline FRET ratio (YFP/CFP emission) by taking images every 30-60 seconds for 3-5 minutes.
-
Introduce your stimulus (e.g., IFN or a viral mimic like poly(I:C)).
-
Continue time-lapse imaging to capture the dynamic change in the FRET ratio.
-
-
Data Analysis:
-
Perform background subtraction for each channel.
-
Select regions of interest (ROIs) within individual cells.
-
Calculate the ratio of the acceptor (YFP/FRET) intensity to the donor (CFP) intensity for each time point.
-
Plot the normalized FRET ratio over time to visualize the 2-5A response.
-
Radioimmunoassay (RIA)
RIA is a highly sensitive endpoint technique based on the principle of competitive binding.[11] A known quantity of radiolabeled 2-5A competes with the unlabeled 2-5A in your sample for a limited number of specific antibody binding sites. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of 2-5A in the sample.
-
Q: What causes high non-specific binding (high counts in the 'Blank' tubes)?
-
A1: Poor Antibody Quality: The primary or secondary antibody may have low specificity. Try a different lot or source of antibody.
-
A2: Ineffective Separation: The method for separating bound from free antigen (e.g., precipitation with PEG or a secondary antibody) may be inefficient. Ensure the precipitating reagent is fresh and used at the correct concentration.[9]
-
A3: Inadequate Washing: Washing steps may be insufficient to remove all unbound radiolabeled antigen. Increase the number or stringency of washes.
-
-
Q: My standard curve is flat or has a very poor slope. What's wrong?
-
A1: Degraded Standards or Tracer: The unlabeled 2-5A standards or the radiolabeled tracer may have degraded. Prepare fresh standards and check the integrity of the tracer.
-
A2: Incorrect Reagent Concentrations: The concentration of the antibody or tracer may be too high or too low. Re-titer the antibody and optimize the amount of tracer used. The tracer concentration is typically at or below its Kd value.[9]
-
A3: Incubation Time/Temperature: The binding reaction may not have reached equilibrium. Ensure you are following the recommended incubation times and temperatures.[12][13]
-
-
Sample Preparation: Lyse cells using an appropriate method (e.g., trichloroacetic acid precipitation) and neutralize the extracts.
-
Assay Setup:
-
Label duplicate tubes for total counts, non-specific binding (NSB/Blank), zero standard (B0), each standard concentration, and each unknown sample.[9]
-
Pipette assay buffer into the B0, standard, and sample tubes.
-
Add the 2-5A standards or unknown samples to their respective tubes.
-
Add the diluted 2-5A antibody to all tubes except the 'Total Counts' and 'NSB' tubes.
-
Add the radiolabeled 2-5A tracer to all tubes.
-
-
Incubation: Vortex all tubes gently and incubate (e.g., 16-24 hours at 4°C) to allow the competitive binding reaction to reach equilibrium.[12]
-
Separation:
-
Add a cold precipitating reagent (e.g., a secondary antibody and PEG) to all tubes except 'Total Counts' to precipitate the antibody-antigen complexes.[9]
-
Incubate as required (e.g., 90 minutes at room temperature).
-
Centrifuge the tubes to pellet the precipitated complexes.
-
-
Counting:
-
Carefully aspirate the supernatant from all tubes except 'Total Counts'.
-
Measure the radioactivity in the pellets (and in the 'Total Counts' tubes) using a gamma counter.
-
-
Data Analysis:
-
Average the counts for each set of duplicates.
-
Calculate the normalized percent bound (%B/B0) for each standard and sample.
-
Plot %B/B0 versus the concentration of the standards to generate a standard curve.
-
Determine the concentration of 2-5A in your samples by interpolating their %B/B0 values from the standard curve.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive analytical technique that separates 2-5A from complex mixtures using liquid chromatography, then identifies and quantifies it based on its unique mass-to-charge ratio and fragmentation pattern.
-
Q: My 2-5A peak is broad, tailing, or splitting.
-
A1: Column Issues: The analytical column may be contaminated or degraded. Try flushing the column or replacing it. A partially blocked inlet frit can also cause split peaks.[14]
-
A2: Incompatible Sample Solvent: The solvent used to reconstitute your final sample may be too strong compared to the initial mobile phase, causing poor peak shape. If possible, reconstitute in a solvent that is the same or weaker than the mobile phase.[14]
-
A3: Suboptimal Chromatography: The mobile phase composition or gradient may not be optimal. Adjust the gradient, pH, or organic solvent to improve peak shape.
-
-
Q: The signal intensity is low and/or the baseline is noisy.
-
A1: Ion Suppression (Matrix Effect): Co-eluting compounds from the cell matrix can interfere with the ionization of 2-5A in the source, reducing its signal. Improve sample cleanup using a more selective SPE method.[2] Adjusting the chromatography to separate 2-5A from the interfering compounds can also help.
-
A2: Sample Degradation: 2-5A may have degraded during the extensive sample preparation. Keep samples cold at all times and process them quickly.
-
A3: Instrument Contamination: The mass spectrometer source or ion optics may be contaminated. Follow the manufacturer's protocol for cleaning the instrument.
-
-
Metabolite Extraction:
-
Harvest and pellet cells by centrifugation at a low temperature.
-
Quickly quench metabolism by flash-freezing the pellet in liquid nitrogen.
-
Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) and vortexing thoroughly.
-
Centrifuge at high speed to pellet cell debris and proteins.[15]
-
-
Sample Cleanup:
-
Transfer the supernatant to a new tube.
-
For complex samples, perform a Solid Phase Extraction (SPE) to remove salts and other interfering molecules. A mixed-mode or graphitized carbon-based SPE cartridge is often effective for nucleotides.
-
Evaporate the cleaned extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution: Reconstitute the dried pellet in a small, precise volume of a solvent compatible with the LC mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).[16]
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution program with mobile phases such as water with an ion-pairing agent or acidic modifier (Mobile Phase A) and acetonitrile (Mobile Phase B).[17]
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method. This involves selecting the specific mass-to-charge ratio (m/z) of the 2-5A precursor ion in the first mass analyzer, fragmenting it in a collision cell, and detecting a specific product ion in the second mass analyzer. This is highly specific.
-
-
Quantification: Create a standard curve by running known concentrations of a 2-5A analytical standard. Quantify the 2-5A in the samples by comparing their peak areas to the standard curve.
References
- 1. The 2-5A system: modulation of viral and cellular processes through acceleration of RNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Intracellular metabolism of the interferon mediator, 2-5A, using permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the 2-5A system during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. A Protocol for Using Förster Resonance Energy Transfer (FRET)-force Biosensors to Measure Mechanical Forces across the Nuclear LINC Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. phoenixbiotech.net [phoenixbiotech.net]
- 13. protocols.io [protocols.io]
- 14. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 15. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Recombinant OAS Protein Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility and yield of recombinant 2',5'-oligoadenylate synthetase (OAS) proteins.
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for recombinant OAS proteins?
A1: The optimal expression system depends on the specific OAS isoform and the downstream application. While E. coli is a common and cost-effective choice, eukaryotic systems like baculovirus-infected insect cells are often preferred for complex eukaryotic proteins like OAS.[1][2][3] This is because insect cells can perform post-translational modifications that may be crucial for proper OAS folding and activity.[2][3] For some OAS isoforms, expression in E. coli can lead to the formation of insoluble inclusion bodies.[1]
Q2: I am observing low yields of my recombinant OAS protein. What are the common causes and solutions?
A2: Low protein yield can be attributed to several factors, including suboptimal expression conditions, protein toxicity to the host cells, or protein degradation. To improve yields, you can try optimizing the induction conditions (e.g., lower IPTG concentration and induction temperature), using a different expression vector with a stronger promoter, or switching to a different host strain. Additionally, ensuring the growth medium is well-aerated and contains the necessary nutrients is crucial for high-density cell growth and robust protein expression.
Q3: My recombinant OAS protein is expressed in inclusion bodies. How can I improve its solubility?
A3: Expression in insoluble inclusion bodies is a common challenge, especially in E. coli.[1][4] To enhance solubility, consider the following strategies:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 16-25°C) after induction slows down protein synthesis, which can promote proper folding.[5]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your OAS protein with a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly improve its solubility.[6][7][8]
-
Co-expression with Chaperones: Molecular chaperones assist in the correct folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help prevent aggregation of your recombinant OAS protein.
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Including additives like non-ionic detergents (e.g., Triton X-100), glycerol (B35011), or specific salts can help maintain protein solubility after cell lysis.[9][10][11][12]
Q4: How can I refold my OAS protein from inclusion bodies?
A4: If you have a large amount of OAS protein in inclusion bodies, you can purify these aggregates and then refold the protein. The general workflow involves isolating and washing the inclusion bodies, solubilizing them with strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, and then refolding the protein by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.[4][13][14][15] The refolding buffer often contains additives like L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low expression of OAS protein | - Inefficient transcription or translation- Codon usage mismatch between the OAS gene and the expression host- Protein is toxic to the host cells | - Verify the integrity of your expression vector and the cloned gene sequence.- Optimize codon usage of your OAS gene for the chosen expression host.- Use a vector with a tightly regulated promoter to minimize basal expression before induction.- Switch to a different expression host that may be more tolerant of the protein. |
| OAS protein is in the insoluble fraction (inclusion bodies) | - High expression rate leading to misfolding and aggregation- Lack of proper post-translational modifications in the expression host- Unfavorable buffer conditions during lysis | - Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).[5]- Fuse a solubility-enhancing tag (e.g., MBP, GST) to your OAS protein.[6][7][8]- Co-express with molecular chaperones.- Optimize the lysis buffer with additives like detergents, glycerol, or L-arginine.[9][10][11][12]- Consider switching to a eukaryotic expression system like baculovirus/insect cells.[1][2][3] |
| Purified OAS protein precipitates over time | - High protein concentration- Suboptimal buffer conditions (pH, ionic strength)- Protein instability | - Store the purified protein at a lower concentration.- Screen for optimal buffer conditions, varying the pH and salt concentration. The pH should ideally be at least one unit away from the protein's isoelectric point.- Add stabilizing agents to the storage buffer, such as glycerol (10-50%), L-arginine, or low concentrations of non-ionic detergents.[16]- Store the protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16] |
| Low enzymatic activity of purified OAS protein | - Incorrect protein folding- Absence of necessary cofactors or post-translational modifications- Inactivation during purification | - If expressed in inclusion bodies, optimize the refolding protocol.- Express the protein in a eukaryotic system (e.g., insect cells) that can provide proper folding and modifications.- Ensure that all necessary cofactors are present during the activity assay.- Perform purification steps at low temperatures (4°C) and in the presence of protease inhibitors to minimize degradation. |
Quantitative Data Summary
The following tables summarize the expected impact of various experimental parameters on recombinant OAS protein solubility and yield based on established principles of protein expression. Precise quantitative values can vary significantly depending on the specific OAS isoform and experimental setup.
Table 1: Effect of Expression Temperature on OAS Protein Solubility
| Temperature (°C) | Expected Soluble Protein Yield | Rationale |
| 37 | Low | High metabolic rate can lead to rapid protein synthesis and misfolding. |
| 30 | Moderate | Slower protein synthesis allows more time for proper folding. |
| 25 | High | Reduced rate of protein synthesis often correlates with higher solubility.[6] |
| 16-18 | Very High | Significantly slower synthesis rate, which is often optimal for soluble expression of difficult proteins.[5] |
Table 2: Impact of Fusion Tags on Recombinant Protein Solubility and Yield
| Fusion Tag | Typical Size (kDa) | Expected Effect on Solubility | Expected Effect on Yield |
| His-tag | ~1 | Minimal | Minimal to moderate |
| GST | ~26 | High | High |
| MBP | ~42 | Very High | Very High |
| SUMO | ~11 | High | High |
Note: While larger tags like MBP and GST can significantly enhance solubility, they also add to the overall size of the fusion protein, which may need to be cleaved off for downstream applications.[6][7][8]
Experimental Protocols
Protocol 1: Expression of His-tagged Human OAS1 in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with the pET vector containing the human OAS1 gene with an N-terminal 6xHis-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification and Refolding of OAS from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Washing Inclusion Bodies: Wash the pellet twice with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M urea, 2% Triton X-100) to remove contaminants. Centrifuge at 15,000 x g for 20 minutes at 4°C after each wash.
-
Solubilization: Solubilize the washed inclusion bodies in solubilization buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea, 10 mM DTT) by stirring for 1 hour at room temperature.
-
Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding by Dialysis: Dialyze the supernatant against a series of refolding buffers with decreasing urea concentrations (e.g., 6M, 4M, 2M, 1M, and 0M urea) in a base buffer of 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, and 0.5 M L-arginine. Perform each dialysis step for at least 4 hours at 4°C.
-
Final Clarification: After the final dialysis, centrifuge the refolded protein at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein. The soluble, refolded OAS protein is now ready for further purification (e.g., by affinity chromatography).
Visualizations
Caption: The OAS-RNase L antiviral signaling pathway.
Caption: Troubleshooting workflow for improving protein solubility.
References
- 1. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 3. E. coli vs Baculovirus: Choosing the Right Protein Expression System [synapse.patsnap.com]
- 4. biossusa.com [biossusa.com]
- 5. Characteristics of Human OAS1 Isoform Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do fusion tags affect cell-free protein yield? [eureka.patsnap.com]
- 9. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 11. Lysis Buffers for Protein Extraction [blog.interchim.com]
- 12. researchgate.net [researchgate.net]
- 13. biotechrep.ir [biotechrep.ir]
- 14. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: 2'-5' Oligoadenylate (2-5A) Stability in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter regarding the stability of 2'-5' oligoadenylate (2-5A) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-5' this compound (2-5A) and why is its stability important?
2'-5' this compound (2-5A) is a unique oligonucleotide synthesized by interferon-inducible enzymes called 2'-5' this compound synthetases (OAS).[1][2][3][4] It is a critical second messenger in the innate immune response to viral infections.[1][5] Upon synthesis, 2-5A binds to and activates a latent endoribonuclease, RNase L, which then degrades viral and cellular RNA, thereby inhibiting viral replication.[1][5] The stability of 2-5A is crucial because its effects are transient; it is rapidly degraded in cells.[6] Understanding and controlling its stability is essential for accurately interpreting experimental results and for developing effective antiviral therapeutics.
Q2: What are the primary factors that contribute to the degradation of 2-5A in cell culture?
The primary factors leading to the degradation of 2-5A in cell culture are enzymatic activities. The main enzymes responsible are:
-
2'-Phosphodiesterases (2'-PDEs): These enzymes cleave the 2'-5' phosphodiester bonds of the 2-5A molecule.[7] PDE12 has been identified as a key 2'-PDE involved in 2-5A degradation.[8]
-
Phosphatases: These enzymes remove the 5'-triphosphate group from 2-5A, rendering it inactive.[7]
The intracellular concentration and activity of these enzymes can vary between different cell types and under different experimental conditions, leading to variability in 2-5A stability.
Q3: What is the typical half-life of 2-5A in cultured cells?
The half-life of 2-5A in cultured cells is generally very short, often on the order of minutes. While specific half-life values can vary depending on the cell type and experimental conditions, its transient nature is a well-established characteristic. For instance, in interferon-treated HeLa cells infected with reovirus, the levels of 2-5A were found to increase up to 6 hours post-infection and then decline.[6]
Q4: Are there more stable alternatives to the natural 2-5A molecule?
Yes, researchers have developed chemically modified 2-5A analogs with increased stability and biological activity. These analogs are designed to be resistant to degradation by phosphodiesterases and phosphatases. While specific quantitative data on the half-life of many analogs in culture is not always readily available in comparative tables, the principle behind their design is to enhance their persistence and therefore their therapeutic potential. Suppression of 2'-PDE by inhibitors has also been shown to significantly reduce viral replication, indicating that protecting 2-5A from degradation is a viable strategy.[7]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected biological activity of 2-5A in my experiments.
| Possible Cause | Troubleshooting Suggestion |
| Rapid degradation of 2-5A | - Minimize the time between introducing 2-5A to the culture and the experimental endpoint.- Consider using a 2'-phosphodiesterase inhibitor to reduce enzymatic degradation.[7]- Evaluate the use of more stable, commercially available 2-5A analogs. |
| Low intracellular delivery | - Optimize the transfection or delivery method for 2-5A. Ensure the delivery agent is not contributing to degradation.- Verify the efficiency of intracellular delivery using a fluorescently labeled control molecule. |
| Cell line-specific factors | - Different cell lines may have varying levels of 2'-PDEs and phosphatases. If possible, measure the 2-5A degrading activity in your specific cell line using a cell-free extract assay (see Experimental Protocols).- Consider using a different cell line with reportedly lower nuclease activity. |
| Incorrect quantification of 2-5A stock | - Re-verify the concentration and purity of your 2-5A stock solution using a reliable method like HPLC (see Experimental Protocols). |
Problem 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent cell culture conditions | - Ensure strict adherence to cell culture protocols, including cell density, passage number, and media composition.- Variations in cell health and confluency can affect enzymatic activity. |
| Variability in 2-5A preparation and handling | - Prepare fresh dilutions of 2-5A for each experiment from a well-characterized stock.- Avoid repeated freeze-thaw cycles of the 2-5A stock solution. |
| Timing of experimental procedures | - Standardize all incubation times and procedural steps meticulously. Given the short half-life of 2-5A, even small variations in timing can lead to significant differences in its effective concentration. |
Experimental Protocols
Protocol 1: In Vitro 2-5A Degradation Assay Using Cell Extracts
This protocol allows for the assessment of 2-5A stability in the presence of cellular enzymes from your specific cell line.
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors)
-
2-5A stock solution of known concentration
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., 0.1 M HCl or heat inactivation at 95°C for 5 minutes)
-
HPLC system for quantification
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Degradation Reaction:
-
In a microcentrifuge tube, combine the cell extract (e.g., 10-50 µg of total protein) with the reaction buffer.
-
Initiate the reaction by adding 2-5A to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop the reaction by adding the quenching solution.
-
-
Quantification of Remaining 2-5A:
-
Analyze the quenched samples by HPLC to determine the concentration of intact 2-5A.
-
Plot the percentage of remaining 2-5A against time to determine the degradation rate and half-life.
-
Protocol 2: HPLC Analysis of 2'-5' this compound
This protocol provides a general framework for the quantification of 2-5A using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1 M Potassium Phosphate, pH 5.6
-
Mobile Phase B: Acetonitrile
-
2-5A standards of known concentrations
Procedure:
-
Sample Preparation:
-
Prepare samples from the in vitro degradation assay or cell culture experiments. Ensure samples are free of particulate matter by centrifugation or filtration.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the flow rate (e.g., 1.2 mL/min).
-
Set the UV detector to a wavelength of 260 nm.
-
Inject the sample onto the column.
-
Use a gradient elution to separate 2-5A from other nucleotides and degradation products. A typical gradient might be:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient to 20% Mobile Phase B
-
20-25 min: Hold at 20% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A
-
-
-
Data Analysis:
-
Identify the 2-5A peak based on the retention time of the standard.
-
Quantify the amount of 2-5A by integrating the peak area and comparing it to a standard curve generated from the 2-5A standards.
-
Visualizations
Caption: The 2'-5' this compound (2-5A) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound synthetase family: an ancient protein family with multiple antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene structure and function of the 2'-5'-oligoadenylate synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct domain organization and diversity of 2'-5'-oligoadenylate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (2'-5')this compound and activation of an endoribonuclease in interferon-treated HeLa cells infected with reovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2'-phosphodiesterase, which plays a role in the 2-5A system regulated by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Right dsRNA for OAS Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols for selecting and utilizing double-stranded RNA (dsRNA) to activate the 2'-5'-oligoadenylate synthetase (OAS) family of proteins.
Critical dsRNA Characteristics for OAS Activation
The successful activation of OAS enzymes is highly dependent on the specific characteristics of the dsRNA used. Key parameters such as length, sequence motifs, and structural features vary for the different OAS isoforms.
Table 1: Summary of dsRNA Requirements for Human OAS Isoform Activation
| Feature | OAS1 | OAS2 | OAS3 |
| Minimum Length | >18 base pairs (bp)[1][2] | >35 bp[3] | >50 bp[2][3] |
| Optimal Activity | Achieved with dsRNA significantly longer than the minimum binding length of ~18-20 bp.[4] | Activity increases with dsRNA length.[3] | Shows greater activation than OAS1 with dsRNA >60 bp.[3] |
| Key Sequence Motifs | WWN9WG (W=A/U) is a critical consensus sequence.[1][5][6] Other motifs include APyAPy(N)nCC and UU(N)nACCC (Py=C/U).[1][6] | Requires extended stretches of dsRNA greater than 35 bp.[3] | Requires dsRNA >50 bp for activation.[3] |
| Structural Features | A 3'-end single-stranded pyrimidine (B1678525) (3'-ssPy) can enhance activation, but its effect is highly context- and position-dependent.[1][7][8] Increased helical dynamics, rather than perfect stability, can lead to more potent activation.[2][9] | Activation can be enhanced by 3' overhangs.[3] | Not well-defined, but dependent on overall dsRNA length.[3][4] |
The OAS-RNase L Signaling Pathway
Upon recognizing a suitable dsRNA, OAS enzymes become activated and synthesize 2'-5' linked oligoadenylates (2-5A).[1] These 2-5A molecules act as second messengers, binding to and activating the latent endoribonuclease, RNase L.[10] Activated RNase L then degrades single-stranded viral and cellular RNAs, effectively halting protein synthesis and viral replication.[1][11]
Caption: The OAS-RNase L innate immune signaling pathway.
Troubleshooting Guide
This section addresses common issues encountered during OAS activation experiments.
Q1: I am not observing any OAS activation with my synthetic dsRNA.
A1: There are several potential reasons for a lack of activation:
-
Incorrect dsRNA Length: Ensure your dsRNA meets the minimum length requirement for the specific OAS isoform you are studying (see Table 1). OAS1 can be activated by dsRNA as short as 18 bp, but OAS2 and OAS3 require much longer duplexes (>35 bp and >50 bp, respectively).[2][3]
-
Suboptimal Sequence: For OAS1, activation is strongly influenced by sequence motifs like WWN9WG.[5][6] A scrambled sequence with the same nucleotide content but lacking this motif may fail to activate the enzyme.[1]
-
dsRNA Quality: The dsRNA preparation may contain impurities or be incompletely annealed. Verify the integrity and purity of your dsRNA using native polyacrylamide gel electrophoresis (PAGE).[1] Ensure single-stranded RNA contaminants are removed, as they will not activate OAS.
-
Enzyme Inactivity: Ensure the purified OAS enzyme is active. Include a positive control, such as poly(I:C), in your experiment to verify that the assay conditions and the enzyme are optimal.[1][12]
Q2: My results show high batch-to-batch variability.
A2: Variability often stems from inconsistencies in dsRNA preparation and quality control.
-
Inconsistent Transcription/Annealing: Standardize your in vitro transcription and annealing protocols. Quantify the final dsRNA product accurately using a spectrophotometer and verify its integrity on a gel for every batch.
-
Purity: Ensure purification methods are consistent and effectively remove residual proteins (polymerase, DNase), single-stranded RNA, and free nucleotides, which can interfere with the assay.
-
Freeze-Thaw Cycles: Aliquot your dsRNA stocks to minimize freeze-thaw cycles, which can degrade the RNA over time.
Q3: Adding a 3'-single-stranded pyrimidine (3'-ssPy) motif to my dsRNA did not increase OAS1 activation as expected.
A3: The enhancing effect of the 3'-ssPy motif is highly context-dependent.[1][8] Studies show that its ability to potentiate OAS1 activation depends on its specific location on the dsRNA duplex and the presence of other features, like the WWN9WG consensus sequence.[1][6] If the motif is placed on the "wrong" strand relative to the primary OAS1 binding site, it may have no effect or could even slightly reduce maximal activation.[1]
Q4: My highly stable, GC-rich dsRNA is a poor activator of OAS1.
A4: Contrary to intuition, extreme helical stability does not correlate with better OAS1 activation. Research suggests that increased helical dynamics and specific local structural changes are more important.[2][9] dsRNAs with destabilizing mismatches or certain sequence compositions that increase flexibility can be more potent activators than rigid, perfectly paired duplexes.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best positive control for an OAS activation experiment?
A1: Polyinosinic:polycytidylic acid, or poly(I:C), is a synthetic analog of dsRNA that is a potent activator of multiple OAS isoforms and is widely used as a positive control in both in vitro and cellular assays.[1][13]
Q2: How do I design a dsRNA sequence to specifically activate OAS1 but not OAS2 or OAS3?
A2: To selectively activate OAS1, use a short dsRNA between 18 and 35 bp in length.[1][3] This length is sufficient to activate OAS1 but is too short to effectively activate OAS2 or OAS3.[1] Incorporating a known OAS1 activation consensus sequence, such as WWN9WG, will further enhance its specificity and potency for OAS1.[6]
Q3: How can I confirm that OAS is activated in a cellular context?
A3: The canonical downstream indicator of OAS activation is the activation of RNase L. A common and reliable method is to measure RNase L-mediated cleavage of ribosomal RNA (rRNA). Total RNA is extracted from cells transfected with the dsRNA, and rRNA integrity is assessed using a bioanalyzer or gel electrophoresis. The appearance of specific rRNA cleavage products indicates that the OAS/RNase L pathway has been activated.[1]
Q4: Do I need to worry about my dsRNA activating other innate immune sensors?
A4: Yes. Cytosolic dsRNA can also be recognized by other pattern recognition receptors (PRRs) like RIG-I and MDA5, leading to the production of type I interferons.[10] The specific pathway activated can depend on the length and structural features of the dsRNA. It is important to consider these parallel pathways when interpreting cellular results.
Q5: What are the critical quality control steps after synthesizing dsRNA?
A5: Proper quality control is essential for reproducible results.
-
Quantification: Measure the RNA concentration using a spectrophotometer (A260).
-
Purity Check: Assess the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >2.0) to check for protein and salt contamination.
-
Integrity and Annealing: Run an aliquot on a native PAGE or agarose (B213101) gel to confirm that the single strands have annealed into a duplex of the correct size and that there is no significant degradation or presence of single-stranded RNA.[1][14]
Experimental Protocols & Workflow
Experimental Workflow: dsRNA Preparation and Validation
The overall process involves designing a DNA template, synthesizing the dsRNA via in vitro transcription, purifying the product, performing quality control, and finally, testing its activity in biochemical and cellular assays.
Caption: Workflow for dsRNA synthesis and functional validation.
Protocol 1: In Vitro Synthesis of dsRNA via T7 Transcription
This protocol describes a common method for producing dsRNA from a PCR-generated DNA template.[15][16]
-
DNA Template Preparation: a. Design forward and reverse primers (~20-24 nucleotides) for your target sequence (typically 150-600 bp). b. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.[17] c. Perform PCR using a high-fidelity DNA polymerase to generate the DNA template. d. Purify the PCR product and verify its size and purity on an agarose gel.
-
In Vitro Transcription (IVT) Reaction: a. Set up the IVT reaction in an RNase-free environment. A typical 20 µL reaction may include:
- 8 µL Nuclease-free water
- 2 µL 10x T7 Transcription Buffer
- 2 µL each of 100 mM ATP, CTP, GTP, UTP
- 2 µL Purified DNA Template (~0.5-1 µg)
- 2 µL T7 RNA Polymerase b. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment and Purification: a. Add RNase-free DNase I to the reaction and incubate at 37°C for 30 minutes to remove the DNA template. b. Purify the synthesized RNA using a suitable column-based kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Annealing: a. Resuspend the purified single-stranded RNA pellets in an appropriate annealing buffer (e.g., 100 mM NaCl, 30 mM HEPES, pH 7.4). b. Heat the mixture to 95°C for 5 minutes. c. Allow the mixture to cool slowly to room temperature over 1-2 hours to facilitate proper annealing into a double helix. d. Store the final dsRNA product at -80°C.
Protocol 2: In Vitro OAS Activation Assay (Chromogenic)
This assay measures the pyrophosphate (PPi) byproduct of 2-5A synthesis.[1][6][12]
-
Reaction Setup: a. Prepare an OAS activity assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). b. In a 96-well plate, set up the reaction mixture. For a 150 µL final volume, this may include:
- Purified OAS1 enzyme (e.g., 100 nM final concentration)
- dsRNA activator (e.g., 300 nM final concentration) or poly(I:C) positive control
- Reaction solution (e.g., 25 mM Tris-HCl pH 7.4, 10 mM NaCl, 7 mM MgCl₂, 1 mM DTT) c. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation and Measurement: a. Initiate the reaction by adding ATP to a final concentration of 2 mM. b. At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots and quench the reaction with EDTA. c. Add a pyrophosphate detection reagent (commercially available kits) according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: a. Generate a standard curve using a known PPi standard. b. Calculate the amount of PPi produced at each time point to determine the rate of OAS activation for each dsRNA candidate.
Protocol 3: Cellular OAS/RNase L Pathway Activation Assay (rRNA Cleavage)
This assay validates pathway activation in a cellular context.[1]
-
Cell Culture and Transfection: a. Plate cells known to express OAS1, such as A549 human lung carcinoma cells, and grow to ~70-80% confluency. b. Transfect the cells with your test dsRNA, a negative control dsRNA (e.g., scrambled sequence), and a positive control (e.g., poly(I:C)) using a suitable lipid-based transfection reagent. Include a mock-transfected control.
-
RNA Extraction: a. At a set time point post-transfection (e.g., 6-8 hours), lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
rRNA Integrity Analysis: a. Quantify the extracted RNA. b. Analyze the integrity of the RNA using an Agilent Bioanalyzer, TapeStation, or by running an aliquot on a denaturing agarose gel. c. Look for the appearance of distinct rRNA cleavage products in the dsRNA-transfected samples compared to the mock and negative controls. Degradation of the 18S and 28S rRNA bands is a hallmark of RNase L activation.[1]
References
- 1. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Length dependent activation of OAS proteins by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the OAS/RNase L pathway by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A human cellular noncoding RNA activates the antiviral protein 2′–5′-oligoadenylate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Type-Specific Activation of the this compound Synthetase–RNase L Pathway by a Murine Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of dsRNAs for RNAi by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 17. Preparation of dsRNA by In Vitro Transcription Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Minimizing Off-Target Effects of Synthetic 2-5A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments involving synthetic 2-5A (2',5'-oligoadenylate).
Frequently Asked Questions (FAQs)
Q1: What is synthetic 2-5A and what is its primary on-target effect?
A1: Synthetic 2-5A is a laboratory-synthesized version of the natural second messenger 2',5'-oligoadenylate. Its primary and intended "on-target" effect is the activation of RNase L, a latent endoribonuclease that plays a crucial role in the innate immune response to viral infections.[1][2] Upon binding 2-5A, RNase L dimerizes and degrades single-stranded viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[1][3]
Q2: What are the potential off-target effects of synthetic 2-5A?
A2: While the primary target of 2-5A is RNase L, off-target effects can occur, leading to unintended cellular consequences. These may include:
-
Cellular Toxicity: Inhibition of protein synthesis and cell proliferation can occur, which may be independent of RNase L activation for some analogs.[4]
-
Activation of Other Cellular Pathways: Synthetic oligonucleotides can potentially interact with other cellular components, leading to the activation of unintended signaling pathways.
-
Induction of Apoptosis: While RNase L activation can lead to apoptosis as an antiviral mechanism, some synthetic 2-5A analogs might induce programmed cell death through off-target mechanisms.[5]
Q3: How can I minimize off-target effects at the experimental design stage?
A3: Careful planning before starting your experiments is critical. Consider the following:
-
Choice of Synthetic 2-5A Analog: Different analogs exhibit varying specificity and potency for RNase L. Whenever possible, choose analogs that have been characterized to have high affinity for RNase L and low cellular toxicity.
-
Dose-Response Experiments: Always perform a dose-response curve to determine the lowest effective concentration of your synthetic 2-5A analog that elicits the desired on-target effect (RNase L activation) with minimal toxicity.
-
Appropriate Controls: Include a comprehensive set of controls in your experiments. This should include untreated cells, cells treated with a delivery agent alone, and ideally, cells treated with an inactive analog of 2-5A.
Q4: What are some key considerations for delivering synthetic 2-5A into cells?
A4: Efficient delivery with minimal toxicity is key. Lipofection is a common method, and optimization is crucial.
-
Use a suitable transfection reagent: The choice of reagent can significantly impact efficiency and toxicity.
-
Optimize lipid-to-2-5A ratio: This ratio is critical and needs to be determined empirically for your specific cell type.
-
Serum-free media: For forming the lipid-2-5A complexes, it is often recommended to use serum-free media to avoid interference.[6]
Troubleshooting Guides
Problem 1: High Cellular Toxicity or Unexpected Cell Death
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Concentration of synthetic 2-5A is too high. | Perform a dose-response experiment to identify the optimal concentration that activates RNase L without causing excessive cell death. | Reduced cytotoxicity while maintaining on-target activity. |
| Toxicity of the delivery reagent. | Test different transfection reagents and optimize the concentration of the reagent used. Include a control with the delivery reagent alone. | Identification of a delivery method with lower intrinsic toxicity. |
| Off-target effects of the specific 2-5A analog. | Test different synthetic 2-5A analogs. Some analogs may have inherent off-target effects leading to toxicity. | Discovery of an analog with a better therapeutic window. |
| Contamination of cell culture. | Regularly check cell cultures for contamination (e.g., mycoplasma). | Healthy cell cultures that respond consistently to treatment. |
Problem 2: Inconsistent or No RNase L Activation
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient delivery of synthetic 2-5A. | Optimize the transfection protocol (lipid-to-2-5A ratio, incubation time). Verify uptake using a fluorescently labeled 2-5A analog if available. | Increased intracellular concentration of synthetic 2-5A and subsequent RNase L activation. |
| Degradation of synthetic 2-5A. | Use chemically modified 2-5A analogs that are more resistant to cellular phosphodiesterases.[4] Ensure proper storage of synthetic 2-5A. | Enhanced stability and bioavailability of the synthetic 2-5A, leading to more robust RNase L activation. |
| Low expression of RNase L in the cell line. | Confirm RNase L expression in your cell line of choice using Western blot or qPCR. | Selection of a cell line with sufficient RNase L expression for your experiments. |
| Issues with the RNase L activity assay. | Verify the integrity of your assay components (e.g., RNA substrate, buffers). Include a positive control with purified RNase L and a known activator. | A reliable and reproducible assay to measure RNase L activity accurately. |
Problem 3: Observed Phenotype Does Not Correlate with RNase L Activity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects are dominating the phenotype. | Use RNase L knockout/knockdown cells as a control. If the phenotype persists in the absence of RNase L, it is likely an off-target effect. | Confirmation of whether the observed phenotype is on-target or off-target. |
| Use of an inactive or less active analog. | Test multiple analogs with known differences in their ability to activate RNase L. | Correlation of the phenotype's magnitude with the known RNase L activating potential of the analogs. |
| The downstream assay is not sensitive or specific enough. | Validate your downstream functional assays. For example, if assessing antiviral activity, ensure the virus used is sensitive to RNase L-mediated effects. | A clear and measurable downstream effect that is directly attributable to RNase L activation. |
Quantitative Data Summary
Table 1: Relative Activity of 2-5A Analogs in RNase L Activation
| 2-5A Analog | Modification | Relative Activity for RNase L Activation | Reference |
| Canonical 2-5A (trimer) | None | +++ | [3] |
| 2-5A dimer | Shorter oligomer | - | [3] |
| 2-5A tetramer | Longer oligomer | +++ | [3] |
| 5'-dephosphorylated 2-5A | Removal of 5'-phosphate | - | [3] |
| Cordycepin-containing 2-5A | 3'-deoxyadenosine substitution | + | [3] |
| Tubercidin-containing 2-5A | 7-deazaadenosine substitution | ++ | [3] |
Relative Activity Scale: '+++' (high), '++' (moderate), '+' (low), '-' (inactive).
Experimental Protocols
Protocol 1: In Vitro RNase L Activation Assay using rRNA Cleavage
Objective: To assess the on-target activity of synthetic 2-5A by measuring the degradation of ribosomal RNA (rRNA).
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Synthetic 2-5A analog
-
Lipofection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
RNA extraction kit
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of 2-5A Complexes:
-
For each well, dilute the desired amount of synthetic 2-5A in 250 µL of serum-free medium.
-
In a separate tube, dilute the appropriate amount of lipofection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted 2-5A and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of 2-5A-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, add 1.5 mL of complete culture medium to each well.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
rRNA Cleavage Analysis:
-
Load equal amounts of total RNA (e.g., 1-2 µg) onto a 1.2% agarose gel.
-
Run the gel until there is good separation of the 28S and 18S rRNA bands.
-
Visualize the gel using a gel documentation system. RNase L activation will be indicated by the appearance of specific cleavage products and a decrease in the intensity of the intact 28S and 18S rRNA bands.[7][8]
-
Protocol 2: Assessment of Cellular Viability using MTT Assay
Objective: To determine the cytotoxic effects of synthetic 2-5A.
Materials:
-
Cell line of interest
-
Synthetic 2-5A analog
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of your synthetic 2-5A analog in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the 2-5A analog. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: The 2-5A/RNase L signaling pathway and potential off-target effects of synthetic 2-5A.
Caption: A typical experimental workflow for assessing on-target and off-target effects of synthetic 2-5A.
References
- 1. pnas.org [pnas.org]
- 2. youtube.com [youtube.com]
- 3. Structural basis for recognition of 2′,5′‐linked oligoadenylates by human ribonuclease L | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L | PLOS Pathogens [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. Pathologic effects of RNase-L dysregulation in immunity and proliferative control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating OASL Antibody Specificity in Western Blot
Welcome to the technical support center for OASL antibody validation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the specificity and reliability of your Western blot results for the Oligoadenylate Synthetase-Like (OASL) protein.
Frequently Asked Questions (FAQs)
Q1: What is OASL and why is its detection important?
OASL (2'-5'-Oligoadenylate Synthetase-Like) is a member of the OAS family of interferon-stimulated genes (ISGs) that play a crucial role in the innate immune response.[1] Unlike other OAS family members, human OASL lacks 2'-5' this compound synthetase activity but is involved in antiviral pathways.[2][1] It can enhance the RIG-I signaling pathway to combat RNA viruses and can also interact with the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response.[2][3][4] Given its role in immunity and potential involvement in cancer immunology, accurate detection of OASL is vital for research in these areas.[4]
Q2: What is the expected molecular weight of OASL in a Western blot?
The predicted molecular weight of human OASL is approximately 59 kDa.[5] However, the observed molecular weight in a Western blot can vary due to post-translational modifications, so it is essential to validate the specificity of the band observed.
Q3: Why is validating the specificity of my OASL antibody crucial?
Q4: What are the primary methods for validating OASL antibody specificity?
The two most robust methods for validating antibody specificity in Western blotting are:
-
Knockout (KO) Validation: This is considered the gold standard.[6][8][9] By comparing the Western blot signal in a wild-type (WT) cell lysate to a lysate from a cell line where the OASL gene has been knocked out, you can confirm that the antibody specifically recognizes OASL. A specific antibody will show a band in the WT lysate but not in the KO lysate.[8][9][10]
-
Peptide Competition Assay: This method helps to determine if the antibody is binding to its intended epitope.[11][12][13][14] The antibody is pre-incubated with a peptide that corresponds to the epitope it was raised against. If the antibody is specific, the peptide will block the antibody from binding to the OASL protein on the blot, resulting in a significantly reduced or absent band.[11][13]
Troubleshooting Guides
Problem 1: No band is detected for OASL.
| Potential Cause | Recommended Solution |
| Low or no OASL expression in the sample | OASL is an interferon-stimulated gene. Ensure your cells have been treated with an appropriate stimulus (e.g., interferon) to induce OASL expression. Consult literature for cell types and conditions known to express OASL. |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. For higher molecular weight proteins, consider adding a low concentration of SDS (0.01–0.05%) to the transfer buffer.[15] |
| Inactive primary or secondary antibody | Check the antibody's expiration date and storage conditions. Perform a dot blot to confirm antibody activity.[15] |
| Suboptimal antibody concentration | The antibody dilution may be too high. Try a range of lower dilutions. Increase the primary antibody incubation time (e.g., overnight at 4°C).[15][16] |
Problem 2: Multiple bands or non-specific bands are observed.
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too high | A high antibody concentration can lead to off-target binding.[17][18][19] Decrease the primary antibody concentration and/or reduce the incubation time. |
| Non-specific binding of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[19] If non-specific bands appear, consider using a different secondary antibody or increasing the stringency of the washes. |
| Incomplete blocking of the membrane | Ensure the membrane is fully blocked. Block for at least 1 hour at room temperature or overnight at 4°C. Consider trying a different blocking buffer.[15][17] Adding 0.05% Tween 20 to the blocking buffer can also help.[15] |
| Protein degradation | Prepare fresh samples and ensure that protease inhibitors are added to the lysis buffer.[18][19] |
| Antibody is not specific to OASL | This is a critical issue that requires validation. Perform a knockout (KO) validation. The specific OASL band should be absent in the KO lysate.[8][9] Alternatively, perform a peptide competition assay. The specific band should disappear when the antibody is pre-incubated with the blocking peptide.[11][13] |
Problem 3: The observed band is at a different molecular weight than expected.
| Potential Cause | Recommended Solution |
| Post-translational modifications (PTMs) | PTMs such as glycosylation can cause a shift in the observed molecular weight.[19] Consult the literature for known PTMs of OASL. |
| Protein isoforms or splice variants | Different isoforms of OASL may exist. Check databases like GeneCards or UniProt for information on OASL isoforms.[19] |
| Protein dimerization or multimerization | Incomplete denaturation of the sample can lead to the formation of dimers or multimers. Ensure fresh reducing agents (e.g., DTT or β-mercaptoethanol) are used in the sample buffer and that the sample is adequately heated before loading.[19] |
| Non-specific binding | The antibody may be binding to an unrelated protein of a different size. Validate the antibody's specificity using knockout lysates or a peptide competition assay.[8][9] |
Experimental Protocols
Protocol 1: Knockout (KO) Validation of OASL Antibody
This protocol outlines the steps to validate the specificity of an OASL antibody using wild-type (WT) and OASL knockout (KO) cell lysates.
-
Sample Preparation:
-
Culture WT and OASL KO cells under identical conditions. If OASL expression is inducible, treat both cell lines with the appropriate stimulus.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of both the WT and KO lysates using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blot:
-
Prepare samples by adding Laemmli buffer and heating.
-
Load equal amounts of protein (e.g., 20-30 µg) from the WT and KO lysates into adjacent wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary OASL antibody at its optimal dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
A specific OASL antibody will show a distinct band at the expected molecular weight in the lane with the WT lysate.
-
This band should be completely absent in the lane with the KO lysate.[8][9] The presence of a band at the same molecular weight in the KO lane indicates that the antibody is not specific to OASL.
-
Protocol 2: Peptide Competition Assay
This protocol describes how to confirm antibody specificity by blocking the antibody with its corresponding immunizing peptide.
-
Preparation of Antibody Solutions:
-
Prepare two identical tubes of the primary OASL antibody diluted in antibody dilution buffer.
-
Tube A (Blocked Antibody): Add the immunizing peptide to the antibody solution at a 5:1 to 10:1 ratio by weight (peptide:antibody). Some protocols recommend a 200-fold molar excess of peptide.[12][13]
-
Tube B (Control Antibody): Add an equivalent volume of PBS or saline to the antibody solution.
-
Incubate both tubes for 1 hour at room temperature or overnight at 4°C with gentle rocking.
-
Before use, centrifuge the tubes to pellet any immune complexes that may have formed.[12][14]
-
-
Western Blot and Immunodetection:
-
Run two identical Western blots with your protein samples.
-
After blocking, incubate one blot with the blocked antibody solution (Tube A) and the other with the control antibody solution (Tube B).
-
Proceed with the standard washing, secondary antibody incubation, and detection steps for both blots.
-
-
Data Analysis:
-
The blot incubated with the control antibody (Tube B) should show the expected band for OASL.
-
On the blot incubated with the blocked antibody (Tube A), the specific OASL band should be significantly reduced or completely absent.[11] If the band persists, it may be due to non-specific binding.
-
Visualizing Workflows and Pathways
Caption: Workflow for OASL antibody validation using knockout lysates.
Caption: Logical steps for troubleshooting non-specific bands in Western blot.
Caption: OASL's dual role in RIG-I and cGAS-STING pathways.
References
- 1. OASL (E7W1R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. OASL – a new player in controlling antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. geneonline.com [geneonline.com]
- 5. Anti-OASL antibody (ab155422) | Abcam [abcam.com]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. blog.avivasysbio.com [blog.avivasysbio.com]
- 9. selectscience.net [selectscience.net]
- 10. origene.com [origene.com]
- 11. fabgennix.com [fabgennix.com]
- 12. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. arp1.com [arp1.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Controlling for RNase Contamination in Oligoadenylate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address RNase contamination in oligoadenylate experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a laboratory setting?
A1: RNases are ubiquitous and highly stable enzymes, making them common contaminants. The primary sources in a laboratory include:
-
Human contact: Skin, hair, and saliva are rich in RNases.[1][2][3]
-
Environment: Dust particles, bacteria, and molds present in the air and on surfaces can introduce RNases.[2][3]
-
Reagents and Solutions: Non-certified or improperly handled aqueous solutions can be a significant source of contamination.
-
Laboratory Equipment: Pipettes, glassware, and plasticware that have not been properly decontaminated can harbor RNases.[2]
Q2: How can RNase contamination affect my this compound experiments?
A2: RNase contamination can severely impact the integrity of your this compound experiments by:
-
Degrading RNA templates: If you are synthesizing oligoadenylates (2-5A) enzymatically using an RNA template, RNases will degrade the template, leading to low or no yield of your product.
-
Degrading this compound products: The 2'-5' phosphodiester bonds in oligoadenylates are susceptible to cleavage by certain RNases, which can degrade your final product, affecting downstream applications like RNase L activation assays.[4]
-
Compromising downstream assays: In an RNase L activation assay, contaminating RNases can degrade the RNA substrate, leading to false-positive results or inaccurate measurements of RNase L activity.[5][6]
Q3: What are the essential "first-line-of-defense" practices to prevent RNase contamination?
A3: Establishing a robust RNase-free work environment is crucial. Key practices include:
-
Dedicated Workspace: Designate a specific area in the lab solely for RNA and this compound work.[1][7]
-
Personal Protective Equipment (PPE): Always wear powder-free gloves and a clean lab coat. Change gloves frequently, especially after touching non-decontaminated surfaces.[2][8]
-
Use of Certified RNase-Free Consumables: Whenever possible, use commercially available RNase-free pipette tips, microcentrifuge tubes, and reagents.[2]
-
Proper Handling Techniques: Avoid talking, coughing, or sneezing over open tubes. Keep all reagent and sample tubes closed when not in use.[2]
Q4: My this compound yield is consistently low. Could RNase contamination be the cause, and how do I troubleshoot it?
A4: Yes, RNase contamination is a likely culprit for low yields. To troubleshoot, consider the following:
-
Assess RNA Template Integrity: If using an RNA template for enzymatic synthesis, analyze its integrity on a denaturing agarose (B213101) gel. The presence of smearing indicates degradation.
-
Check Reagents for RNase Activity: Use a commercially available RNase detection kit to test your water, buffers, and enzymes for contamination.
-
Review Your Handling Technique: Ensure you are strictly adhering to RNase-free handling practices throughout the experiment.
-
Implement Decontamination Procedures: Re-decontaminate your workspace and equipment thoroughly.
-
Incorporate RNase Inhibitors: Add a potent RNase inhibitor to your reaction mixtures as a preventative measure.
Q5: What is DEPC treatment, and when should I use it?
A5: Diethylpyrocarbonate (DEPC) is a chemical that inactivates RNases by modifying their histidine residues.[7] It is commonly used to treat water and buffers.
-
Procedure: Add 0.1% (v/v) DEPC to the solution, incubate for at least 2 hours at 37°C (or overnight at room temperature), and then autoclave for at least 15 minutes to inactivate the DEPC.[2]
-
Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood.[2] Importantly, DEPC reacts with primary amines and therefore cannot be used to treat solutions containing Tris or HEPES buffers.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of in vitro synthesized oligoadenylates | RNase contamination degrading the RNA template or the this compound product. | - Assess the integrity of your RNA template on a denaturing gel. - Test all reagents for RNase activity using a detection kit. - Add a commercial RNase inhibitor to the synthesis reaction. - Ensure all equipment and solutions were properly decontaminated.[9][10] |
| Inefficient enzymatic reaction. | - Verify the concentration and activity of your polymerase and other enzymes. - Optimize reaction conditions (temperature, incubation time, nucleotide concentrations). | |
| Degradation of purified oligoadenylates upon storage | RNase contamination introduced during purification or storage. | - Purify oligoadenylates in an RNase-free environment. - Store purified oligoadenylates in an RNase-free buffer at -80°C.[1] - Aliquot samples to avoid multiple freeze-thaw cycles.[11] |
| High background or false positives in RNase L activation assay | Contaminating RNases in the assay components are degrading the RNA substrate. | - Use certified RNase-free reagents and consumables for the assay. - Pre-treat all buffers and water with DEPC (if compatible) and autoclave. - Add an RNase inhibitor to the assay mixture. |
| Issues with the RNA substrate. | - Confirm the integrity and purity of your RNA substrate before use. | |
| Inconsistent results between experiments | Variable levels of RNase contamination. | - Establish and strictly adhere to a standardized RNase-free workflow. - Regularly decontaminate your dedicated workspace and pipettes.[1] - Routinely test key reagents for RNase contamination. |
Experimental Protocols
Protocol 1: General RNase Decontamination Procedures
1. Decontamination of Work Surfaces:
- Clean benchtops, pipettors, and other equipment with a commercial RNase decontamination solution (e.g., RNaseZap™).[12]
- Alternatively, wipe surfaces with 70% ethanol (B145695) followed by a solution of 3% hydrogen peroxide for 10 minutes, and then rinse with RNase-free water.[7]
2. Decontamination of Glassware and Metalware:
- Wash with a detergent, rinse thoroughly with RNase-free water, and then bake at 180°C for at least 4 hours.[8]
3. Decontamination of Plasticware (non-disposable):
- Rinse thoroughly with 0.1 M NaOH, 1 mM EDTA, followed by RNase-free water.[2]
4. Preparation of RNase-Free Solutions:
- Dissolve solutes in DEPC-treated water (see FAQ 5 for procedure) and then autoclave.
- For solutions containing components that cannot be autoclaved or treated with DEPC (e.g., Tris buffers), prepare them with commercially available RNase-free water and sterile-filter.
Protocol 2: In Vitro Synthesis of 2-5A Oligoadenylates and RNase L Activation Assay with RNase Control
This protocol outlines the key steps for synthesizing 2-5A and using it in an RNase L activation assay, with integrated RNase control measures.
Part A: In Vitro Synthesis of 2-5A
-
Reaction Setup (in a dedicated RNase-free area):
-
In a certified RNase-free microcentrifuge tube on ice, combine the following in order:
-
RNase-free water
-
10x Transcription Buffer (RNase-free)
-
ATP solution
-
dsRNA activator (e.g., poly(I:C))
-
Recombinant this compound Synthetase (OAS) enzyme
-
(Optional but recommended) RNase Inhibitor (e.g., RiboGuard™) at a final concentration of 1 U/µL.[13]
-
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Enzyme Inactivation: Heat the reaction at 65°C for 15 minutes to inactivate the OAS enzyme.
-
Purification of 2-5A:
-
Purify the synthesized 2-5A oligoadenylates using anion-exchange chromatography (e.g., FPLC with a MonoQ column) or a suitable spin column-based method.
-
Use RNase-free buffers and collection tubes throughout the purification process.
-
Part B: RNase L Activation Assay
-
Reaction Setup (in a dedicated RNase-free area):
-
In a certified RNase-free microcentrifuge tube on ice, prepare the reaction mixture:
-
RNase-free water
-
10x RNase L Assay Buffer
-
Fluorescently labeled RNA substrate
-
Recombinant RNase L
-
(Optional but recommended) RNase Inhibitor
-
-
-
Initiation of Reaction: Add the purified 2-5A from Part A to the reaction mixture. Include a negative control with no 2-5A.
-
Incubation: Incubate at 30°C for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis:
-
Stop the reaction by adding a denaturing loading buffer.
-
Analyze the RNA degradation products on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled RNA fragments to determine the extent of RNase L activation.
-
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. The 2–5 A system: Modulation of viral and cellular processes through acceleration of RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The 2′-5′ this compound/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. biotium.com [biotium.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 13. scilit.com [scilit.com]
Technical Support Center: Interpreting Negative Results in OAS Inhibitor Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve negative or unexpected results during 2'-5'-oligoadenylate synthetase (OAS) inhibitor screening experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of OAS activity with my test compounds. What are the primary reasons for this?
A lack of observable inhibition in your screening assay can stem from several factors, ranging from the compounds themselves to the assay conditions. A systematic approach to troubleshooting is crucial. The main areas to investigate are the integrity and activity of your compounds, the health and responsiveness of your biological system (in cell-based assays), and the optimization of your assay protocol.
Q2: My positive control isn't working, but my negative control looks fine. What should I do?
A failed positive control is a critical issue as it invalidates the results of the entire plate or experiment. This problem usually points to a specific reagent or procedural step. Potential causes include degraded or improperly prepared reagents, such as the OAS enzyme or the dsRNA activator (e.g., poly(I:C)). It's also possible that the concentration of the positive control was too low or that it was not added correctly.
Q3: I'm seeing a very high background signal in my assay wells. What could be causing this?
High background can mask the true signal from your assay and reduce its dynamic range. Common causes include non-specific binding of antibodies in an ELISA-based assay, intrinsic fluorescence of your test compounds in fluorescence-based readouts, or contamination of your reagents. In cell-based assays, endogenous enzyme activity can also contribute to high background.
Q4: There is high variability between my replicate wells. How can I improve the consistency of my results?
High variability can make it difficult to distinguish true hits from random noise. The sources of variability in high-throughput screening (HTS) can be numerous and include inconsistent cell seeding, "edge effects" in microplates, and pipetting errors. Inconsistent application of treatments, both in terms of volume and timing, can also lead to significant variability.[1]
Troubleshooting Guides
Guide 1: No Inhibition Observed
If your test compounds are not showing any inhibitory activity, follow these steps to diagnose the problem.
Troubleshooting Workflow: No Inhibition Observed
Caption: A logical workflow for troubleshooting the absence of compound inhibition.
-
Verify Positive and Negative Controls: First, confirm that your positive control (e.g., a known inhibitor or maximal activation with dsRNA) and negative control (e.g., DMSO vehicle) are behaving as expected. If the positive control fails, the assay itself is flawed (see Guide 2).
-
Check Compound Solubility: Poor compound solubility is a common cause of "false negatives" in HTS.[2] If a compound is not fully dissolved in the assay buffer, its effective concentration at the target will be lower than expected.
-
Action: Visually inspect your compound stock solutions and the assay plate for any signs of precipitation. Consider performing a solubility test for your hit compounds.
-
-
Confirm Compound Integrity: Ensure that your test compounds have not degraded.
-
Action: Use freshly prepared stock solutions. If possible, verify the compound's identity and purity using analytical methods like LC-MS.
-
-
Increase Compound Concentration: The initial screening concentration may be too low to observe an effect.
-
Action: Perform a dose-response experiment with a wider range of concentrations.
-
-
Review Assay Conditions: Suboptimal assay conditions can lead to a reduced signal window, making it difficult to detect inhibition.
-
Action: Re-evaluate the concentrations of enzyme, substrate (ATP), and dsRNA activator. Ensure that the assay is running in the linear range of the enzyme kinetics.
-
Guide 2: Positive Control Failure
When the positive control fails, the validity of the entire experiment is compromised.
-
Reagent Preparation and Storage:
-
Cause: Degradation of critical reagents is a common culprit. The OAS enzyme may have lost activity, or the dsRNA (e.g., poly(I:C)) may be degraded.
-
Solution: Prepare fresh aliquots of enzyme and dsRNA from stocks. Ensure all reagents have been stored at the correct temperatures and have not undergone excessive freeze-thaw cycles.[3]
-
-
Assay Protocol Execution:
-
Cause: An error in the execution of the assay protocol, such as omitting a critical reagent or an incorrect incubation time, can lead to positive control failure.
-
Solution: Carefully review the experimental protocol. Ensure all reagents are added in the correct order and at the specified concentrations. Check that incubation times and temperatures were accurate.
-
-
Reader Settings and Signal Detection:
-
Cause: Incorrect settings on the plate reader can result in a failure to detect the signal from the positive control.
-
Solution: Verify that the correct filters, wavelengths, and gain settings are being used for your specific assay's detection method (e.g., fluorescence, luminescence).
-
Guide 3: High Assay Variability
High variability between replicates can obscure real hits and lead to a low Z'-factor, a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Troubleshooting Workflow: Low Z'-Factor
Caption: A logical workflow for troubleshooting a low Z'-factor in an HTS assay.
-
Pipetting and Liquid Handling:
-
Cause: Inaccurate or inconsistent pipetting is a major source of variability.[1] This is especially critical in low-volume, high-density plate formats (e.g., 384- and 1536-well).
-
Solution: Ensure all pipettes are properly calibrated. For automated liquid handlers, verify that dispense volumes are accurate and consistent across the plate. Use a multichannel pipette for manual additions to minimize timing differences.[5]
-
-
Edge Effects:
-
Cause: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and alter cell growth, leading to skewed results.[1]
-
Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[5]
-
-
Cell Seeding and Health (for Cell-Based Assays):
-
Cause: An uneven distribution of cells across the plate will lead to inconsistent results. Cell health can also be impacted by factors like high passage number, which can alter cellular responses.[6]
-
Solution: Ensure the cell suspension is homogenous before and during plating. Use a consistent and appropriate cell density. Use cells within a defined low passage number range (e.g., <20) to ensure consistent performance.[6]
-
| HTS Quality Control Metric | Formula | Interpretation | Target Value |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | Measures the separation between positive and negative controls, accounting for data variation. It is a widely accepted standard for assay quality.[7] | 0.5 to 1.0 (Excellent) 0 to 0.5 (Marginal) < 0 (Unacceptable) |
| Signal-to-Background (S/B) | Meanpos / Meanneg | Indicates the dynamic range of the assay. | > 10 is often desired, but this can be highly assay-dependent.[2] |
Table 1: Key quality control metrics for HTS assays. A Z'-factor below 0.5 indicates that the assay needs to be optimized before proceeding with a full screen.
Experimental Protocols & Signaling Pathways
OAS-RNase L Signaling Pathway
The canonical OAS-RNase L pathway is a critical component of the innate immune response to viral dsRNA.
OAS-RNase L Signaling Pathway
Caption: The OAS-RNase L signaling pathway, a target for antiviral drug discovery.
Protocol 1: In Vitro Biochemical OAS Activity Assay
This protocol describes a common method for measuring the enzymatic activity of purified OAS1 by detecting the production of pyrophosphate (PPi), a byproduct of 2-5A synthesis.[5][8]
Workflow: Biochemical OAS Inhibitor Screening
Caption: A typical workflow for a biochemical high-throughput screen for OAS inhibitors.
-
Reagent Preparation:
-
OAS1 Enzyme: Use a purified, active OAS1 protein (e.g., 100 nM final concentration).[9]
-
dsRNA Activator: Use poly(I:C) at a concentration known to robustly activate the enzyme (e.g., 10 µg/mL).[9]
-
Substrate: Prepare a solution of ATP (e.g., 2 mM final concentration).[9]
-
Assay Buffer: A typical buffer is 25 mM Tris-HCl (pH 7.4), 10 mM NaCl, 7 mM MgCl₂, 1 mM DTT.[9]
-
Controls: Use a known non-selective inhibitor like Suramin (IC50 ~162 nM) as a positive control and DMSO as a negative control.[10]
-
-
Assay Procedure (384-well plate format):
-
Add test compounds and controls to the appropriate wells.
-
Add the OAS1 enzyme to all wells and incubate briefly (e.g., 5 minutes at room temperature).
-
Initiate the reaction by adding a mixture of ATP and poly(I:C).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a pyrophosphate detection reagent (many commercial kits are available).
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for each plate to assess assay quality.
-
Protocol 2: Cell-Based OAS Activation Assay (rRNA Cleavage)
This protocol measures the downstream effect of OAS activation by assessing RNase L-mediated degradation of ribosomal RNA (rRNA) in cells. A549 lung carcinoma cells are a suitable model as they express OAS1 and are readily transfectable.[9]
Workflow: Cell-Based OAS Inhibitor Screening
Caption: A workflow for a cell-based screen to identify inhibitors of the OAS-RNase L pathway.
-
Cell Culture and Treatment:
-
Seed A549 cells in 12-well plates at a density of 3 x 10⁵ cells/well.
-
To enhance the signal, pre-treat cells with Interferon-α (e.g., 5000 U/mL) for 16 hours to upregulate OAS expression.[9]
-
Pre-incubate the cells with your test compounds or DMSO (negative control) for 1-2 hours.
-
Activate the OAS pathway by transfecting the cells with a dsRNA mimic like poly(I:C) (e.g., 0.1 µg/mL) using a suitable lipid-based transfection reagent.[9]
-
Incubate the cells for 6 hours at 37°C.[9]
-
-
RNA Analysis:
-
Lyse the cells and isolate total RNA using a commercial kit.
-
Assess the integrity of the 28S and 18S rRNA bands. This can be done using an Agilent Bioanalyzer or by running the RNA on a denaturing agarose (B213101) gel.[9]
-
-
Data Interpretation:
-
In the negative control wells (DMSO + poly(I:C)), you should observe distinct cleavage products of the 28S and 18S rRNA bands, indicating RNase L activity.
-
A successful inhibitor will prevent or reduce this rRNA degradation, resulting in intact 28S and 18S rRNA bands, similar to the mock-transfected control.
-
| Assay Parameter | Biochemical Assay | Cell-Based Assay |
| dsRNA Activator | Poly(I:C) | Poly(I:C) |
| Typical Concentration | 0.1–5 µM (for short dsRNA) or 10 µg/mL (for long poly(I:C))[9] | 0.1-0.25 µg/mL (transfected)[9][11] |
| Positive Control | Suramin or other known inhibitor | dsRNA transfection without inhibitor |
| Negative Control | DMSO vehicle | Mock transfection or DMSO vehicle + dsRNA |
| Readout | PPi production (e.g., absorbance/fluorescence) | rRNA integrity (electrophoresis) |
Table 2: Typical concentration ranges and controls for biochemical and cell-based OAS assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assay.dev [assay.dev]
- 4. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assay.dev [assay.dev]
- 8. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 9. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: In Vivo Analysis of Oligoadenylate (2-5A) Function
This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vivo function of 2',5'-oligoadenylates (2-5A). It is designed to address common experimental challenges and provide detailed protocols for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in studying the 2-5A/RNase L pathway in vivo?
Studying the 2-5A/RNase L pathway in vivo presents several significant challenges:
-
Transient Nature of 2-5A: 2-5A is a short-lived signaling molecule that is rapidly degraded by phosphodiesterases and phosphatases, making its detection and quantification difficult.[1][2][3]
-
Low In Vivo Concentrations: The concentration of 2-5A in tissues can be very low, often ranging from 10 to 200 pmol/g of wet weight, which can be below the detection limit of some assays.[4]
-
Localized Activation: The 2-5A synthetases (OAS) that produce 2-5A are activated by double-stranded RNA (dsRNA), leading to localized production of 2-5A. This spatial restriction can make it difficult to measure bulk changes in 2-5A levels across a tissue.[5]
-
Measuring RNase L Activity: Directly measuring RNase L enzymatic activity in vivo is challenging. Most methods rely on detecting the downstream consequences of its activity, such as ribosomal RNA (rRNA) cleavage, which typically only occurs with robust RNase L activation.[2][3][5][6]
-
Functional Redundancy and Complexity: The OAS gene family in humans includes multiple members (OAS1, OAS2, OAS3, and OASL), not all of which contribute equally to RNase L activation in all contexts.[7][8] OAS3 appears to be the principal enzyme required for RNase L activation during many viral infections.[7][9] Furthermore, OAS proteins may have RNase L-independent functions.[8]
Q2: What is the difference between canonical and non-canonical 2-5A signaling?
Canonical signaling refers to the well-established, primary pathway, while non-canonical pathways are alternative routes.[10][11][12]
-
Canonical Pathway: In the context of the 2-5A system, the canonical pathway involves the activation of OAS enzymes by dsRNA, leading to the synthesis of 2-5A.[2] This 2-5A then binds to and activates RNase L, a latent endoribonuclease.[1][2] Activated RNase L degrades single-stranded viral and cellular RNAs, leading to an antiviral state and inhibition of protein synthesis.[2][13]
-
Non-Canonical Functions: Non-canonical functions refer to roles of OAS proteins or 2-5A that are independent of RNase L activation. For example, some OAS family members, like OASL, can modulate immune signaling through pathways like RIG-I or cGAS without necessarily activating RNase L.[8][10] There is also evidence for RNase L-independent antiviral functions of certain OAS proteins.[8]
Troubleshooting Guides
Guide 1: Low Yield of 2-5A from In Vivo Samples
Problem: You are consistently obtaining low or undetectable levels of 2-5A after extraction from tissue or cell samples.
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Cell/Tissue Lysis | Ensure complete homogenization. For tissues, mechanical disruption (e.g., bead beating or rotor-stator homogenizer) on ice in a suitable lysis buffer is critical to release intracellular contents. For cultured cells, ensure the lysis buffer composition is adequate.[14][15] |
| Rapid 2-5A Degradation | Work quickly and keep samples cold at all times. Immediately after harvesting, flash-freeze tissues in liquid nitrogen.[14] Use lysis buffers heated to 95°C to instantly inactivate degradative enzymes like phosphodiesterases.[7] |
| Sample Loss During Extraction | Use a robust extraction method. Perchloric acid extraction followed by neutralization is a classic method for small molecules.[4] For column-based methods, ensure the column chemistry is appropriate for small, phosphorylated oligonucleotides and that elution volumes are optimized.[16] |
| Insufficient Starting Material | The concentration of 2-5A in unstimulated tissues is inherently low.[4] If experimentally feasible, increase the amount of starting tissue or cells. Consider stimulating the pathway (e.g., with poly(I:C) transfection or viral infection) for positive control experiments.[6] |
Guide 2: Inconsistent RNase L Activity Measurements
Problem: Your RNase L activity assay, such as rRNA cleavage analysis, yields inconsistent or non-reproducible results.
| Potential Cause | Recommended Solution & Explanation |
| Variable 2-5A Levels | RNase L activity is directly dependent on the concentration of 2-5A.[1] Inconsistent stimulation (e.g., variable transfection efficiency of poly(I:C)) will lead to variable results. Ensure your stimulation protocol is highly consistent between experiments. |
| RNA Degradation During Prep | The primary readout for RNase L activity is often RNA degradation.[2][6] It is critical to maintain an RNase-free environment during RNA extraction to prevent non-specific degradation that could mimic or mask RNase L-specific cleavage patterns.[14] |
| Assay Sensitivity | The classic rRNA cleavage assay (visualizing 18S and 28S rRNA bands on a gel) is not very sensitive and may only detect robust activation.[3][5] For more subtle activation, consider more sensitive methods like a FRET-based in vitro assay using cell lysates as the source of 2-5A.[7] |
| Cell Line Differences | Basal levels of OAS enzymes and RNase L can vary between cell types, affecting the magnitude of the response.[3] Always use the appropriate controls, such as RNase L knockout cells, to confirm the specificity of the observed effect.[6][7] |
Experimental Protocols & Methodologies
Protocol 1: Extraction of 2-5A from Tissue for Quantification
This protocol is adapted from methods used for extracting small, phosphorylated molecules from biological samples.[4][7]
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 50-100 mg).
-
Immediately homogenize in 10 volumes of ice-cold 0.5 M perchloric acid using a rotor-stator homogenizer. Perform this on ice.
-
-
Acid Extraction:
-
Keep the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble 2-5A.
-
-
Neutralization:
-
Neutralize the supernatant by adding a calculated amount of 1.5 M KOH + 0.4 M KCl solution. Monitor the pH until it reaches ~7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the salt.
-
-
Sample Preparation for Analysis:
Protocol 2: Assessing RNase L Activity via rRNA Cleavage Assay
This is a common method to indirectly measure RNase L activation in cells or tissues.[6][19]
-
Sample Collection:
-
Harvest cells or tissues under conditions where RNase L activation is expected (e.g., after viral infection or poly(I:C) transfection).
-
Include negative controls (unstimulated) and specificity controls (RNase L knockout cells).[7]
-
-
Total RNA Extraction:
-
Extract total RNA using a standard method, such as TRIzol reagent or a column-based kit, following the manufacturer's instructions.
-
It is critical to prevent exogenous RNase contamination.[14]
-
-
RNA Quantification and Quality Check:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot (e.g., 250-500 ng) on a 1.2% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Data Interpretation:
-
In samples with activated RNase L, you will observe distinct cleavage products of the 28S and 18S ribosomal RNA, appearing as additional bands or a smear below the intact rRNA bands.[6]
-
These cleavage products should be absent or significantly reduced in negative control and RNase L knockout samples.[6][7]
-
Visualizations and Workflows
Caption: Canonical OAS/RNase L signaling pathway.
Caption: Workflow for 2-5A extraction from in vivo tissue samples.
References
- 1. The 2–5 A system: Modulation of viral and cellular processes through acceleration of RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathologic effects of RNase-L dysregulation in immunity and proliferative control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological evidence for the in vivo occurrence of (2'-5')adenylyladenosine oligonucleotides in eukaryotes and prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The difference between canonical and non-canonical signalling pathway NovoPro [novoprolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-5-Mediated Decay (2-5AMD): from antiviral defense to control of host RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing 2-5A Transfection in Primary Cells
Welcome to the technical support center for 2-5A transfection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to successfully deliver 2',5'-oligoadenylate (2-5A) into challenging primary cells.
Frequently Asked Questions (FAQs)
Q1: What is 2-5A and what is its biological function?
2',5'-oligoadenylate (2-5A) is a unique oligonucleotide synthesized by interferon-inducible enzymes called oligoadenylate synthetases (OAS).[1][2][3] The primary and well-established function of 2-5A is to act as a potent activator of RNase L, a latent endoribonuclease.[1][3] Upon binding 2-5A, RNase L dimerizes and becomes active, cleaving single-stranded viral and cellular RNAs, which inhibits protein synthesis and blocks viral replication.[1][2][4] This OAS-RNase L pathway is a critical component of the innate immune response to viral infections.[2]
Q2: Why is transfecting primary cells with 2-5A particularly challenging?
Primary cells, being directly isolated from tissue, are generally more difficult to transfect than immortalized cell lines.[5][6][7] They are more sensitive to transfection reagents, often exhibiting high cytotoxicity, and have lower proliferation rates, which can reduce the efficiency of many transfection methods.[5][7] Furthermore, the goal of 2-5A transfection is to activate a pathway that can lead to apoptosis, making it a delicate balance between successful delivery and maintaining cell viability for downstream analysis.[4]
Q3: What are the primary methods for delivering 2-5A into primary cells?
The two most common and effective non-viral methods for transfecting oligonucleotides like 2-5A into primary cells are:
-
Lipid-Based Transfection (Lipofection): This method uses cationic lipid or polymer reagents to form a complex with the negatively charged 2-5A.[8][9] This positively charged complex interacts with the cell membrane, facilitating uptake, often through endocytosis.[8][9][10]
-
Electroporation: This physical method applies a controlled electrical pulse to the cells, creating transient pores in the cell membrane that allow 2-5A to enter the cytoplasm directly.[5][11][12] It is often more effective for cells that are notoriously hard to transfect with chemical reagents, such as immune cells.[5][11]
The 2-5A/RNase L Signaling Pathway
The diagram below illustrates the activation cascade of the OAS-RNase L system, a key component of the innate antiviral response.
Caption: The 2-5A/RNase L innate immunity pathway.
Troubleshooting Guide: Low Transfection Efficiency / RNase L Activation
A common issue is the lack of a discernible downstream effect, such as rRNA degradation or target gene knockdown, suggesting poor delivery of 2-5A.
Q4: My cells show no signs of RNase L activation. What should I check first?
The first step is to confirm the health and suitability of your primary cells for transfection.[5][13][14]
-
Cell Viability: Ensure cell viability is >90% before starting the experiment.[14][15]
-
Cell Confluency: For adherent cells, the optimal density is typically 60-80%.[5][14][16] Overly confluent cells may be resistant to transfection, while sparse cultures can be sensitive to toxicity.[5][14][17]
-
Passage Number: Use primary cells at a low passage number, as they can lose their physiological characteristics and become more difficult to transfect over time.[13][14]
Q5: How can I optimize my lipid-based transfection protocol for 2-5A?
Optimization is key for primary cells.[5] Systematically vary one parameter at a time.
-
Reagent-to-2-5A Ratio: This is the most critical parameter.[5][18] Create a matrix to test different ratios (e.g., 1:1, 1:2, 1:3 of µg 2-5A to µL reagent).[17][18]
-
Concentration: If no effect is seen, try increasing the concentration of the 2-5A/lipid complex.[15]
-
Incubation Time: The optimal time for complex formation is typically 10-20 minutes.[19][20] The optimal exposure time of cells to the complexes can range from 4 to 24 hours; this needs to be determined empirically.[16][21]
-
Serum: Some reagents require serum-free media for complex formation, while others are compatible with serum.[14][18][19] Serum can inhibit the formation of lipoplexes with some reagents.[14] Always form the complexes in serum-free medium before adding them to cells in complete medium.[19]
Q6: What parameters should I optimize for electroporation?
Electroporation requires optimizing electrical settings to balance efficiency and viability.[12][22]
-
Voltage and Pulse Duration: These are the key parameters.[22] Perform an optimization experiment using a reporter (like a fluorescently-labeled oligo) to find the pulse that maximizes uptake while maintaining >50% viability.
-
Cell Density: The number of cells per electroporation cuvette can impact efficiency.[23]
-
Buffer Composition: Use an electroporation buffer specifically designed to maintain physiological pH and osmolarity to improve cell survival.[11]
Caption: Troubleshooting workflow for low 2-5A transfection efficiency.
Troubleshooting Guide: High Cytotoxicity
Excessive cell death following transfection is a common problem, especially with sensitive primary cells.[5][17]
Q7: My cells are dying after adding the 2-5A transfection complexes. What can I do?
High cytotoxicity is often due to the transfection reagent itself or an overly potent effect of 2-5A.[5]
-
Reduce Reagent Amount: The most common cause of toxicity is too much transfection reagent.[5][16] Lower the amount of the lipid reagent while keeping the 2-5A amount constant. Refer to your ratio optimization data to find a less toxic point.
-
Reduce 2-5A Amount: 2-5A activation of RNase L can induce apoptosis.[4] You may be delivering it too efficiently. Try reducing the concentration of 2-5A in the complex.
-
Shorten Exposure Time: For lipid-based methods, you can often remove the transfection media after 4-6 hours and replace it with fresh, complete growth medium.[16][17] This limits the cells' exposure to the potentially toxic complexes.
-
Check Cell Density: Plating cells at too low a density can make them more susceptible to toxicity.[17][19] Ensure you are in the optimal 60-80% confluency range.[5]
-
Allow Recovery Time: Primary cells may need more time to recover post-transfection compared to cell lines.[5]
Data on Transfection of Oligonucleotides into Primary Cells
Choosing the right transfection reagent is a critical first step. The following table summarizes a systematic screening of commercial reagents for delivering single-stranded oligonucleotides into primary myoblast cells, providing a useful starting point for reagent selection.
Table 1: Comparison of Transfection Reagents in Primary Myoblast Cells
| Transfection Reagent | Transfection Efficacy (%) | Cell Viability (%) |
|---|---|---|
| Lipofectamine 3000 | 97.78 | Not specified, but noted as more toxic in other lines |
| RNAiMAX | 80.34 | 83.65 |
| Fugene | 77.86 | 68.45 |
| Lipofectamine 2000 | 60.01 | Not specified |
| Lipofectin | 22.33 | 89.92 |
(Data synthesized from a study on primary myoblast cells[24])
Experimental Protocols
Below are generalized starting protocols for 2-5A transfection. Note: These are starting points. Optimal conditions must be determined empirically for each primary cell type.
Protocol 1: Lipid-Mediated Transfection of 2-5A (24-well plate format)
Caption: General workflow for lipid-based 2-5A transfection.
Methodology:
-
Cell Plating (Day 1): Plate primary cells in a 24-well plate in 500 µL of their standard growth medium (without antibiotics) so they reach 60-80% confluency at the time of transfection.[5][21]
-
Complex Formation (Day 2): a. In tube A, dilute your desired amount of 2-5A (e.g., start with 20 pmol) in 50 µL of serum-free medium (e.g., Opti-MEM).[21] b. In a separate tube B, dilute your lipid reagent (e.g., 1 µL of Lipofectamine RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[21] c. After the 5-minute incubation, combine the diluted 2-5A and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.[19][21]
-
Transfection: a. Add the 100 µL of complexes drop-wise to the well containing cells and medium.[20] Rock the plate gently to mix. b. Incubate the cells at 37°C for 4-24 hours. The optimal time depends on the cell type and reagent toxicity. c. (Optional but recommended for primary cells): To reduce toxicity, aspirate the medium containing the transfection complexes after 4-6 hours and replace it with 500 µL of fresh, complete growth medium.[21]
-
Analysis (24-72 hours post-transfection): Assay the cells for the desired outcome (e.g., RNase L activation via rRNA degradation, apoptosis, or changes in target gene expression). The optimal time for analysis depends on the cell doubling time and the specific assay.
Protocol 2: Electroporation of 2-5A
Methodology:
-
Cell Preparation: a. Culture cells to a sufficient number (electroporation often requires more cells than lipofection, typically 0.2-1.0 x 10^6 cells per reaction).[23][25] Ensure cells are healthy and in the exponential growth phase. b. Harvest and wash the cells, then resuspend the cell pellet in ice-cold electroporation buffer at the desired concentration (e.g., 1 x 10^7 cells/mL).[23]
-
Electroporation: a. Add your desired amount of 2-5A to 100 µL of the cell suspension in an electroporation cuvette and mix gently. Keep on ice. b. Place the cuvette in the electroporation device and apply the electrical pulse using the optimized parameters (voltage, pulse width, number of pulses) for your specific cell type.[12]
-
Recovery and Plating: a. Immediately after the pulse, remove the cuvette and let it rest for 10 minutes at room temperature to allow the cell membranes to recover. b. Gently transfer the cells from the cuvette into a well containing pre-warmed complete growth medium.
-
Analysis (24-48 hours post-electroporation): Incubate the cells and perform downstream analysis as required.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electroporation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. General guidelines for successful transfection [qiagen.com]
- 15. img.abclonal.com [img.abclonal.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 20. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient transfection method for primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting rRNA degradation assay for RNase L activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing ribosomal RNA (rRNA) degradation assays to measure RNase L activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using rRNA degradation to measure RNase L activity?
A1: Ribonuclease L (RNase L) is an endoribonuclease that is a key component of the innate immune response to viral infections.[1][2][3] Its activation is triggered by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in the presence of double-stranded RNA (dsRNA), often a byproduct of viral replication.[1][4] Once activated, RNase L dimerizes and cleaves single-stranded RNAs within the cell, including viral RNA and host cellular RNAs.[2][4] A prominent and easily detectable consequence of widespread RNase L activation is the cleavage of abundant ribosomal RNA (rRNA) into characteristic degradation products.[1][5][6][7] Therefore, analyzing the integrity of rRNA serves as a reliable and straightforward assay to determine the activation status of RNase L.
Q2: What are the characteristic rRNA degradation products generated by RNase L?
A2: Activated RNase L cleaves 18S and 28S rRNA at specific sites, resulting in a distinct pattern of degradation products.[5][8] These cleavage events can be visualized by separating total RNA on a denaturing agarose (B213101) gel or through analysis with microfluidic electrophoresis systems (e.g., Agilent Bioanalyzer).[6][7] The appearance of these specific fragments, in contrast to a generalized smear which would indicate non-specific RNA degradation, is a hallmark of RNase L activity.[6][7]
Q3: My negative control (untreated or mock-infected cells) shows rRNA degradation. What is the likely cause?
A3: rRNA degradation in a negative control sample is a common issue and typically points to one of the following:
-
RNase Contamination: RNases are ubiquitous and can be introduced from various sources, including skin, dust, and non-certified lab reagents.[9] It is crucial to maintain an RNase-free environment throughout the RNA extraction and analysis process.[9]
-
Endogenous RNase Activity: The starting biological material itself can contain endogenous RNases that become active upon cell lysis.[10] Using appropriate lysis buffers with RNase inhibitors is critical.[10]
-
Improper Sample Handling: Slow thawing of cell pellets or inadequate storage can lead to cell death and the release of endogenous RNases, causing RNA degradation before the extraction process begins.[10]
Q4: I don't see any rRNA degradation in my positive control or experimental samples where I expect RNase L to be active. What could be wrong?
A4: The absence of expected rRNA degradation can stem from several factors related to the RNase L activation pathway or the assay itself:
-
Inefficient RNase L Activation:
-
Viral Inhibition: Many viruses have evolved mechanisms to counteract the OAS/RNase L pathway.[4][6][7] For example, the influenza A virus NS1 protein can prevent RNase L activation.[6][7]
-
Insufficient dsRNA: The stimulus used to induce RNase L activation (e.g., viral infection, transfection with a dsRNA mimic like poly(I:C)) may not be potent enough to generate the threshold of 2-5A required for robust RNase L activation.[11]
-
Defective Upstream Signaling: The cell line being used might have defects in the interferon signaling pathway or lower expression of OAS genes, particularly OAS3, which is critical for RNase L activation in response to many viruses.[11]
-
-
Issues with the Assay:
-
Low RNase L Expression: The cell type under investigation may express low basal levels of RNase L.[1]
-
Presence of RNase L Inhibitors: The RNase L inhibitor (RLI) can block RNase L activity.[1][12]
-
Incorrect Assay Conditions: The in vitro assay conditions, if used, may not be optimal for RNase L activity.
-
Q5: How can I quantify the level of rRNA degradation?
A5: Quantification of rRNA degradation provides a more objective measure of RNase L activity than qualitative gel analysis alone. Common methods include:
-
RNA Integrity Number (RIN): Microfluidic electrophoresis systems, such as the Agilent Bioanalyzer, generate an RNA Integrity Number (RIN) which is an algorithm-based score from 1 to 10, where 10 represents intact RNA. A decrease in the RIN value correlates with increased RNA degradation.[11][13]
-
Densitometry: The band intensities of the 28S and 18S rRNA on a gel image can be quantified using image analysis software. A decrease in the intensity of these bands and an increase in the intensity of degradation products can be measured.
-
Quantitative PCR (qPCR): A qPCR-based method can be employed to quantify RNA integrity by comparing the amplification of short and long amplicons within a target RNA.[13]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the rRNA degradation assay for RNase L activity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Smearing of RNA in all lanes on the gel, including controls. | RNase contamination during RNA extraction or gel electrophoresis. | - Use certified RNase-free reagents and plasticware.- Wear gloves at all times.- Prepare fresh electrophoresis buffers with DEPC-treated water.- Decontaminate work surfaces and equipment.[9] |
| Poor quality starting material. | - Ensure rapid harvesting and processing of cells to minimize endogenous RNase activity.- Use a lysis buffer containing potent RNase inhibitors.[10] | |
| No rRNA degradation observed in positive control (e.g., poly(I:C) transfected cells). | Inefficient transfection of poly(I:C). | - Optimize the transfection protocol (reagent-to-poly(I:C) ratio, cell density).- Verify transfection efficiency using a reporter plasmid. |
| Cell line is unresponsive to poly(I:C). | - Use a cell line known to have a robust dsRNA response, such as A549 cells.[5][6] | |
| Insufficient incubation time. | - Perform a time-course experiment to determine the optimal time for observing rRNA degradation post-transfection. | |
| Variable rRNA degradation across replicates. | Inconsistent cell number or treatment application. | - Ensure accurate cell counting and seeding.- Apply treatments uniformly across all wells/dishes. |
| Differences in RNA extraction efficiency. | - Standardize the RNA extraction protocol for all samples. | |
| Distinct rRNA cleavage products are observed, but the pattern is different from the expected RNase L-mediated degradation. | Activation of other cellular RNases. | - Compare the degradation pattern to a known RNase L-mediated cleavage pattern from the literature.- Use RNase L knockout/knockdown cells as a negative control to confirm the specificity of the cleavage.[11][14] |
| The specific virus being studied induces a non-canonical rRNA cleavage pattern. | - Some viruses can induce rRNA cleavage through RNase L-independent mechanisms.[14] Further investigation may be required to identify the responsible nuclease. |
Experimental Protocols
Protocol 1: Induction of RNase L Activity in Cell Culture and Assessment of rRNA Degradation
This protocol describes the induction of RNase L in a human cell line (e.g., A549) using the synthetic dsRNA analog, poly(I:C), followed by analysis of rRNA integrity.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Poly(I:C) (high molecular weight)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent or other RNA extraction kit
-
Denaturing agarose gel electrophoresis system
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
RNase-free water
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection with poly(I:C): a. For each well, dilute 2 µg of poly(I:C) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted poly(I:C) and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Remove the culture medium from the cells and wash once with PBS. e. Add 800 µL of Opti-MEM to each well, followed by the 200 µL of poly(I:C)-lipid complex. f. Incubate the cells for 5-8 hours at 37°C in a CO2 incubator.[6][7]
-
RNA Extraction: a. After the incubation period, aspirate the transfection medium and wash the cells with PBS. b. Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and pipetting up and down to homogenize. c. Proceed with RNA extraction according to the manufacturer's protocol. d. Resuspend the final RNA pellet in 20-30 µL of RNase-free water.
-
Quantification and Quality Assessment of RNA: a. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Analysis of rRNA Degradation: a. Load 1-2 µg of total RNA per lane on a 1.2% denaturing agarose gel. b. Run the gel until the dye fronts have migrated an adequate distance. c. Stain the gel with ethidium bromide and visualize the RNA bands under UV light. d. Expected Result: In poly(I:C) treated samples, you should observe a decrease in the intensity of the 28S and 18S rRNA bands and the appearance of distinct lower molecular weight bands, indicative of RNase L-mediated cleavage. Control (mock-transfected) samples should show intact 28S and 18S rRNA bands.[6][7]
Visualizations
RNase L Activation Pathway
References
- 1. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]
- 3. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Antagonism of the OAS–RNase L Pathway [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 2′-5′ this compound/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of RNA integrity and its use for measurement of transcript number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNase L-Independent Specific 28S rRNA Cleavage in Murine Coronavirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Baculovirus Expression of OAS Proteins
Welcome to the technical support center for the baculovirus expression of Oligoadenylate Synthetase (OAS) proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful expression and purification of OAS family members in the baculovirus-insect cell system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the expression and purification of OAS proteins.
Q1: My OAS protein expression is very low or undetectable.
A1: Low protein yield is a common issue in baculovirus expression systems. Several factors could be contributing to this problem. Here are some potential causes and solutions:
-
Suboptimal Multiplicity of Infection (MOI): The ratio of virus to cells is critical. An MOI that is too low will result in a low percentage of infected cells, while an MOI that is too high can lead to rapid cell lysis and reduced protein production.
-
Solution: Perform a small-scale optimization experiment by infecting cells with a range of MOIs (e.g., 1, 5, 10) and analyze protein expression at different time points post-infection (e.g., 48, 72, 96 hours) to determine the optimal conditions for your specific OAS protein.
-
-
Incorrect Harvest Time: The peak of protein expression can vary depending on the specific OAS protein and the expression construct.
-
Solution: Conduct a time-course experiment to identify the optimal harvest time. Collect cell pellets and/or supernatant at various time points post-infection and analyze for your target protein by SDS-PAGE and Western blot.
-
-
Poor Quality Viral Stock: The titer and purity of your baculovirus stock are crucial for reproducible and high-level protein expression.
-
Solution: Ensure your bacmid DNA is of high quality and free of non-recombinant parental bacmid. It is also recommended to amplify your virus stock to a high titer (P2 or P3) and determine the viral titer accurately using methods like plaque assay or qPCR.
-
-
Codon Usage: The codon usage of your human OAS gene may not be optimal for expression in insect cells.
-
Solution: Consider codon-optimizing your OAS gene sequence for expression in Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi5) cells.
-
Q2: My OAS protein is insoluble and found in the cell pellet.
A2: Protein insolubility and aggregation are frequent challenges, especially for proteins that require specific folding conditions or post-translational modifications.
-
Improper Folding: OAS proteins, like many enzymes, require correct folding for solubility and activity. Overexpression in a heterologous system can overwhelm the cellular folding machinery.
-
Solution:
-
Lower Expression Temperature: Reduce the incubation temperature to 20-24°C after viral infection. This can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression of Chaperones: Co-infecting with a baculovirus expressing molecular chaperones, such as calreticulin, can assist in the proper folding of your OAS protein.[1][2]
-
-
-
Lack of Required Post-Translational Modifications (PTMs): Some OAS proteins require specific PTMs for their stability and function.
-
Solution: Ensure you are using an appropriate insect cell line that can perform the necessary modifications. For example, OAS2 requires glycosylation for its activity.[3] If specific modifications like prenylation are required (as for OAS1 p46), the insect cell system may not be able to perform them, and this could lead to mislocalization and aggregation.[4][5][6]
-
-
Lysis Buffer Composition: The buffer used to lyse the cells can significantly impact protein solubility.
-
Solution: Screen different lysis buffers with varying pH, salt concentrations, and detergents. The addition of glycerol (B35011) (10-20%) can also help to stabilize the protein.
-
Q3: My purified OAS protein is not enzymatically active.
A3: The lack of enzymatic activity can be due to several factors, from improper folding to the absence of essential co-factors or post-translational modifications.
-
Incorrect Folding: As mentioned above, proper folding is essential for the catalytic activity of OAS enzymes.
-
Solution: Refer to the solutions for insolubility, such as lowering the expression temperature and co-expressing chaperones.
-
-
Missing Post-Translational Modifications: This is a critical consideration for some OAS family members.
-
OAS2 Inactivity: Recombinant OAS2 expressed in bacteria is inactive due to the lack of glycosylation. Similarly, inhibiting glycosylation in insect cells results in an inactive protein.[3] Ensure your expression and purification conditions preserve these modifications.
-
-
Purification Artifacts: The purification process itself can lead to protein denaturation and loss of activity.
-
Solution: Perform all purification steps at 4°C. Include stabilizing agents like glycerol in your buffers. Avoid harsh elution conditions and consider using affinity tags that allow for gentle elution, such as a FLAG-tag or a His-tag with a TEV protease cleavage site.
-
Q4: I am having trouble purifying my secreted, His-tagged OAS protein.
A4: The composition of insect cell culture media can interfere with His-tag purification.
-
Media Components: Insect cell media often have a slightly acidic pH (around 6.2) and contain components like histidine and other chelating agents that can interfere with the binding of the His-tagged protein to the nickel resin.
-
Solution: Before loading onto the Ni-NTA column, adjust the pH of the culture supernatant to 7.5-8.0 and add imidazole (B134444) to a final concentration of 10-20 mM to reduce non-specific binding. Dialysis or buffer exchange of the supernatant into a suitable binding buffer is highly recommended.
-
Quantitative Data Summary
The following table summarizes typical expression levels and key parameters for OAS proteins in the baculovirus system. Please note that these values can vary significantly depending on the specific construct, cell line, and experimental conditions.
| Protein | Expression System | Typical Yield | Optimal MOI | Optimal Harvest Time (post-infection) | Reference |
| Human OAS3 | Baculovirus-infected Sf9 cells | ~0.9 mg/L | 2 | 48 hours | [7] |
| General Recombinant Proteins | Baculovirus-infected Sf9 cells | 1-500 mg/L | 1-10 | 48-96 hours | |
| General Recombinant Proteins | Baculovirus-infected Tni (Hi5) cells | Often higher than Sf9 cells | 1-10 | 48-72 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the baculovirus expression of OAS proteins.
Protocol 1: Generation of Recombinant Baculovirus
This protocol outlines the steps for generating a recombinant baculovirus using the popular Bac-to-Bac® system.
-
Subcloning of OAS Gene into pFastBac™ Vector:
-
Clone your human OAS cDNA into the pFastBac™ vector under the control of the polyhedrin promoter.
-
Incorporate an affinity tag (e.g., N-terminal 6xHis or FLAG-tag) to facilitate purification.
-
Verify the construct by restriction digest and DNA sequencing.
-
-
Transformation of DH10Bac™ E. coli:
-
Transform the recombinant pFastBac™-OAS plasmid into competent DH10Bac™ E. coli.
-
Plate the transformation mixture on LB agar (B569324) plates containing kanamycin, gentamicin, tetracycline, Bluo-gal, and IPTG.
-
Incubate at 37°C for 48 hours.
-
-
Selection of Recombinant Bacmids:
-
Select white colonies, as these contain the recombinant bacmid where the lacZα gene has been disrupted by the transposition of the pFastBac™-OAS construct. Blue colonies contain the non-recombinant bacmid.
-
Inoculate a white colony into liquid LB medium with the appropriate antibiotics and grow overnight.
-
-
Isolation of Recombinant Bacmid DNA:
-
Isolate the high molecular weight bacmid DNA using a plasmid midiprep or maxiprep kit. It is crucial to handle the DNA gently to avoid shearing.
-
Verify the presence of the OAS gene in the bacmid by PCR using gene-specific primers.
-
-
Transfection of Insect Cells:
-
Seed Sf9 cells in a 6-well plate at a density of 0.5 x 10^6 cells/well.
-
Prepare the transfection complex by mixing the bacmid DNA with a suitable transfection reagent (e.g., Cellfectin® II) in serum-free medium.
-
Incubate the complex at room temperature for 30 minutes.
-
Add the transfection complex to the cells and incubate at 27°C for 5-7 days.
-
Monitor the cells for signs of infection (e.g., increased cell size, granularity, and cell lysis).
-
-
Harvest and Amplification of Viral Stock (P1):
-
Harvest the supernatant containing the P1 viral stock.
-
To generate a higher titer P2 stock, infect a larger culture of Sf9 cells at a low MOI (e.g., 0.1) with the P1 stock and incubate for 3-5 days.
-
Harvest the P2 supernatant and determine the viral titer. This stock can be used for protein expression experiments.
-
Protocol 2: Expression and Purification of His-tagged Human OAS3 from Sf9 Cells
This protocol is adapted from a published study on the expression of human OAS3.[7]
-
Expression of OAS3:
-
Grow Sf9 cells in suspension culture to a density of 2 x 10^6 cells/mL.
-
Infect the cells with the recombinant baculovirus encoding His-tagged OAS3 at an MOI of 2.
-
Incubate the culture at 27°C with shaking for 48 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, with protease inhibitors).
-
Disrupt the cells using a homogenizer.
-
Clarify the lysate by centrifugation at 6,500 x g for 15 minutes, followed by ultracentrifugation at 125,000 x g for 1 hour to pellet the membranes.
-
-
Affinity Purification:
-
Solubilize the membrane pellet in a buffer containing detergent (e.g., DDM).
-
Load the solubilized protein onto a cobalt affinity resin (TALON®).
-
Wash the resin extensively with a wash buffer containing a low concentration of imidazole (e.g., 10 mM).
-
Elute the His-tagged OAS3 with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Size Exclusion Chromatography (SEC):
-
For further purification, load the eluted protein onto a size exclusion chromatography column to separate the monomeric, active protein from aggregates.
-
The expected yield of pure OAS3 is approximately 0.9 mg per liter of culture.[7]
-
Protocol 3: Enzymatic Activity Assay for OAS Proteins
This assay measures the ability of OAS proteins to synthesize 2'-5' oligoadenylates (2-5A) from ATP in the presence of a dsRNA activator.[2]
-
Reaction Setup:
-
Prepare a 5x OAS buffer (20 mM Tris-HCl, pH 7.5, 75 mM magnesium acetate, 1 mM DTT, 0.2 mM EDTA, 0.5 mg/mL BSA, and 10% glycerol).
-
In a reaction tube, mix:
-
4 µL of 5x OAS buffer
-
4 µL of purified OAS protein (at a known concentration)
-
4 µL of poly(I:C) (a synthetic dsRNA analog, e.g., 100 µg/mL)
-
4 µL of 4 mM ATP (spiked with α-³²P-labeled ATP)
-
4 µL of nuclease-free water
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Analysis of 2-5A Products:
-
Stop the reaction by adding EDTA.
-
Analyze the reaction products by thin-layer chromatography (TLC) or denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography to visualize the radiolabeled 2-5A products of varying lengths.
-
Visualizations
OAS Signaling Pathway
Caption: The OAS-RNase L and OASL antiviral signaling pathways.
Baculovirus Expression Workflow
Caption: General workflow for OAS protein expression using the baculovirus system.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common OAS expression issues.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endomembrane targeting of human OAS1 p46 augments antiviral activity | eLife [elifesciences.org]
- 5. uniprot.org [uniprot.org]
- 6. Resurrection of 2′-5′-oligoadenylate synthetase 1 (OAS1) from the ancestor of modern horseshoe bats blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Unveiling the Antiviral Gatekeeper: An In Vivo Validation of OASL's Dual-Faceted Activity
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of innate immunity is paramount in the quest for novel antiviral therapies. This guide provides a comprehensive comparison of the in vivo antiviral activity of the 2'-5'-oligoadenylate synthetase-like (OASL) protein against both RNA and DNA viruses. Through a meticulous review of experimental data, we objectively compare the in vivo performance of OASL with established antiviral alternatives and detail the underlying molecular pathways and experimental methodologies.
OASL has emerged as a critical player in the host's first line of defense against viral pathogens. Unlike its canonical OAS family members, human OASL lacks enzymatic activity. Instead, it employs a fascinating dual strategy to combat viral threats. Against RNA viruses, OASL acts as a potent antiviral enhancer of the RIG-I signaling pathway. Conversely, in the face of DNA virus infection, it paradoxically curtails the immune response by inhibiting the cGAS-STING pathway. This guide delves into the in vivo evidence that substantiates these opposing roles, offering a clear perspective on OASL's potential as a therapeutic target.
Comparative In Vivo Efficacy of OASL
The antiviral and proviral activities of OASL have been predominantly studied in vivo using mouse models, specifically through the genetic ablation of Oasl2, the functional ortholog of human OASL. These studies provide compelling evidence of OASL's differential role in controlling viral infections.
RNA Virus Challenge: Vesicular Stomatitis Virus (VSV)
In models of RNA virus infection, the absence of Oasl2 significantly impairs the host's ability to control viral replication. This is starkly demonstrated in studies using Vesicular Stomatitis Virus (VSV), a well-characterized neurotropic RNA virus.
| Treatment Group | Animal Model | Virus | Key Findings | Reference |
| Wild-Type (WT) Mice | C57BL/6 | VSV | Controlled viral replication in the brain. | [1] |
| Oasl2 Knockout (Oasl2-/-) Mice | C57BL/6 | VSV | Increased VSV replication in the brain and olfactory bulbs. | [1] |
| Ribavirin (B1680618) Treatment | C57BL/6 suckling and adult mice | Foot-and-Mouth Disease Virus (FMDV) | Significant reduction in viral titer (1000 to 10,000-fold) in blood and other organs. 100% protection in suckling mice. | [2] |
| Ribavirin Treatment | C57BL/6 mice | Punta Toro virus (PTV) | Effective at doses as low as 6.3 mg/kg per day when administered orally. | [3] |
Oasl2 knockout mice exhibit heightened susceptibility to VSV infection, with increased viral loads observed in the central nervous system.[1] In contrast, treatment with the broad-spectrum antiviral drug ribavirin has shown significant efficacy in reducing viral replication and mortality in mouse models of other RNA virus infections, highlighting a potential benchmark for antiviral effectiveness.[2][3]
DNA Virus Challenge: Vaccinia Virus (VV)
The role of OASL in DNA virus infections is dramatically inverted. Studies using Vaccinia Virus (VV), a member of the poxvirus family, reveal that the absence of Oasl2 enhances the host's antiviral response.
| Treatment Group | Animal Model | Virus | Key Findings | Reference |
| Wild-Type (WT) Mice | C57BL/6 | Vaccinia Virus (VV) | Susceptible to lethal infection with high viral loads in the lungs. | [1][4] |
| Oasl2 Knockout (Oasl2-/-) Mice | C57BL/6 | Vaccinia Virus (VV) | Reduced viral replication and spread in the lungs, leading to decreased pathogenesis and weight loss. | [1] |
| Cidofovir (B1669016) Treatment | BALB/c mice | Vaccinia Virus (VV) | Single intraperitoneal injections of 30 and 100 mg/kg led to 90-100% survival. Reduced lung and snout virus titers by 20- and 8-fold, respectively. | [5] |
| Cidofovir Treatment | BALB/c mice | Vaccinia Virus (WR strain) | Subcutaneous injections of 30 or 100 mg/kg/day reduced mortality by 60-100%. Lung virus titers were reduced by up to 10-fold. | [4] |
The absence of Oasl2 in mice leads to a more robust control of Vaccinia virus replication, associated with a stronger induction of the type I interferon response.[1] This is in contrast to the proviral effect of OASL in this context. As a point of comparison, the antiviral drug cidofovir has demonstrated high efficacy in treating lethal vaccinia virus infections in mice, significantly reducing mortality and viral titers in various organs.[4][5][6][7][8]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key in vivo experiments cited.
In Vivo Vesicular Stomatitis Virus (VSV) Infection Model
-
Animal Model: 4 to 6-week-old wild-type C57BL/6 and Oasl2-/- mice.[1]
-
Virus: VSV-GFP (a recombinant VSV expressing Green Fluorescent Protein).
-
Infection Protocol:
-
Anesthetize mice.
-
Intranasally infect mice with 2 x 10^5 plaque-forming units (PFU) of VSV-GFP in a total volume of 20 µl.[1]
-
-
Assessment of Antiviral Activity:
-
Viral Load in the Brain: At 4 days post-infection, harvest brains and olfactory bulbs.[1] Quantify VSV transcripts from tissue homogenates using RT-qPCR.[1] Viral titers can also be determined by plaque assay on Vero cells.
-
Immunohistochemistry: Analyze brain sections for GFP expression to visualize viral spread.[1]
-
Survival Studies: Monitor mice daily for signs of disease and mortality for a predefined period.
-
In Vivo Vaccinia Virus (VV) Infection Model
-
Animal Model: 4 to 6-week-old wild-type C57BL/6 and Oasl2-/- mice.[1]
-
Virus: VV-Luc (a recombinant VV expressing luciferase).
-
Infection Protocol:
-
Anesthetize mice.
-
Intranasally infect mice with 2 x 10^4 PFU of VV-Luc.[1]
-
-
Assessment of Antiviral Activity:
-
Viral Load and Spread: Quantify viral replication and spread on indicated days by whole-animal bioluminescence imaging.[1] Harvest lungs and other organs to determine viral titers by plaque assay.
-
Pathogenesis: Monitor body weight loss daily.[1]
-
Survival Studies: Record mortality over the course of the experiment.
-
Interferon Response: Measure IFN-α and IFN-β mRNA levels in bronchoalveolar lavage (BAL) fluid cells using RT-qPCR.[1]
-
Plaque Assay for Viral Titer Quantification
-
Prepare serial dilutions of tissue homogenates.
-
Infect confluent monolayers of Vero cells (for VSV and VV) with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing agarose (B213101) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the plaques to calculate the viral titer in plaque-forming units per gram (PFU/g) of tissue.
Interferon-Beta (IFN-β) ELISA
-
Homogenize tissue samples in an appropriate lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Use a commercial mouse IFN-β ELISA kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse IFN-β.
-
Add tissue homogenate samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β based on a standard curve.
Signaling Pathways and Molecular Mechanisms
The dual functionality of OASL is orchestrated through its interaction with distinct innate immune signaling pathways.
OASL-Mediated Enhancement of RIG-I Signaling (RNA Viruses)
Against RNA viruses, OASL functions as a critical amplifier of the RIG-I-mediated antiviral response.
Caption: OASL enhances RIG-I signaling against RNA viruses.
Upon recognition of viral RNA, RIG-I undergoes a conformational change.[9][10][11][12][13] OASL interacts with RIG-I, mimicking polyubiquitin (B1169507) and enhancing its activation, leading to downstream signaling through MAVS.[9][10][11][12][13] This culminates in the activation of transcription factors IRF3 and IRF7, and the subsequent production of type I interferons, which establish an antiviral state.[9][10][11][12][13]
OASL-Mediated Inhibition of cGAS-STING Signaling (DNA Viruses)
In the context of DNA virus infection, OASL switches its allegiance and acts as a negative regulator of the cGAS-STING pathway.
Caption: OASL inhibits cGAS-STING signaling against DNA viruses.
Cytosolic viral DNA is detected by cGAS, which then synthesizes the second messenger cGAMP.[1][14][15][16][17] OASL directly binds to and inhibits the enzymatic activity of cGAS, thereby reducing cGAMP production.[1][14][15][16][17] This dampens the activation of STING and the downstream signaling cascade that leads to IRF3 activation and type I interferon production.[1][14][15][16][17]
Conclusion
The in vivo validation of OASL's antiviral activity reveals a sophisticated and context-dependent role in innate immunity. Its ability to enhance the anti-RNA virus response while dampening the anti-DNA virus response positions OASL as a fascinating and complex regulator of host defense. For researchers and drug development professionals, this dual functionality presents both challenges and opportunities. Targeting the OASL-RIG-I interaction could be a viable strategy to boost antiviral responses against RNA viruses. Conversely, inhibiting the OASL-cGAS interaction might be beneficial in scenarios where an overactive immune response to DNA is detrimental. The experimental data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of modulating OASL activity. As our understanding of these intricate molecular interactions deepens, so too will our ability to harness the power of the innate immune system to combat viral diseases.
References
- 1. Oligoadenylate synthetases family protein OASL inhibits DNA sensor cGAS activity during DNA virus infection to limit interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribavirin as a curative and prophylactic agent against foot and mouth disease virus infection in C57BL/6 suckling and adult mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Phlebovirus inhibition by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of lethal vaccinia virus respiratory infections in mice with cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of four antiviral substances on lethal vaccinia virus (IHD strain) respiratory infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Multiple- or Single-Dose Cidofovir against Vaccinia and Cowpox Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Effects of cidofovir on the pathogenesis of a lethal vaccinia virus respiratory infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. OASL – a new player in controlling antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms for the Adaptive Switching Between the OAS/RNase L and OASL/RIG-I Pathways in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. geneonline.com [geneonline.com]
- 16. Interactome and proteome dynamics uncover immune modulatory associations of the pathogen sensing factor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of OAS1 and OAS3
For Researchers, Scientists, and Drug Development Professionals
The 2'-5'-oligoadenylate synthetase (OAS) family of enzymes, comprising OAS1, OAS2, and OAS3, are critical players in the innate immune response to viral infections. Activated by viral double-stranded RNA (dsRNA), these enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication. While both OAS1 and OAS3 perform the same fundamental function, they exhibit distinct differences in their substrate specificity, kinetics, and the nature of their enzymatic products. This guide provides an objective comparison of OAS1 and OAS3, supported by experimental data, to aid researchers in understanding their unique roles and in the development of targeted antiviral therapies.
Key Differences in Substrate Specificity and Enzymatic Activity
OAS1 and OAS3 display notable variations in their preference for dsRNA activators and their catalytic efficiency with ATP. Furthermore, the 2-5A oligomers they produce differ in length, which has significant implications for the downstream activation of RNase L.
Double-Stranded RNA (dsRNA) Activation
A primary distinction between OAS1 and OAS3 lies in their sensitivity to and preference for dsRNA activators. OAS3 is significantly more sensitive to dsRNA, being activated by much lower concentrations compared to OAS1.[1][2] This heightened sensitivity is attributed to its higher affinity for dsRNA.[2]
Structurally, OAS1 is a smaller enzyme that can be activated by shorter dsRNA molecules, with a minimum length requirement of approximately 18 base pairs.[3][4] In contrast, OAS3, a larger protein with three OAS domains, preferentially binds to and is more potently activated by longer dsRNA molecules, typically greater than 50 base pairs in length.[1][3][4] This suggests that OAS3 may be specialized for recognizing longer viral replication intermediates.
ATP Substrate Utilization and Catalytic Efficiency
2'-5'-Oligoadenylate (2-5A) Product Specificity
The length of the 2-5A oligomers produced by OAS enzymes is a critical determinant of their ability to activate RNase L. OAS3 synthesizes significantly longer 2-5A products compared to OAS1.[1][6] These longer oligoadenylates are more potent activators of RNase L, leading to a more robust antiviral response.[1] Experimental data shows that while OAS1 predominantly produces dimers and trimers of 2-5A, OAS3 can generate a broader range of longer oligomers.[6]
Quantitative Data Summary
The following table summarizes the key quantitative differences in the substrate specificity and enzymatic activity of OAS1 and OAS3 based on available experimental data.
| Parameter | OAS1 | OAS3 | Reference(s) |
| dsRNA Activator | |||
| Minimum Length Requirement | ≥ 18 bp | > 50 bp | [3][4] |
| Relative Affinity/Sensitivity | Lower affinity; requires higher concentrations for activation | Higher affinity; activated by 1,000-10,000 times lower concentrations than pOAS1 | [1][2][6] |
| ATP Substrate | |||
| K1/2 (Km) for ATP (human) | 1.5 µM | Not Reported | [5] |
| kcat (human) | 2.66 s⁻¹ | 13 s⁻¹ | [5][6] |
| kcat (porcine) | 9 s⁻¹ | - | [6] |
| 2-5A Product | |||
| Predominant Length | Shorter oligomers (dimers, trimers) | Longer oligomers | [1][6] |
Signaling Pathway and Experimental Workflows
The activation of the OAS/RNase L pathway is a critical component of the innate antiviral response. The distinct substrate specificities of OAS1 and OAS3 influence their roles within this pathway.
OAS/RNase L Signaling Pathway
The following diagram illustrates the central role of OAS1 and OAS3 in the dsRNA-mediated activation of RNase L.
Caption: OAS1 and OAS3 signaling pathway.
Experimental Workflow for Comparing OAS Activity
A common experimental approach to compare the enzymatic activity of OAS1 and OAS3 involves recombinant protein expression, purification, and subsequent in vitro activity assays.
References
- 1. OAS1 and OAS3 negatively regulate the expression of chemokines and interferon-responsive genes in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Length dependent activation of OAS proteins by dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RNase L-Dependent and -Independent Antiviral Mechanisms of OAS
For Researchers, Scientists, and Drug Development Professionals
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are crucial players in the innate immune response to viral infections. Upon detecting viral double-stranded RNA (dsRNA), OAS proteins trigger antiviral pathways. These defense mechanisms can be broadly categorized into two main arms: the canonical RNase L-dependent pathway and the more recently elucidated RNase L-independent pathways. This guide provides a comprehensive comparison of these mechanisms, supported by experimental data, detailed protocols for key assays, and visual representations of the signaling cascades.
RNase L-Dependent Antiviral Mechanism: The Canonical Pathway
The classical antiviral action of OAS proteins is mediated through the activation of RNase L, a latent endoribonuclease. This pathway is a potent cellular defense strategy that leads to the degradation of both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.[1][2]
Signaling Pathway
The RNase L-dependent pathway is initiated by the recognition of viral dsRNA by OAS proteins. This binding event activates OAS to synthesize 2',5'-linked oligoadenylates (2-5A).[1][2] These 2-5A molecules then act as second messengers, binding to and activating RNase L. Activated RNase L, in turn, cleaves single-stranded RNA, leading to a global shutdown of protein synthesis and ultimately inducing apoptosis in the infected cell.[1][2][3]
References
A Head-to-Head Comparison: The 2-5A and cGAS-STING Innate Immunity Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of innate immunity, the 2-5A and cGAS-STING pathways stand as two crucial sentinels against viral and cellular threats. While both are pivotal in orchestrating an effective immune response, they operate through distinct mechanisms, recognize different molecular patterns, and elicit unique downstream effects. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies, to aid researchers in their study and therapeutic targeting.
At a Glance: Key Distinctions
| Feature | 2-5A Pathway | cGAS-STING Pathway |
| Primary Activator | Double-stranded RNA (dsRNA) | Cytosolic double-stranded DNA (dsDNA) |
| Primary Sensor | Oligoadenylate Synthetases (OAS) | Cyclic GMP-AMP Synthase (cGAS) |
| Second Messenger | 2',5'-oligoadenylates (2-5A) | Cyclic GMP-AMP (cGAMP) |
| Primary Effector | RNase L | STING (Stimulator of Interferon Genes) |
| Downstream Signaling | RNA degradation | IRF3/NF-κB activation, Type I Interferon production |
| Primary Outcome | Inhibition of protein synthesis, apoptosis | Antiviral state, inflammation |
Signaling Cascades: A Visual Breakdown
To better understand the intricacies of each pathway, the following diagrams illustrate their respective signaling cascades.
Quantitative Comparison of Pathway Activation
While direct comparative studies simultaneously quantifying the activation of both pathways are limited, we can infer a comparative overview from existing data on their individual components. The following table summarizes key quantitative parameters.
| Parameter | 2-5A Pathway | cGAS-STING Pathway | Supporting Evidence |
| Sensor Activation Trigger | dsRNA (typically >30 bp) | dsDNA (typically >40 bp) | Structural and biochemical studies of OAS and cGAS have defined their nucleic acid binding preferences.[1][2] |
| Second Messenger Production Rate | Variable, dependent on OAS isoform and dsRNA concentration. | Generally rapid upon dsDNA binding. | In vitro enzyme kinetics show efficient cGAMP synthesis by cGAS.[3] |
| Second Messenger Concentration | Picomolar to nanomolar range. | Nanomolar to micromolar range. | Mass spectrometry-based quantification has revealed the typical intracellular concentrations of 2-5A and cGAMP.[4] |
| Effector Activation Affinity | RNase L binds 2-5A with high affinity (nanomolar range). | STING binds cGAMP with high affinity (nanomolar range). | Biochemical binding assays have determined the dissociation constants (Kd) for these interactions.[5] |
| Downstream Signal Amplification | Catalytic degradation of multiple RNA molecules by one activated RNase L molecule. | Transcriptional amplification of hundreds of interferon-stimulated genes (ISGs). | The enzymatic nature of RNase L and the transcriptional cascade initiated by IRF3/NF-κB are well-established amplification mechanisms.[6][7] |
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of the 2-5A and cGAS-STING pathways, the following experimental workflow is proposed.
Detailed Methodologies
1. Cell Culture and Stimulation:
-
Cell Lines: Use cell lines known to have functional 2-5A and cGAS-STING pathways, such as A549 (human lung carcinoma) or THP-1 (human monocytic) cells.
-
Stimulation:
-
2-5A Pathway Activation: Transfect cells with polyinosinic:polycytidylic acid (poly I:C), a synthetic analog of dsRNA.
-
cGAS-STING Pathway Activation: Transfect cells with herring testis DNA (htDNA) or other immunostimulatory dsDNA.
-
Controls: Include mock-transfected and untreated cells as negative controls.
-
2. Quantification of Second Messengers (2-5A and cGAMP):
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification.[4][8]
-
Protocol Outline:
-
Harvest cell pellets at various time points post-stimulation.
-
Perform metabolite extraction using a methanol/acetonitrile/water solution.
-
Separate metabolites using reverse-phase HPLC.
-
Detect and quantify 2-5A and cGAMP using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
3. Assessment of Effector Activation:
-
RNase L Activity Assay:
-
Method: Monitor the degradation of ribosomal RNA (rRNA) as a readout of RNase L activity.
-
Protocol Outline:
-
Extract total RNA from stimulated cells.
-
Analyze RNA integrity using a bioanalyzer.
-
Cleavage of 28S and 18S rRNA into specific cleavage products indicates RNase L activation.
-
-
-
IRF3/STING Phosphorylation Assay:
-
Method: Western blotting or ELISA can be used to detect the phosphorylated, active forms of STING and IRF3.
-
Protocol Outline (Western Blot):
-
Prepare whole-cell lysates from stimulated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STING (e.g., at Ser366) and phosphorylated IRF3 (e.g., at Ser396).
-
Use antibodies against total STING and total IRF3 for normalization.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
4. Gene Expression Analysis:
-
Method: Quantitative reverse transcription PCR (RT-qPCR) or RNA sequencing (RNA-seq) can be used to measure the expression of downstream target genes.
-
Protocol Outline (RT-qPCR):
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using primers for key target genes:
-
2-5A Pathway: OAS1, OAS2, OAS3, RNASEL.
-
cGAS-STING Pathway: IFNB1, CXCL10, ISG15.
-
-
Normalize expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
Concluding Remarks
The 2-5A and cGAS-STING pathways represent two distinct yet complementary arms of the innate immune system. While the 2-5A pathway primarily induces a state of translational arrest and apoptosis through RNA degradation, the cGAS-STING pathway orchestrates a broader antiviral and inflammatory response through the production of type I interferons and other cytokines. A thorough understanding of their unique and overlapping functions is critical for the development of novel therapeutics that can selectively modulate these pathways for the treatment of infectious diseases, autoimmune disorders, and cancer. The experimental framework provided here offers a starting point for researchers to conduct direct comparative studies and further elucidate the intricate interplay between these two vital defense mechanisms.
References
- 1. OAS proteins and cGAS: unifying concepts in sensing and responding to cytosolic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of Human RNase L Reveals the Basis for Regulated RNA Decay in the IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Interaction: A Comparative Guide to the Validation of OASL's Engagement with cGAS
For Immediate Release
This guide provides a comprehensive comparison of experimental data validating the interaction between Oligoadenylate Synthetase-like (OASL) protein and Cyclic GMP-AMP Synthase (cGAS). Designed for researchers, scientists, and drug development professionals, this document outlines the key methodologies and presents quantitative data to objectively assess the functional consequences of this protein-protein interaction.
Executive Summary
OASL has been identified as a crucial negative regulator of the cGAS-STING signaling pathway, a cornerstone of the innate immune response to cytosolic DNA. Experimental evidence robustly demonstrates a direct physical interaction between OASL and cGAS, leading to the inhibition of cGAS enzymatic activity. This guide will delve into the validation of this interaction, presenting a comparative analysis of systems with and without functional OASL to highlight its impact on antiviral and anti-tumor immunity.
Data Presentation: Quantifying the OASL-cGAS Interaction
The following tables summarize the key quantitative findings from studies validating the interaction between OASL and cGAS.
| Experiment | Metric | Control (Wild-Type) | OASL Knockout/Deficient | Reference |
| DNA Virus Replication | Viral Titer (e.g., Vaccinia Virus) | Higher | Significantly Reduced | [1][2] |
| Type I Interferon (IFN) Production | IFN-β levels post-infection | Lower | Significantly Increased | [1][2] |
| cGAMP Production | cGAMP concentration | Lower | Significantly Higher | [1][3] |
| cGAS Enzymatic Activity (in vitro) | IC50 of OASL on cGAS | 0.38 (molar ratio of OASL:cGAS) | N/A | [1] |
| Interaction Validation Method | Result | Conclusion | Reference |
| Co-immunoprecipitation (Co-IP) | OASL specifically co-immunoprecipitates with cGAS. | Direct physical interaction between OASL and cGAS in a cellular context. | [1][4][5] |
| In vitro Pull-down Assay | Purified OASL is pulled down with purified cGAS. | Direct physical interaction independent of other cellular factors. | [1] |
| Enzyme Kinetics | Non-competitive inhibition of cGAS by OASL. | OASL binds to a site on cGAS distinct from the substrate-binding site to inhibit its activity. | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Co-Immunoprecipitation (Co-IP) to Detect in vivo Interaction
Objective: To determine if OASL and cGAS interact within a cellular environment.
Methodology:
-
HEK293T cells are co-transfected with plasmids expressing V5-tagged OASL and FLAG-tagged cGAS.
-
After 24-48 hours, cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is incubated with an anti-FLAG antibody overnight at 4°C to immunoprecipitate cGAS and its binding partners.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed several times to remove non-specific binders.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is immunoblotted with anti-V5 and anti-FLAG antibodies to detect OASL and cGAS, respectively. A successful co-immunoprecipitation is indicated by the presence of a V5-OASL band in the FLAG-cGAS immunoprecipitate.[1]
In vitro cGAS Activity Assay
Objective: To quantify the inhibitory effect of OASL on the enzymatic activity of cGAS.
Methodology:
-
Purified recombinant cGAS and OASL proteins are used.
-
The reaction is set up in a buffer containing ATP, GTP, and a DNA agonist (e.g., herring testis DNA).
-
Purified cGAS is added to the reaction mixture.
-
Increasing concentrations of purified OASL are added to different reaction tubes.
-
The reactions are incubated at 37°C for a defined period (e.g., 1 hour).
-
The reaction is stopped, and the produced cGAMP is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of OASL that inhibits 50% of cGAS activity (IC50) is calculated to determine the inhibitory potency.[1]
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental logic.
Caption: The OASL-cGAS signaling pathway.
Caption: Workflow for Co-Immunoprecipitation.
Concluding Remarks
The validation of the OASL-cGAS interaction provides a clear example of the intricate regulatory mechanisms governing innate immunity. The presented data and methodologies offer a robust framework for understanding how OASL functions as a negative feedback regulator of the cGAS-STING pathway. This knowledge is critical for the development of novel therapeutic strategies targeting this axis in the context of viral infections, autoimmune diseases, and cancer immunotherapy. The context-dependent role of OASL, which can also enhance RIG-I signaling in response to RNA viruses, underscores the complexity of these interactions and highlights the need for further research to fully elucidate its multifaceted functions.[1][6] Recent studies have also begun to explore the role of OASL in modulating the immune response to chemotherapy, suggesting that targeting the OASL-cGAS interaction could enhance the efficacy of anti-cancer treatments.[4][5][7]
References
- 1. This compound synthetases family protein OASL inhibits DNA sensor cGAS activity during DNA virus infection to limit interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Synthetase-Family Protein OASL Inhibits Activity of the DNA Sensor cGAS during DNA Virus Infection to Limit Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic DNA sensing by cGAS: regulation, function, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. OASL1-Mediated Inhibition of Type I IFN Reduces Influenza A Infection-Induced Airway Inflammation by Regulating ILC2s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneonline.com [geneonline.com]
A Comparative Analysis of OAS Gene Regulation by Different Interferons
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Interferon-Mediated OAS Gene Induction
The 2'-5'-oligoadenylate synthetase (OAS) gene family, comprising OAS1, OAS2, OAS3, and OASL, is a critical component of the innate immune response to viral infections. The expression of these genes is predominantly regulated by interferons (IFNs), a family of cytokines that play a central role in orchestrating antiviral defenses. Understanding the nuances of how different interferons—Type I (IFN-α, IFN-β), Type II (IFN-γ), and Type III (IFN-λ)—modulate the expression of OAS genes is crucial for the development of effective antiviral therapeutics and for dissecting the complexities of the host-pathogen interface. This guide provides a comparative analysis of OAS gene regulation by these distinct interferon types, supported by experimental data and detailed methodologies.
Quantitative Analysis of OAS Gene Induction
The induction of OAS gene expression by different interferons varies in magnitude, kinetics, and cell-type specificity. The following tables summarize quantitative data on the fold induction of human OAS family genes in response to stimulation with different interferons in various cell lines.
Table 1: Fold Induction of OAS Gene Expression by Type I Interferons in A549 Lung Carcinoma Cells
| Gene | Interferon | Concentration (IU/mL) | 4 hours | 20 hours | 48 hours |
| OASL | IFN-α2 | 10 | ~5 | ~15 | ~10 |
| 100 | ~15 | ~40 | ~25 | ||
| 500 | ~20 | ~50 | ~30 | ||
| IFN-β | 10 | ~10 | ~30 | ~20 | |
| 100 | ~25 | ~60 | ~40 | ||
| 500 | ~30 | ~70 | ~50 | ||
| OAS1 | IFN-α2 | 10 | ~2 | ~8 | ~5 |
| 100 | ~5 | ~20 | ~15 | ||
| 500 | ~8 | ~25 | ~20 | ||
| IFN-β | 10 | ~4 | ~15 | ~10 | |
| 100 | ~10 | ~40 | ~30 | ||
| 500 | ~15 | ~50 | ~40 | ||
| OAS2 | IFN-α2 | 10 | ~3 | ~10 | ~8 |
| 100 | ~8 | ~25 | ~20 | ||
| 500 | ~12 | ~35 | ~25 | ||
| IFN-β | 10 | ~6 | ~20 | ~15 | |
| 100 | ~15 | ~50 | ~40 | ||
| 500 | ~20 | ~60 | ~50 | ||
| OAS3 | IFN-α2 | 10 | ~2 | ~5 | ~3 |
| 100 | ~4 | ~15 | ~10 | ||
| 500 | ~6 | ~20 | ~15 | ||
| IFN-β | 10 | ~3 | ~10 | ~8 | |
| 100 | ~8 | ~25 | ~20 | ||
| 500 | ~10 | ~30 | ~25 |
Data is approximated from graphical representations in the cited literature and presented as fold increase relative to untreated cells.
Table 2: Fold Induction of OAS Gene Expression by Type I and Type III Interferons in HepG2 Hepatocellular Carcinoma Cells [1]
| Gene | Interferon | Concentration | Time | Fold Induction |
| OASL | IFN-α | 1000 U/mL | 20 hours | ~12 |
| IFN-λ | 200 ng/mL | 20 hours | ~15 | |
| OAS1 | IFN-α | 1000 U/mL | 20 hours | ~4 |
| IFN-λ | 200 ng/mL | 20 hours | ~5 |
Data is approximated from graphical representations in the cited literature and presented as mean fold induction.[1]
Signaling Pathways of Interferon-Mediated OAS Gene Induction
The induction of OAS genes by interferons is primarily mediated through the JAK-STAT signaling pathway. While Type I and Type III interferons utilize similar downstream components, Type II interferon signaling is distinct.
Experimental Protocols
Reproducible and rigorous experimental design is paramount for the accurate assessment of OAS gene regulation. The following sections detail standardized protocols for key experiments.
Cell Culture and Interferon Stimulation
-
Cell Lines: A549 (human lung carcinoma), HepG2 (human hepatocellular carcinoma), or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for A549 and HepG2, RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded in 6-well or 12-well plates to achieve 70-80% confluency at the time of stimulation.
-
Interferon Treatment: Recombinant human IFN-α, IFN-β, IFN-γ, or IFN-λ is added to the culture medium at the desired concentrations (e.g., 10-1000 IU/mL for Type I IFNs, 100-1000 U/mL for IFN-γ, and 10-200 ng/mL for IFN-λ). Untreated cells serve as a negative control.
-
Incubation: Cells are incubated with interferons for specified time points (e.g., 4, 8, 12, 24, 48 hours) before harvesting for RNA or protein analysis.
RNA Extraction and RT-qPCR
This workflow outlines the key steps for quantifying OAS gene expression at the mRNA level.
-
RNA Extraction: Total RNA is isolated from cell lysates using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene-specific primers for OAS1, OAS2, OAS3, OASL, and a housekeeping gene (e.g., GAPDH, ACTB) are used. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method. The expression of each OAS gene is normalized to the housekeeping gene and then expressed as a fold change relative to the untreated control.
Western Blotting for OAS Protein Detection
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for OAS1, OAS2, OAS3, or OASL overnight at 4°C with gentle agitation. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Comparative Summary
-
Type I Interferons (IFN-α, IFN-β): These are potent inducers of all OAS family members.[2] IFN-β generally elicits a stronger and more sustained induction of OAS genes compared to IFN-α in many cell types. The induction is dose- and time-dependent, with peak mRNA levels often observed between 8 and 24 hours post-stimulation.
-
Type II Interferon (IFN-γ): IFN-γ also upregulates the expression of OAS genes, although often to a lesser extent and with different kinetics compared to Type I IFNs.[3] The signaling pathway is distinct, proceeding through STAT1 homodimers and GAS elements in the gene promoters.
-
Type III Interferons (IFN-λ): IFN-λs induce a similar set of interferon-stimulated genes (ISGs), including the OAS family, as Type I IFNs.[1] Their activity is largely restricted to epithelial cells due to the specific expression pattern of the IFN-λ receptor. In hepatocytes, IFN-λ can be as potent as IFN-α in inducing OAS1 and OASL.[1]
References
Unveiling RNase L Cleavage: A Comparative Guide to Deep Sequencing and Traditional Methods
For researchers, scientists, and drug development professionals navigating the complexities of the RNase L pathway, accurately identifying RNA cleavage sites is paramount. This guide provides an objective comparison of deep sequencing-based methodologies with traditional techniques, offering supporting data and detailed protocols to inform experimental design.
The endoribonuclease RNase L is a critical component of the innate immune response, activated by viral and bacterial infections. Upon activation, it degrades single-stranded RNA, thereby inhibiting pathogen replication and modulating host gene expression. Understanding the precise locations of RNase L-mediated cleavage is essential for elucidating its biological functions and for the development of novel therapeutics targeting this pathway. While deep sequencing has emerged as a powerful tool for transcriptome-wide cleavage site mapping, traditional methods such as primer extension and Northern blotting remain valuable for specific applications. This guide will compare and contrast these techniques in terms of their principles, performance, and practical considerations.
Method Comparison: A Quantitative Overview
The choice of method for confirming RNase L cleavage sites depends on the specific research question, balancing the need for high-throughput discovery with targeted validation. The following table summarizes the key performance characteristics of deep sequencing, primer extension, and Northern blotting.
| Feature | Deep Sequencing (Cyclic Phosphate (B84403) Sequencing) | Primer Extension | Northern Blotting |
| Principle | Ligation of an adapter to the 2',3'-cyclic phosphate at the 3' end of RNase L-generated fragments, followed by reverse transcription, PCR amplification, and high-throughput sequencing. | A labeled DNA primer is hybridized to a specific RNA target. Reverse transcriptase extends the primer to the 5' end of the RNA fragment. The size of the resulting cDNA indicates the cleavage site. | RNA is separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe to detect specific RNA fragments. |
| Resolution | Single nucleotide | Single nucleotide | Low (detects fragment size, not precise cleavage site) |
| Sensitivity | High; can detect low-abundance cleavage events. | Moderate to high, dependent on primer efficiency and RNA input. | Low; requires relatively high abundance of target RNA. |
| Throughput | High; transcriptome-wide analysis in a single experiment. | Low; analysis of one or a few cleavage sites at a time. | Low; analysis of one or a few RNA targets at a time. |
| Quantitative Analysis | Highly quantitative; provides frequency of cleavage at each site. | Semi-quantitative; relative abundance can be estimated. | Semi-quantitative; provides relative abundance of RNA fragments. |
| Input RNA Required | Low (nanogram to microgram range) | Moderate (microgram range) | High (microgram range) |
| Discovery Potential | High; enables discovery of novel cleavage sites across the transcriptome. | Low; requires prior knowledge of the target RNA and potential cleavage region. | Low; primarily for validation and size determination of known targets. |
| Confirmation of RNase L Specificity | High; comparison of wild-type vs. RNase L knockout/knockdown cells allows for precise identification of RNase L-dependent cleavage. | Moderate; requires control experiments to distinguish from other ribonucleases. | Moderate; observation of characteristic rRNA cleavage patterns is indicative of RNase L activity, but not definitive for specific mRNA cleavage. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascade that leads to RNase L activation and the subsequent experimental workflows is crucial for a comprehensive understanding.
RNase L Activation Pathway
The activation of RNase L is a tightly regulated process initiated by the presence of double-stranded RNA (dsRNA), a hallmark of viral replication. This triggers a signaling cascade involving the 2-5A system.[1][2][3]
Experimental Workflow: Deep Sequencing of RNase L Cleavage Sites
This method, often referred to as cyclic phosphate sequencing or RtcB RNA-seq, specifically captures the RNA fragments generated by RNase L.
References
A Researcher's Guide to Measuring OAS Activity: A Comparative Analysis of Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate measurement of 2'-5'-oligoadenylate synthetase (OAS) activity is crucial for understanding its role in innate immunity and as a potential therapeutic target. This guide provides an objective comparison of common assay methods for determining OAS activity, complete with experimental protocols and supporting data to aid in the selection of the most suitable method for your research needs.
The OAS family of enzymes are critical sensors of cytosolic double-stranded RNA (dsRNA), a hallmark of viral infection.[1] Upon activation by dsRNA, OAS enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication.[1][2] Given this central role in the antiviral response, robust methods to quantify OAS activity are essential for both basic research and the development of novel therapeutics.
This guide explores the principles, protocols, and performance characteristics of several key assay types: Fluorescence Resonance Energy Transfer (FRET)-based assays, Fluorescence Polarization (FP) assays, Colorimetric assays, and traditional Gel Electrophoresis-based methods.
The OAS Signaling Pathway
The OAS-RNase L pathway is a cornerstone of the interferon-induced antiviral state. The process begins with the recognition of viral dsRNA by OAS proteins (OAS1, OAS2, and OAS3). This binding event triggers a conformational change in the OAS enzyme, activating its catalytic domain to polymerize ATP into 2-5A. These 2-5A molecules then act as second messengers, binding to and inducing the dimerization and activation of the latent endoribonuclease, RNase L. Activated RNase L then non-specifically cleaves single-stranded viral and cellular RNAs, thereby inhibiting protein synthesis and viral propagation.
Comparison of OAS Activity Assay Methods
The selection of an appropriate assay for OAS activity depends on several factors, including the required throughput, sensitivity, and the specific research question being addressed. The following table summarizes the key characteristics of four common methods.
| Assay Type | Principle | Throughput | Sensitivity | Quantification | Key Advantages | Key Disadvantages |
| FRET-based Assay | Measures the cleavage of a fluorophore-quencher labeled RNA probe by RNase L, which is activated by OAS-produced 2-5A.[3][4] | Medium to High | High | Quantitative | Real-time kinetics, non-radioactive.[4] | Indirect measurement of OAS activity, requires purified RNase L. |
| Fluorescence Polarization (FP) Assay | Competitive immunoassay where 2-5A produced by OAS displaces a fluorescent tracer from an antibody, causing a change in polarization.[5][6] | High | High | Quantitative | Homogeneous "mix-and-read" format, suitable for HTS.[5][7] | Requires specific antibodies and tracers, potential for compound interference. |
| Colorimetric Assay | Measures the pyrophosphate (PPi) released during ATP polymerization by OAS, coupled to a colorimetric readout.[8] | Medium | Moderate | Quantitative | Simple, does not require specialized equipment beyond a spectrophotometer.[8] | Can be prone to interference from other PPi-generating enzymes. |
| Gel Electrophoresis | Visualizes the degradation of ribosomal RNA (rRNA) by RNase L activation, or directly visualizes radiolabeled 2-5A products.[9][10] | Low | Low to Moderate | Semi-quantitative | Direct visualization of downstream effect or product, no special reagents needed for rRNA cleavage. | Labor-intensive, low throughput, often requires radioactivity for direct detection.[11][12] |
Experimental Protocols
FRET-based Assay for OAS/RNase L Activity
This protocol is a generalized procedure for measuring OAS activity indirectly by quantifying the activity of its downstream effector, RNase L.
Materials:
-
Purified OAS enzyme and RNase L
-
dsRNA (e.g., poly(I:C))
-
ATP solution
-
FRET-based RNase L substrate (a short single-stranded RNA with a fluorophore and a quencher at opposite ends)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 90 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
OAS Reaction: In a microplate well, combine the purified OAS enzyme, dsRNA, and ATP in the assay buffer.
-
Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for the synthesis of 2-5A.
-
RNase L Activation: Add purified RNase L to the reaction mixture.
-
FRET Detection: Immediately add the FRET-based RNase L substrate to the well.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the RNase L activity, which is dependent on the amount of 2-5A produced by OAS.
Fluorescence Polarization (FP) Assay
This protocol is based on commercially available kits, such as the Transcreener® 2-5A OAS Assay.[5][7]
Materials:
-
Transcreener® 2-5A OAS Assay Kit (containing antibody, tracer, and coupling enzymes)
-
Purified OAS enzyme
-
dsRNA and ATP
-
Assay buffer
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
OAS Reaction: In a 384-well plate, set up the OAS enzyme reaction with your test compounds, dsRNA, and ATP.
-
Incubate the reaction for the desired time at the optimal temperature for the enzyme.
-
Detection: Add the Transcreener® 2-5A Detection Mixture, which contains the coupling enzymes, AMP2/GMP2 antibody, and tracer.
-
Incubate at room temperature for 60-90 minutes.
-
Read the fluorescence polarization on a compatible plate reader. A decrease in mP value indicates an increase in 2-5A production.
Colorimetric Assay
This method detects the pyrophosphate (PPi) generated during 2-5A synthesis.[8]
Materials:
-
Purified OAS enzyme
-
dsRNA and ATP
-
Pyrophosphate detection kit (e.g., based on the conversion of a substrate like MESG to a product with absorbance at 360 nm)
-
Assay buffer
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
OAS Reaction: Combine the purified OAS enzyme, dsRNA, and ATP in a microplate well in the appropriate assay buffer.
-
Detection: Add the components of the pyrophosphate detection kit to the reaction mixture. This typically includes an inorganic pyrophosphatase and other coupling enzymes and substrates.
-
Incubate at the recommended temperature for the detection kit.
-
Measure the absorbance at the specified wavelength (e.g., 360 nm). The increase in absorbance is proportional to the amount of PPi produced, and thus to the OAS activity.
Gel Electrophoresis for RNase L-mediated rRNA Cleavage
This is a more traditional, lower-throughput method to assess OAS activation by observing its downstream effects.[9]
Materials:
-
Cell lysate containing OAS and RNase L, or reconstituted purified components
-
dsRNA and ATP
-
RNA extraction kit
-
Agarose (B213101) gel and electrophoresis equipment[11][13]
-
Gel staining dye (e.g., SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microfuge tube, incubate cell lysate or purified OAS and RNase L with dsRNA and ATP.
-
Incubate at 37°C for 1-2 hours.
-
RNA Extraction: Stop the reaction and extract total RNA from the mixture using a commercial kit.
-
Gel Electrophoresis: Run the extracted RNA on a denaturing agarose gel.[11][12]
-
Visualization: Stain the gel with an RNA-safe dye and visualize it using a gel imaging system. Look for the characteristic cleavage products of 28S and 18S ribosomal RNA, which indicate RNase L activation.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for assessing OAS activity using either a direct detection method (FP, Colorimetric) or an indirect, downstream functional readout (FRET, Gel Electrophoresis).
Conclusion
The choice of assay for measuring OAS activity is dependent on the specific experimental goals. For high-throughput screening of OAS modulators, fluorescence polarization assays offer a robust and convenient platform.[6][7] FRET-based assays provide a sensitive method for studying the kinetics of the entire OAS-RNase L pathway.[3] Colorimetric assays represent a simpler, more accessible option for quantitative measurements, while gel electrophoresis remains a valuable, albeit low-throughput, method for confirming the downstream functional consequences of OAS activation. By understanding the principles and protocols of each method, researchers can make an informed decision to best suit their discovery and development needs.
References
- 1. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 4. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Characteristics of Human OAS1 Isoform Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Analysis of Oligoadenylate Synthetase in the Emu (Dromaius novaehollandiae) [mdpi.com]
- 11. Agarose gel electrophoresis protocol (BioRad) [prl.natsci.msu.edu]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. addgene.org [addgene.org]
Comparative Efficacy of Oligoadenylate Analogs in RNase L Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various oligoadenylate analogs in activating Ribonuclease L (RNase L). This essential enzyme of the innate immune system, upon activation by 2',5'-oligoadenylates (2-5A), plays a crucial role in antiviral and antiproliferative responses. Understanding how structural modifications to the 2-5A molecule affect RNase L activation is paramount for the development of novel therapeutics.
This guide summarizes quantitative data on the potency of different 2-5A analogs, details the experimental protocols used to determine their efficacy, and provides visual representations of the key pathways and workflows involved.
Quantitative Comparison of this compound Analog Efficacy
The ability of this compound analogs to activate RNase L is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for a range of 2-5A analogs with modifications to the phosphate (B84403) backbone, sugar moieties, and nucleobases.
| Analog Description | Modification | EC50 (nM) | Reference |
| Phosphate Modifications | |||
| pppA(2'p5'A)₂ | 5'-triphosphate (natural activator) | 0.5 | [1] |
| A(2'p5'A)₂ | 5'-dephosphorylated | Inactive | [1] |
| 5'-phosphonate analogs | Isosteric and one-atom prolonged linkages | Comparable to natural activator | |
| 5'-phosphonate analogs | Shortened or two-atom prolonged linkages | Decreased activity | |
| Sugar Modifications | |||
| 2-5A tetramer (parent) | None | 1.0 | [2] |
| Acyclic sugar at 2nd position | 9-[(2'S,3'R)-2',3',4'-trihydroxybutyl]adenine | 9.0 | [2] |
| Acyclic sugar at 3rd position | 9-[(2'S,3'R)-2',3',4'-trihydroxybutyl]adenine | 1.7 | [2] |
| Base Modifications | |||
| 2-5A trimer with 8-methyladenosine (B1596262) at 2'-terminus | 8-methyladenosine | More effective than 2-5A | [3][4] |
| 5'-dephosphorylated 2-5A tetramer with 8-methyladenosine at 2'-terminus | 8-methyladenosine | More effective than parent 2-5A tetramer | [4] |
| Small Molecule Activators | |||
| Compound 1 | N/A | 26,000 | [1] |
| Compound 2 | N/A | 22,000 | [1] |
Key Signaling Pathway and Experimental Workflow
To visually represent the processes involved in RNase L activation and its assessment, the following diagrams are provided.
Caption: RNase L Activation Signaling Pathway.
Caption: Experimental Workflow for Efficacy Testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Fluorescence Resonance Energy Transfer (FRET)-Based RNase L Activity Assay
This assay provides a convenient and high-throughput method for measuring RNase L activity in real-time.[5][6][7]
a. Materials:
-
Recombinant human RNase L
-
This compound analog to be tested
-
FRET-based RNA substrate: An RNA oligonucleotide (e.g., 5'-FAM-dArU(dAdC)dAdCdAdU-BHQ1-3') labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end.
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
96-well black microplates.
-
Fluorescence plate reader.
b. Protocol:
-
Prepare a stock solution of the FRET-based RNA substrate in RNase-free water.
-
Prepare serial dilutions of the this compound analog in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound analog dilutions, and the FRET-based RNA substrate to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of recombinant human RNase L to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., 485 nm excitation and 520 nm emission for FAM/BHQ1).
-
Monitor the increase in fluorescence over time at regular intervals (e.g., every minute for 30-60 minutes). The cleavage of the RNA substrate by RNase L separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the initial reaction rates against the concentration of the this compound analog and fit the data to a dose-response curve to determine the EC50 value.
Ribosomal RNA (rRNA) Cleavage Assay
This assay provides a direct measure of RNase L activity within a cellular context or with purified components by analyzing the degradation of ribosomal RNA.[8][9]
a. Materials:
-
Cells expressing RNase L (or purified ribosomes)
-
This compound analog to be tested
-
Lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other RNA stain
-
Gel documentation system
-
(Optional for higher sensitivity) 32P-labeled rRNA and autoradiography equipment
b. Protocol:
-
Cell-based assay:
-
Treat cells with the this compound analog at various concentrations for a specified time.
-
Lyse the cells using a suitable lysis buffer and extract total RNA using a standard RNA extraction protocol.
-
-
In vitro assay:
-
Incubate purified ribosomes with recombinant RNase L and the this compound analog at various concentrations.
-
Extract the RNA from the reaction mixture.
-
-
Denature the RNA samples by heating in a formamide-containing loading buffer.
-
Separate the RNA samples by electrophoresis on a denaturing agarose gel.
-
Stain the gel with ethidium bromide or another RNA stain to visualize the RNA bands.
-
Image the gel using a gel documentation system. RNase L activation will result in the appearance of specific rRNA cleavage products.
-
(Optional) For a more sensitive and quantitative analysis, use 32P-labeled rRNA as the substrate. After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radioactive cleavage products.
-
Quantify the intensity of the intact rRNA bands and the cleavage products to determine the extent of RNase L activation at different analog concentrations.
Conclusion
The data and protocols presented in this guide offer a valuable resource for researchers investigating the structure-activity relationships of this compound analogs in RNase L activation. The development of potent and specific RNase L activators holds significant promise for the creation of novel antiviral and anticancer therapies. The provided methodologies will aid in the systematic evaluation of new compounds, accelerating the discovery of next-generation immunomodulatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5'-O-dephosphorylated 2',5'-oligoadenylate (2-5A) with 8-methyladenosine at the 2'-terminus activates human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 8. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2′-5′ this compound/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Human and Mouse OAS1 Antiviral Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are critical components of the innate immune response to viral infections. Upon activation by viral double-stranded RNA (dsRNA), OAS proteins synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication. While this core pathway is conserved between humans and mice, significant differences exist in the genetic organization, enzymatic activity, and antiviral mechanisms of their respective OAS1 proteins. This guide provides an objective comparison of human and mouse OAS1, supported by experimental data and detailed methodologies.
Key Differences in Human and Mouse OAS1
| Feature | Human OAS1 | Mouse Oas1 |
| Genomic Locus | Single OAS1 gene on chromosome 12.[1] | Cluster of 8 Oas1 genes (Oas1a-h) on chromosome 5.[2] |
| Enzymatic Activity | Multiple isoforms (e.g., p42, p46) are enzymatically active.[3][4] | Several isoforms, such as Oas1b, lack enzymatic (nucleotidyltransferase) activity.[5] |
| Primary Antiviral Mechanism | Canonical (RNase L-dependent): Effective against viruses like SARS-CoV-2.[5] Non-canonical (RNase L-independent): Protects against West Nile Virus by stabilizing IFNβ mRNA.[5] | Non-canonical (RNase L-independent): Oas1b confers resistance to flaviviruses like West Nile Virus.[6][7] Ineffective against SARS-CoV-2.[5] |
| OASL Orthologs | One enzymatically inactive OASL gene. Human OASL enhances RIG-I signaling.[7] | Two Oasl genes: Oasl1 (inactive) and Oasl2 (active). Mouse Oasl1 can inhibit interferon production.[7] |
Quantitative Comparison of Enzymatic Activity
Direct comparative kinetic data for the main human OAS1 and the various mouse Oas1 isoforms is limited, in part because key mouse isoforms like Oas1b are catalytically inactive.[6] However, a study comparing human OAS1 (p42 isoform) to the enzymatically active mouse Oasl2 provides valuable insight into their relative efficiencies.
| Enzyme | KM for ATP (mM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |
| Human OAS1 (p42) | 0.31[8] | 7.20[8] | 23,226 |
| Mouse Oasl2 | 0.66[8] | 0.39[8] | 591 |
Catalytic efficiency was calculated from the provided KM and kcat values.
This data indicates that under the tested conditions, human OAS1 (p42) has a higher affinity for ATP (lower KM) and a significantly greater turnover rate (higher kcat) compared to the active mouse Oasl2, resulting in a much higher overall catalytic efficiency.
Antiviral Signaling Pathways
The antiviral responses initiated by human and mouse OAS1 diverge significantly, employing both canonical and non-canonical pathways depending on the virus.
References
- 1. OAS1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligoadenylate Synthetase 1 displays dual antiviral mechanisms in driving translational shutdown and protecting interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flvr-encoded murine this compound synthetase 1b (Oas1b) suppresses 2-5A synthesis in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the 2′–5′-oligoadenylate synthetase ubiquitin-like family - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of OAS in Viral Infections: A Comparative Guide
The 2',5'-oligoadenylate synthetase (OAS) family of proteins are crucial sentinels of the innate immune system, recognizing viral double-stranded RNA (dsRNA) and initiating a potent antiviral response. This guide provides a comparative analysis of the OAS-RNase L pathway's role in combating specific viral infections, supported by experimental data. It further explores the differential roles of OAS family members and contrasts their primary antiviral mechanism with alternative, RNase L-independent functions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target this critical antiviral pathway.
The Canonical OAS-RNase L Pathway
Upon viral entry into a host cell, viral dsRNA, a common replication intermediate, is recognized by OAS proteins.[1] This binding event activates OAS enzymes to synthesize 2',5'-linked oligoadenylates (2-5A) from ATP.[2][3] These 2-5A molecules then act as second messengers, binding to and activating the latent endoribonuclease, RNase L.[2] Activated RNase L indiscriminately degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and protein synthesis, ultimately leading to an antiviral state.[4][5] The expression of OAS genes is itself induced by interferons (IFNs), creating a positive feedback loop that amplifies the antiviral response.[1]
Comparative Analysis: The Differential Roles of OAS Family Members
While the OAS-RNase L pathway is a critical defense mechanism, research has shown that not all catalytically active human OAS proteins (OAS1, OAS2, and OAS3) contribute equally to RNase L activation during viral infection. Experimental data from studies using CRISPR-Cas9-mediated gene knockouts in human A549 cells have revealed that OAS3 is the principal sensor required for RNase L activation in response to a diverse range of viruses.[6][7]
In contrast, the deletion of OAS1 or OAS2 has minimal to no effect on RNase L activation and a less pronounced impact on viral replication for most tested viruses, suggesting they may have alternative, RNase L-independent roles or that their function is redundant in this cell type.[4][6]
Quantitative Data: Viral Titer in OAS Knockout Cells
The following tables summarize the viral titers from key experiments, demonstrating the comparative importance of OAS3 and RNase L in controlling viral replication. Viral titers were measured 24 hours post-infection.
Table 1: West Nile Virus (WNV) Replication
| Cell Line | Viral Titer (PFU/mL) | Fold Increase vs. Wild-Type |
| Wild-Type (A549) | ~1 x 10⁶ | 1.0 |
| OAS1-KO | ~5 x 10⁷ | ~50 |
| OAS2-KO | ~4 x 10⁶ | ~4 |
| OAS3-KO | ~2 x 10⁸ | ~200 |
| RNase L-KO | ~2 x 10⁸ | ~200 |
| Data derived from Li et al., 2016.[6][7] |
Table 2: Sindbis Virus (SINV) Replication
| Cell Line | Viral Titer (PFU/mL) | Fold Increase vs. Wild-Type |
| Wild-Type (A549) | ~2 x 10⁷ | 1.0 |
| OAS1-KO | ~3 x 10⁷ | ~1.5 |
| OAS2-KO | ~3 x 10⁷ | ~1.5 |
| OAS3-KO | ~2 x 10⁸ | ~10 |
| RNase L-KO | ~2 x 10⁸ | ~10 |
| Data derived from Li et al., 2016.[6][7] |
Table 3: Influenza A Virus (IAVΔNS1) Replication
| Cell Line | Viral Titer (PFU/mL) | Fold Increase vs. Wild-Type |
| Wild-Type (A549) | ~1 x 10⁵ | 1.0 |
| OAS1-KO | ~2 x 10⁵ | ~2 |
| OAS2-KO | ~2 x 10⁵ | ~2 |
| OAS3-KO | ~1 x 10⁶ | ~10 |
| RNase L-KO | ~1 x 10⁶ | ~10 |
| Data derived from Li et al., 2016.[7] |
These results consistently show a significant, often logarithmic, increase in viral titers in cells lacking either OAS3 or RNase L, confirming their critical, non-redundant roles in the antiviral response against these viruses.[6][7] The comparatively modest increase in viral titers in OAS1-KO and OAS2-KO cells suggests their contribution to RNase L-mediated viral restriction is minor in this context.[6]
Alternative Antiviral Mechanisms: RNase L-Independent Functions
Some members of the OAS family exert antiviral effects through mechanisms that do not involve RNase L. Human OASL (this compound Synthetase-like) protein, which is catalytically inactive, provides a key example.[8] OASL can enhance the antiviral response by interacting directly with the viral RNA sensor RIG-I, potentiating its signaling and subsequent induction of type I interferons.[8][9]
This alternative pathway highlights the functional diversity within the OAS family and represents a distinct layer of innate immune defense.[8][9] It suggests that while OAS3 is the primary driver of the direct RNA degradation pathway, other family members contribute to the broader antiviral state through different mechanisms.
Experimental Protocols
The validation of the OAS pathway's role relies on a set of core molecular and virological techniques. Below are detailed methodologies for key experiments.
Gene Knockout Using CRISPR-Cas9
This protocol is fundamental for comparing viral replication in wild-type versus knockout cells.
-
Objective: To generate stable cell lines (e.g., A549) lacking a specific OAS family member or RNase L.
-
Methodology:
-
gRNA Design: Design two guide RNAs (gRNAs) targeting exons of the gene of interest (e.g., OAS3, RNaseL) to create a genomic deletion.
-
Vector Construction: Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA plasmid and lentiviral packaging plasmids.
-
Transduction: Harvest lentiviral particles and transduce the target cells (e.g., A549).
-
Selection & Clonal Isolation: Select transduced cells with an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.
-
Validation: Screen clones for gene knockout by PCR of genomic DNA to confirm deletion and by Western blot to confirm the absence of protein expression.[6]
-
Viral Plaque Assay
This assay quantifies the amount of infectious virus produced by different cell lines.
-
Objective: To determine viral titers (in Plaque-Forming Units per mL, PFU/mL).
-
Methodology:
-
Infection: Seed wild-type and knockout cell lines in 6-well plates. Infect with the virus of interest at a specific Multiplicity of Infection (MOI).
-
Sample Collection: At designated time points (e.g., 24 hours post-infection), collect the culture supernatant containing progeny virus.
-
Serial Dilution: Perform a 10-fold serial dilution of the collected supernatant in an appropriate medium.
-
Inoculation: Inoculate confluent monolayers of a permissive cell line (e.g., Vero cells) with each dilution.
-
Overlay: After an incubation period for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.
-
Visualization: After several days of incubation, fix and stain the cells (e.g., with crystal violet). Plaques (zones of cell death) will appear where the original infectious virus was located.
-
Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the viral titer based on the dilution factor and the volume of inoculum used.[7]
-
RNase L Activity Assay (rRNA Degradation)
This assay provides a direct measure of RNase L activation within infected cells.
-
Objective: To assess RNase L activation by observing the cleavage of ribosomal RNA (rRNA).
-
Methodology:
-
Cell Treatment: Seed cells and infect with the virus or transfect with a synthetic dsRNA analog like poly(I:C).
-
RNA Extraction: At the desired time point, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
-
Data Interpretation: Intact total RNA from uninfected or RNase L-KO cells will show sharp peaks corresponding to the 18S and 28S rRNA subunits. In cells with activated RNase L, these peaks will be diminished or absent, and a characteristic pattern of smaller cleavage products will appear. The RNA Integrity Number (RIN) will be significantly lower in these samples.[6][10]
-
Conclusion
The experimental evidence strongly supports the critical role of the OAS-RNase L pathway as a first-line defense against a wide array of viruses. Comparative studies utilizing gene knockout technologies have been instrumental in dissecting the specific contributions of each OAS family member, identifying OAS3 as the dominant player in activating RNase L during infection.[6][7] Furthermore, the discovery of RNase L-independent functions, such as OASL-mediated enhancement of RIG-I signaling, reveals a more complex and multifaceted antiviral strategy employed by the OAS protein family.[8] For drug development professionals, these findings suggest that OAS3 is a prime target for therapeutic strategies aimed at modulating this pathway to enhance viral clearance. A deeper understanding of these distinct mechanisms will pave the way for novel antiviral interventions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibition of the OAS/RNase L pathway by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. RNA regulation of the antiviral protein 2’−5’-oligoadenylate synthetase (OAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human OAS1 activation is highly dependent on both RNA sequence and context of activating RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Antiviral activity of human this compound synthetases-like (OASL) is mediated by enhancing retinoic acid-inducible gene I (RIG-I) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Many Faces of this compound Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
functional comparison of different OAS1 splice isoforms
A Comparative Guide to the Functional Differences of OAS1 Splice Isoforms
For researchers, scientists, and drug development professionals, understanding the functional nuances of 2'-5'-oligoadenylate synthetase 1 (OAS1) splice isoforms is critical for advancing antiviral therapies and comprehending innate immunity. This guide provides an objective comparison of the major OAS1 isoforms, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to OAS1 and its Isoforms
OAS1 is an interferon-stimulated gene (ISG) that plays a pivotal role in the innate immune response to viral infections.[1][2] Upon activation by viral double-stranded RNA (dsRNA), OAS1 synthesizes 2',5'-linked oligoadenylates (2-5A), which in turn activate RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting viral replication.[1][2][3]
Alternative splicing of the human OAS1 gene results in the production of multiple protein isoforms, with distinct C-terminal sequences that influence their function and subcellular localization.[4][5] The expression of the major isoforms, p42 and p46, is controlled by a common single nucleotide polymorphism (SNP), rs10774671, at a splice acceptor site.[6][7][8] The 'A' allele predominantly leads to the production of p42, while the 'G' allele results in the expression of the p46 isoform.[6][7] Other isoforms, such as p44, p48, and p52, are also produced, often from the 'A' allele.[4][5][9]
Comparative Analysis of OAS1 Isoform Functions
The functional differences between OAS1 isoforms are a key area of research, with significant implications for disease susceptibility and therapeutic development. The following tables summarize the key characteristics and experimental data related to the major isoforms.
Table 1: Key Characteristics of Major OAS1 Isoforms
| Characteristic | p42 Isoform | p46 Isoform | Other Isoforms (p44, p48, p52) |
| Associated SNP Allele | rs10774671 'A' allele[6][7][8] | rs10774671 'G' allele[6][7][8] | Primarily rs10774671 'A' allele[4][9] |
| C-terminal Motif | Lacks CaaX motif[8] | Contains a C-terminal CaaX motif for prenylation[6][7][8] | Lack CaaX motif[5] |
| Subcellular Localization | Primarily cytosolic and nuclear[6][7][10] | Targeted to the endomembrane system (Golgi, ER)[6][7][10] | Varied, but generally cytosolic[11] |
| Protein Stability | Higher expression levels and stability in mammalian cells[5] | Higher expression levels and stability in mammalian cells[5] | Lower expression levels and stability compared to p42 and p46[5][9] |
Table 2: Functional Comparison of Antiviral Activity
| Functional Aspect | p42 Isoform | p46 Isoform | Other Isoforms (p44, p48, p52) |
| 2-5A Synthetase Activity | Capable of synthesizing 2-5A in vitro and in cells[5] | Robust 2-5A synthetase activity[4][5] | All tested isoforms (p44, p48, p52) can synthesize 2-5A in vitro, though some show lower activity at low concentrations[5] |
| RNase L Activation | Can activate RNase L in response to poly(I:C) in overexpression systems[5] | Potently activates RNase L, especially against viruses replicating on endomembranes[8] | Can activate RNase L in overexpression systems, but lower protein levels may limit in vivo efficacy[5] |
| Antiviral Specificity | Less effective against certain RNA viruses like flaviviruses and SARS-CoV-2[6][7] | Enhanced antiviral activity against RNA viruses that replicate on endomembranes (e.g., flaviviruses, picornaviruses, SARS-CoV-2)[6][7] | Generally less effective than p46 in blocking viral replication[11] |
| Non-canonical Antiviral Mechanism | Not reported | Can stabilize IFNβ mRNA in an RNase L-independent manner to protect against West Nile Virus[8][12] | Not reported |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of OAS1 isoform functionality.
OAS1 Signaling Pathways
The canonical OAS1-RNase L pathway is the primary mechanism of its antiviral action. However, recent studies have unveiled a non-canonical pathway for the p46 isoform.
References
- 1. What are OAS1 gene stimulants and how do they work? [synapse.patsnap.com]
- 2. Gene - OAS1 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. Alternative splicing coupled with transcript degradation modulates OAS1g antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endomembrane targeting of human OAS1 p46 augments antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endomembrane targeting of human OAS1 p46 augments antiviral activity | eLife [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a Sjögren's syndrome susceptibility locus at OAS1 that influences isoform switching, protein expression, and responsiveness to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cellular Localization of the p42 and p46 Oligoadenylate Synthetase 1 Isoforms and Their Impact on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of a common splice site polymorphism on the generation of OAS1 variants in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Synthetase 1 displays dual antiviral mechanisms in driving translational shutdown and protecting interferon production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Activity of Human Oligoadenylate Synthetase-Like Protein (OASL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of the human Oligoadenylate Synthetase-Like (OASL) protein with other members of the human OAS family (OAS1, OAS2, and OAS3). The central finding, supported by extensive experimental data, is the lack of canonical 2'-5' this compound synthetase (2-5A synthetase) activity in OASL. This distinguishes it functionally from its active counterparts and highlights its alternative roles in innate immunity.
Executive Summary
The human OAS family of proteins are critical components of the innate immune response to viral infections. While OAS1, OAS2, and OAS3 are enzymes that, upon activation by double-stranded RNA (dsRNA), synthesize 2'-5' linked oligoadenylates (2-5A), human OASL does not possess this catalytic function.[1][2][3][4][5] This absence of enzymatic activity is due to specific amino acid substitutions within its putative active site.[6] Instead of participating in the canonical OAS-RNase L pathway, OASL has evolved to regulate antiviral signaling through other mechanisms, primarily by enhancing the RIG-I signaling pathway.
Comparative Analysis of Enzymatic Activity
Experimental evidence consistently demonstrates that purified recombinant OAS1, OAS2, and OAS3 are capable of synthesizing 2-5A in the presence of dsRNA and ATP, whereas OASL shows no detectable enzymatic activity under the same conditions.
| Protein | 2'-5' this compound Synthetase Activity | Alternative Antiviral Function | Key References |
| OAS1 | Active | RNase L-independent mechanisms | [1][7] |
| OAS2 | Active | - | [7] |
| OAS3 | Active | Potent activator of RNase L | [1] |
| OASL | Inactive | Enhances RIG-I signaling | [5][6][8] |
Note: While qualitative data consistently confirms the lack of OASL enzymatic activity, a single study with a quantitative side-by-side comparison of specific activity (e.g., nmol/min/mg) for all four human OAS proteins was not identified in the literature reviewed.
Experimental Confirmation of Inactivity
The lack of 2-5A synthetase activity in OASL has been experimentally verified using various biochemical assays. The most common method is the 2'-5' this compound synthetase assay.
This protocol is a standard method to measure the synthesis of 2'-5' oligoadenylates from ATP.
Objective: To determine the enzymatic activity of OAS proteins by measuring the incorporation of a labeled ATP analog into 2-5A products in the presence of a dsRNA activator.
Materials:
-
Purified recombinant human OAS1, OAS2, OAS3, and OASL proteins.
-
ATP solution (including [α-³²P]ATP for radioactive detection).
-
dsRNA analog (e.g., poly(I:C)).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose).
-
TLC running buffer (e.g., 1.5 M LiCl).
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of the OAS protein to be tested (e.g., 100 nM), the dsRNA activator (e.g., 10 µg/mL poly(I:C)), and ATP (spiked with [α-³²P]ATP).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the ATP mixture to the tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding EDTA to chelate Mg²⁺ ions.
-
TLC Analysis: Spot a small volume of the reaction mixture onto a PEI-cellulose TLC plate.
-
Chromatography: Develop the TLC plate in a chromatography tank containing the running buffer until the solvent front nears the top of the plate.
-
Detection: Dry the TLC plate and visualize the radiolabeled ATP and 2-5A products using a phosphorimager or by exposing it to autoradiography film.
-
Analysis: Quantify the amount of 2-5A produced by measuring the intensity of the corresponding spots. Active OAS enzymes will show a series of spots corresponding to 2-5A oligomers of varying lengths, while inactive proteins like OASL will not show any product formation.
Expected Results: Reactions containing OAS1, OAS2, and OAS3 will show the conversion of [α-³²P]ATP into higher molecular weight 2-5A products, which migrate slower on the TLC plate. The reaction with OASL will show only the spot corresponding to unconverted [α-³²P]ATP, demonstrating its lack of enzymatic activity.
Signaling Pathway Divergence
The absence of enzymatic activity in OASL means it does not participate in the canonical OAS/RNase L antiviral pathway. Instead, it contributes to innate immunity through an alternative mechanism.
Caption: Canonical vs. OASL Antiviral Signaling.
Conclusion
The defining characteristic of human OASL within the OAS protein family is its lack of 2'-5' this compound synthetase activity. This has been consistently demonstrated through biochemical assays. This enzymatic inactivity precludes its participation in the canonical OAS/RNase L pathway. Instead, OASL has evolved a distinct antiviral role by modulating other innate immune signaling pathways, such as enhancing RIG-I-mediated type I interferon production. Understanding this fundamental difference is crucial for researchers in immunology and drug development who are targeting these pathways for therapeutic intervention.
References
- 1. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Extracellular 2′-5′ this compound Synthetase Stimulates RNase L-Independent Antiviral Activity: a Novel Mechanism of Virus-Induced Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Human OAS1 Isoform Proteins [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. OASL – a new player in controlling antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase-like (OASL) proteins: dual functions and associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved Active-Site Residues Associated with OAS Enzyme Activity and Ubiquitin-Like Domains Are Not Required for the Antiviral Activity of goOASL Protein against Avian Tembusu Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Cell-Type Specific Roles of Oligoadenylate Synthetases (OAS) in Innate Immunity
A Comparative Guide for Researchers and Drug Development Professionals
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are critical sentinels of the innate immune system, primarily known for their role in antiviral defense. As interferon-stimulated genes (ISGs), their expression and function are highly dynamic and profoundly influenced by the cellular context. Understanding the differential roles of OAS proteins across various cell types is paramount for developing targeted therapeutics for viral diseases, inflammatory disorders, and cancer. This guide provides a comparative overview of OAS function in key cell types, supported by experimental data and detailed methodologies.
The Canonical OAS-RNase L Pathway
The classical function of OAS proteins is to detect viral double-stranded RNA (dsRNA), a common hallmark of viral replication. Upon binding dsRNA, enzymatically active OAS proteins (OAS1, OAS2, and OAS3) synthesize 2'-5' linked oligoadenylates (2-5A). These molecules act as second messengers, binding to and activating the latent endoribonuclease RNase L. Activated RNase L then degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and halting viral propagation.[1][2]
Comparative Analysis of OAS Function Across Cell Types
The efficacy of the OAS-RNase L pathway is not uniform across all cells. Basal expression levels of OAS genes, the magnitude of their induction by interferons, and the presence of viral antagonists can all lead to cell-type-specific outcomes.
Immune Cells: The First Responders
Myeloid cells, such as macrophages and microglia, are primary sensors of infection and exhibit a potent OAS response. They often maintain high basal levels of OAS transcripts, allowing for a rapid activation of RNase L upon viral challenge.[2]
-
Macrophages: These cells are critical for containing viral infections. Studies have shown that efficient replication of viruses like the murine coronavirus (MHV) is dependent on the virus's ability to counteract the OAS-RNase L pathway in macrophages.[2] In human THP-1 macrophages, OAS1 and OAS3 have been shown to act as negative regulators of chemokine and interferon-responsive gene expression, suggesting roles beyond direct RNA degradation.[3]
-
Microglia: As the resident immune cells of the central nervous system (CNS), microglia display a robust OAS-RNase L response, similar to peripheral macrophages. During MHV infection, RNase L is readily activated in microglia but not in other CNS cell types like neurons or astrocytes.[2]
-
Dendritic Cells (DCs) and T Cells: The expression of OAS genes is correlated with the infiltration of DCs and T cells in the microenvironment of certain cancers, such as bladder cancer.[4] This suggests a role for the OAS pathway in modulating adaptive immune responses, although direct comparative studies on their intrinsic OAS activity are less common. Secreted OAS2 from oral cancer cells has been shown to down-regulate the CD3-ζ chain in T cells, impairing their function.
Central Nervous System (CNS) Cells
In contrast to microglia, other CNS cells exhibit a more restrained OAS response.
-
Neurons, Astrocytes, and Oligodendrocytes: These non-myeloid CNS cells have very low basal levels of OAS mRNAs.[2] While interferon treatment can induce OAS expression, viral infection often fails to trigger significant RNase L activation (as measured by rRNA degradation).[2] This suggests that either the amount of 2-5A produced is insufficient or that viral dsRNA is less accessible to OAS proteins in these cells. This differential activation highlights a potential mechanism for viral persistence and spread within the CNS.
Epithelial Cells
Epithelial cells, forming the barrier at mucosal surfaces, are frequent sites of initial viral entry.
-
Lung Epithelial Cells (e.g., A549): These cells are commonly used models for respiratory virus infections. Studies using CRISPR-Cas9 knockouts in A549 cells have demonstrated that OAS3 is the principal enzyme required for RNase L activation in response to several viruses, including West Nile Virus, Sindbis Virus, and Influenza A Virus.[5] While OAS1 and OAS2 are also induced, they appear to be dispensable for RNase L activation in this cell line.[5]
Quantitative Comparison of OAS mRNA Expression
Direct comparisons of protein levels and enzymatic activity are sparse in the literature. However, studies on murine CNS cells provide a clear example of differential basal and induced mRNA expression.
| Gene | Neurons | Oligodendrocytes | Astrocytes | Microglia |
| Basal OAS1a mRNA | ~1,000-fold lower than microglia | ~1,000-fold lower than microglia | Intermediate | High |
| Basal OAS2 mRNA | ~100-fold lower than microglia | ~100-fold lower than microglia | Intermediate | High |
| Basal OAS3 mRNA | ~100-fold lower than microglia | ~100-fold lower than microglia | Intermediate | High |
| IFN-α Induced OAS1a | Strong Induction | Strong Induction | Strong Induction | Strong Induction |
| IFN-α Induced OAS2 | Strong Induction | Strong Induction | Strong Induction | Strong Induction |
| IFN-α Induced OAS3 | Strong Induction | Strong Induction | Strong Induction | Strong Induction |
| RNase L Activation | Not Detected | Not Detected | Not Detected | Detected |
Table 1: Relative OAS mRNA expression and RNase L activation in primary murine CNS cells. Data synthesized from Cho et al., 2013.[2] Basal levels are compared to microglia. RNase L activation was assessed following infection with a mutant murine coronavirus.
Beyond RNA Degradation: Non-Canonical OAS Functions
Accumulating evidence reveals that OAS proteins possess functions independent of RNase L activation. These non-canonical roles are often isoform- and cell-type-specific.[1]
| OAS Family Member | Non-Canonical Function | Cell Type Context |
| OAS1 | Translation Enhancement: An isoform of human OAS1 (p46) can bind to and enhance the translation of select mRNAs, such as those for cGAS and IRF1, promoting antiviral and antibacterial responses.[6] | Human cell lines (THP1) |
| Direct Antiviral Activity: Can inhibit viral replication independent of its enzymatic activity.[6] | Varies with virus and cell type | |
| OAS2 | Apoptosis & Gene Regulation: Implicated in cellular processes like apoptosis and gene regulation, independent of RNase L.[7] | General, specific cell types under investigation |
| OAS3 | Negative Regulation of Gene Expression: Suppresses the expression of type I IFN signaling genes and chemokines in response to RIG-I and MDA5 stimulation.[3] | Human macrophages (THP-1) |
| OASL | Enhancement of RIG-I Signaling: Human OASL is enzymatically inactive but can bind to the sensor RIG-I, mimicking polyubiquitin (B1169507) to enhance signaling and IFN production against RNA viruses.[8][9] | Human cell lines |
| Inhibition of cGAS Signaling: Binds directly to the DNA sensor cGAS, inhibiting its activity and dampening the IFN response to DNA viruses.[10][11] | Human and mouse cells |
Table 2: Summary of key non-canonical functions of OAS family proteins.
Experimental Protocols
Accurate assessment of OAS function requires robust experimental methods. Below are outlines for key assays.
Experimental Workflow for Comparing OAS Function
Protocol 1: 2-5A Synthetase Activity Assay
This assay measures the ability of OAS enzymes in a cell lysate to produce 2-5A from ATP in the presence of a dsRNA mimic.
-
Cell Lysate Preparation: Culture cells of interest to ~80-90% confluency. Treat with IFN or other stimuli as required. Lyse cells in a non-denaturing lysis buffer. Determine total protein concentration using a BCA or Bradford assay.
-
Enzyme Reaction: In a microcentrifuge tube, combine cell lysate (containing a standardized amount of total protein) with a reaction buffer containing ATP, MgCl₂, DTT, and a dsRNA activator like poly(I:C).[12]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).
-
Inactivation: Stop the reaction by heat inactivation at 85-95°C for 10-15 minutes.[12]
-
Quantification of 2-5A: The 2-5A products are separated from ATP and other components. This is classically done using ion-exchange chromatography (e.g., Mono Q column) and quantifying the peaks corresponding to 2-5A oligomers of different lengths.[12][13] Alternatively, a sensitive FRET-based assay can be used, which measures the ability of the produced 2-5A to activate purified RNase L in vitro.[5]
Protocol 2: RNase L Activity Assay (rRNA Cleavage)
This assay provides a functional readout of the entire OAS-RNase L pathway by assessing the integrity of ribosomal RNA.
-
Cell Treatment: Culture and treat cells with virus, poly(I:C), or transfected 2-5A as per the experimental design. Include mock-treated and RNase L knockout cells as negative controls.
-
RNA Extraction: At the desired time point (e.g., 4-8 hours post-treatment), harvest cells and extract total RNA using a standard method (e.g., Trizol or a column-based kit).[14]
-
RNA Quality Analysis: Quantify the RNA concentration. Load a standardized amount of total RNA (e.g., 100-500 ng) onto an Agilent Bioanalyzer chip (e.g., RNA 6000 Nano kit).[14][15]
-
Data Analysis: Analyze the resulting electropherogram. Inactive RNase L will show two sharp peaks corresponding to intact 28S and 18S rRNA. Activated RNase L will result in the appearance of specific cleavage products and a decrease in the height of the 28S and 18S peaks, leading to a lower RNA Integrity Number (RIN).[15]
Protocol 3: Viral Titer Quantification (Plaque Assay)
This assay quantifies the amount of infectious virus produced by different cell types.
-
Prepare Virus Dilutions: Collect supernatant from infected cell cultures at various time points. Prepare 10-fold serial dilutions of the supernatant in an appropriate infection medium.
-
Infect Cell Monolayer: Seed a susceptible indicator cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.[16] Remove the growth medium and inoculate the cells with the virus dilutions.
-
Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose). This restricts viral spread to adjacent cells, forming localized zones of cell death (plaques).[16]
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques against the background of healthy cells. Count the number of plaques for a dilution that gives a countable number (e.g., 20-100 plaques).
-
Calculate Titer: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) based on the plaque count and the dilution factor.[16]
Conclusion
The role of the OAS protein family is far more nuanced than initially understood. Their function is highly dependent on the specific OAS isoform, the cell type, and the nature of the pathogenic challenge. Myeloid cells typically mount a strong, canonical OAS-RNase L response, whereas non-myeloid cells like neurons often do not, which has significant implications for tissue-specific viral pathogenesis. Furthermore, the expanding repertoire of non-canonical, RNase L-independent functions—from regulating other pattern recognition receptors to controlling gene expression—positions the OAS family as central hubs in the innate immune network. A thorough understanding of this cell-type-specific activity is essential for the rational design of immunomodulatory therapies.
References
- 1. The Many Faces of Oligoadenylate Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Type-Specific Activation of the this compound Synthetase–RNase L Pathway by a Murine Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OAS1 and OAS3 negatively regulate the expression of chemokines and interferon-responsive genes in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Values of OAS gene family in the expression signature, immune cell infiltration and prognosis of human bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical roles of this compound Synthetase 1 during viral and bacterial infections - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. sinobiological.com [sinobiological.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Differential modulation of RIG-I and cGAS signaling by OASL and its role in antiviral response. - Saumendra Sarkar [grantome.com]
- 11. This compound synthetases family protein OASL inhibits DNA sensor cGAS activity during DNA virus infection to limit interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oligoadenylates in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of synthetic nucleic acids like oligoadenylates are paramount to ensuring laboratory safety and regulatory compliance. While specific protocols for oligoadenylates are not distinctly outlined in most guidelines, they fall under the category of synthetic nucleic acids and should be managed as potentially biohazardous waste. This guide provides a comprehensive, step-by-step approach to the safe disposal of oligoadenylate waste, drawing from general biosafety protocols for handling recombinant and synthetic nucleic acids.
Core Principles of this compound Waste Management
The fundamental principle for managing this compound waste is inactivation. All materials contaminated with oligoadenylates, whether liquid or solid, must be decontaminated before they can be discarded as general waste.[1] This is a critical step to mitigate any potential environmental or health risks. The responsibility for proper identification and decontamination of this waste lies with the principal investigators, laboratory safety officers, and all laboratory personnel involved.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with the final disposal of decontaminated materials. The workflow can be categorized into the management of liquid and solid waste.
Liquid this compound Waste Disposal
Liquid waste includes solutions containing oligoadenylates, such as supernatants from centrifugation or other experimental preparations.[3]
Step 1: Collection Collect all liquid waste containing oligoadenylates in a leak-proof, rigid container that is clearly labeled with a biohazard symbol.[2] The container should not be filled beyond three-quarters of its capacity to prevent spills.[4]
Step 2: Decontamination Liquid waste must be chemically decontaminated.[2] Sodium hypochlorite (B82951) (bleach) is a commonly used and effective disinfectant.[2]
Experimental Protocol for Chemical Decontamination of Liquid Waste:
-
Working in a designated area and wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles, add a fresh solution of sodium hypochlorite to the liquid waste container.[5][6]
-
The final concentration of the sodium hypochlorite should be 10%.[2][6]
-
Ensure thorough mixing of the disinfectant with the waste.
-
Allow a minimum contact time of 30 minutes to 8 hours to ensure complete inactivation.[2][6] The specific duration may depend on the concentration of oligoadenylates and institutional policies.
-
After the required contact time, the decontaminated liquid can typically be disposed of down the laboratory sink with copious amounts of water, provided it complies with local regulations.[2][4]
Solid this compound Waste Disposal
Solid waste includes items such as petri dishes, culture flasks, centrifuge tubes, gloves, and pipette tips that have come into contact with oligoadenylates.[4]
Step 1: Collection Collect all solid waste in a designated biohazard bag (typically red or orange) placed within a leak-proof container with a tight-fitting lid.[4] Sharps, such as needles and broken glass, must be collected in a separate, approved, puncture-resistant sharps container.[4]
Step 2: Decontamination Solid waste can be decontaminated using either autoclaving (steam sterilization) or chemical disinfection.[2]
Experimental Protocol for Autoclaving Solid Waste:
-
Ensure the biohazard bag is loosely closed to allow steam penetration. Do not seal it tightly.
-
Place the bag in a secondary, autoclavable, leak-proof container.
-
Autoclave at 121°C (250°F) under 15 psi of steam pressure for a minimum of 60 minutes.[7] The cycle time may need to be validated and adjusted based on the load size and density.[4]
-
After autoclaving, and once the waste has cooled, it can be placed in a regular black trash bag for disposal, often with a treatment sticker to indicate it has been decontaminated.[4]
Experimental Protocol for Chemical Decontamination of Solid Waste:
-
For items that cannot be autoclaved, chemical disinfection is an alternative.
-
Immerse the contaminated items in a 10% bleach solution for at least 30 minutes.[4]
-
After decontamination, the items can be disposed of in the regular trash.[4]
Quantitative Data for Decontamination
The following table summarizes the key parameters for the chemical decontamination of this compound waste, based on general guidelines for biohazardous materials.
| Waste Type | Disinfectant | Final Concentration | Minimum Contact Time | Disposal Method |
| Liquid Waste | Sodium Hypochlorite (Bleach) | 10% | 30 minutes - 8 hours[2][6] | Drain disposal with water |
| Solid Waste | Sodium Hypochlorite (Bleach) | 10% | 30 minutes | Regular trash after rinsing |
| Contaminated Surfaces/Spills | Sodium Hypochlorite (Bleach) | 1% - 10% | 15 - 30 minutes[4][7] | Wipe and clean |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. epa.ie [epa.ie]
- 2. Regulated Medical Waste Management | Icahn School of Medicine [icahn.mssm.edu]
- 3. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
- 4. vpr.tamu.edu [vpr.tamu.edu]
- 5. ethz.ch [ethz.ch]
- 6. addgene.org [addgene.org]
- 7. ulethbridge.ca [ulethbridge.ca]
Essential Safety and Logistical Information for Handling Oligoadenylates
For researchers, scientists, and drug development professionals working with oligoadenylates, ensuring laboratory safety and proper handling is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure experimental integrity. While specific oligoadenylates do not have established occupational exposure limits (OELs), a risk-based approach based on the principles of handling potentially bioactive molecules should be adopted.
Personal Protective Equipment (PPE)
The minimum PPE for handling oligoadenylates in a laboratory setting includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[1][2] Given the lack of specific toxicological data, it is prudent to treat oligoadenylates with a degree of caution, similar to other novel pharmaceutical compounds.
Key PPE Recommendations:
-
Eye Protection: Chemical splash goggles should be worn when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals. It is good practice to double-glove when handling concentrated solutions. Gloves should be changed immediately if they become contaminated.[3][4][5][6][7]
-
Body Protection: A standard laboratory coat is sufficient for most procedures. When the potential for significant splashes exists, a fluid-resistant gown should be considered.
-
Respiratory Protection: While not typically required for handling solutions of oligoadenylates, a respirator may be necessary if there is a potential for aerosol generation of a powdered form of the compound.
Occupational Exposure Banding
In the absence of specific OELs for oligoadenylates, the principles of occupational exposure banding (OEB) can be applied. OEB is a method used in the pharmaceutical industry to assign handling controls for compounds with limited safety data.[1][8][9][10][11][12] Based on their biological activity as signaling molecules in the OAS-RNase L pathway, a conservative approach would be to handle them in a facility designed for compounds in a moderate hazard band. This would typically involve working in a well-ventilated area, with good laboratory practices to minimize the generation of aerosols.
Operational Plan for Handling Oligoadenylates
A systematic workflow is crucial for the safe and effective handling of oligoadenylates.
1. Preparation and Handling Workflow:
-
Designated Area: All handling of oligoadenylates should be conducted in a designated area of the laboratory, away from general traffic.
-
Work Surface: Before starting, decontaminate the work surface (e.g., with 70% ethanol).
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined above before handling any materials.
-
Reconstitution: Lyophilized oligoadenylates should be reconstituted according to the manufacturer's instructions, typically using nuclease-free water or buffer.
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted oligoadenylates into smaller, single-use volumes.
2. Storage and Stability:
Proper storage is critical to maintain the integrity of oligoadenylates.
| Storage Condition | Form | Recommended Temperature |
| Short-term | Dry/Lyophilized | Room Temperature |
| In Solution | -20°C | |
| Long-term | Dry/Lyophilized | -20°C |
| In Solution | -80°C |
Data compiled from general oligonucleotide handling guidelines.
Disposal Plan
All waste contaminated with oligoadenylates should be considered chemical waste and disposed of according to institutional and local regulations.
Waste Stream Management:
| Waste Type | Disposal Container | Disposal Method |
| Contaminated Sharps | Puncture-resistant sharps container | Incineration or as per institutional guidelines for chemical sharps. |
| Contaminated PPE | Labeled chemical waste bag | Incineration or as per institutional guidelines. |
| Liquid Waste | Clearly labeled, sealed chemical waste container | Collection by the institution's environmental health and safety department. |
Experimental Protocol: RNase L Activation Assay
This protocol provides a method for assessing the biological activity of 2'-5' oligoadenylates by measuring the activation of RNase L.
Materials:
-
2'-5' Oligoadenylate (p3A(2'p5'A)n)
-
Rabbit reticulocyte lysate
-
[32P]pCp
-
T4 RNA ligase
-
Total RNA from a suitable cell line (e.g., HeLa)
-
2x RNA loading dye
-
Polyacrylamide gel (e.g., 15%)
-
Tris-borate-EDTA (TBE) buffer
-
Phosphorimager screen and scanner
Procedure:
-
Labeling of RNA: End-label total cellular RNA with [32P]pCp using T4 RNA ligase according to the manufacturer's protocol. Purify the labeled RNA.
-
RNase L Activation:
-
In a microfuge tube, combine rabbit reticulocyte lysate (as a source of RNase L) with the 32P-labeled RNA substrate.
-
Add varying concentrations of the 2'-5' this compound to be tested. Include a negative control with no this compound.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Analysis of RNA Cleavage:
-
Stop the reaction by adding 2x RNA loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments by electrophoresis on a denaturing polyacrylamide gel.
-
-
Visualization:
-
Expose the gel to a phosphorimager screen.
-
Scan the screen and analyze the resulting image. The presence of smaller RNA fragments in the lanes containing the 2'-5' this compound indicates RNase L activation.
-
Signaling Pathway
The primary biological function of 2'-5' oligoadenylates is the activation of RNase L, a key component of the innate immune response to viral infections.
Caption: The OAS-RNase L signaling pathway is activated by viral double-stranded RNA (dsRNA).
By adhering to these safety protocols and operational plans, researchers can handle oligoadenylates with confidence, ensuring a safe laboratory environment while advancing their scientific endeavors.
References
- 1. ftp.cdc.gov [ftp.cdc.gov]
- 2. pnas.org [pnas.org]
- 3. aibonsafety.com [aibonsafety.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. gloves.com [gloves.com]
- 6. beybi.com.tr [beybi.com.tr]
- 7. soscleanroom.com [soscleanroom.com]
- 8. Control banding - Wikipedia [en.wikipedia.org]
- 9. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 10. CCOHS: Control Banding [ccohs.ca]
- 11. Applying Occupational Exposure Banding to Antibody Drug Conjugates | Berkley Lifesciences [berkleyls.com]
- 12. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
